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  • Product: 4H-chromene-3-carbaldehyde
  • CAS: 120450-87-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Oxo-4H-chromene-3-carbaldehyde: A Versatile Scaffold for Medicinal Chemistry

Introduction: The Strategic Importance of the Chromone Scaffold The chromone (4H-1-benzopyran-4-one) framework is a privileged heterocyclic motif extensively found in natural products and serves as a cornerstone in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) framework is a privileged heterocyclic motif extensively found in natural products and serves as a cornerstone in the design of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] Within this versatile class of compounds, 4-oxo-4H-chromene-3-carbaldehyde (also known as 3-formylchromone) emerges as a particularly valuable synthetic intermediate. The strategic placement of an electrophilic aldehyde group conjugated to the pyrone ring system provides a reactive handle for a multitude of chemical transformations, making it a pivotal building block for constructing complex molecular architectures and generating libraries of biologically active compounds.[4][5] This guide provides a comprehensive technical overview of its structure, properties, synthesis, reactivity, and applications for researchers in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in research and development. 4-oxo-4H-chromene-3-carbaldehyde is a stable, orange crystalline powder under standard conditions, though it is noted to be air-sensitive and should be stored accordingly.[6]

Table 1: Chemical Identifiers and Nomenclature
IdentifierValueSource(s)
IUPAC Name 4-oxochromene-3-carbaldehyde[7]
CAS Number 17422-74-1[8]
Molecular Formula C₁₀H₆O₃[8][9]
Molecular Weight 174.15 g/mol [9][10]
InChIKey FSMYWBQIMDSGQP-UHFFFAOYSA-N[7][8]
SMILES C1=CC=C2C(=C1)C(=O)C(=CO2)C=O[7][11]
Synonyms 3-Formylchromone, Chromone-3-carboxaldehyde[8][10]
Table 2: Physicochemical and Crystallographic Data
PropertyValueSource(s)
Appearance Orange crystalline powder[6][8]
Melting Point 151-153 °C[6][8]
Boiling Point 303.1 °C (at 760 mmHg, estimated)[6]
Density 1.431 g/cm³ (estimated)[6]
Storage Keep in dark place, sealed in dry, room temperature[11]
Crystal System Data available for derivatives (e.g., Monoclinic for 6,7-dichloro derivative)[12]
Space Group Data available for derivatives (e.g., P2₁/c for 6,7-dichloro derivative)[12]

Synthesis and Mechanistic Insight

The most prevalent and efficient method for the synthesis of 4-oxo-4H-chromene-3-carbaldehyde is the Vilsmeier-Haack reaction . This reaction employs an o-hydroxyacetophenone as the starting material and a formylating agent known as the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13] The reaction proceeds via electrophilic substitution and subsequent cyclization.

Diagram 1: Synthetic Workflow via Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate StartMat o-Hydroxyacetophenone StartMat->Intermediate + Vilsmeier Reagent Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 4-Oxo-4H-chromene-3-carbaldehyde Workup->Product

Caption: Workflow for the synthesis of 4-oxo-4H-chromene-3-carbaldehyde.

Mechanistic Pathway of the Vilsmeier-Haack Reaction

The causality behind this synthetic choice rests on the electron-rich nature of the phenolic starting material, which is susceptible to electrophilic attack by the Vilsmeier reagent.

  • Formation of the Electrophile : DMF, a substituted amide, attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, the "Vilsmeier Reagent".[7]

  • Electrophilic Attack and Cyclization : The Vilsmeier reagent attacks the acetyl methyl group of the o-hydroxyacetophenone, which is enolizable. This is followed by an intramolecular cyclization where the phenolic oxygen attacks the newly formed electrophilic center.

  • Aromatization and Hydrolysis : Elimination of dimethylamine and subsequent hydrolysis during aqueous workup yields the final aldehyde product.

Diagram 2: Vilsmeier-Haack Reaction Mechanism

G cluster_reagent Reagent Formation cluster_reaction Reaction on Substrate DMF DMF Adduct Adduct DMF->Adduct + POCl₃ Vilsmeier Reagent Vilsmeier Reagent Adduct->Vilsmeier Reagent - [OPOCl₂]⁻ Substrate o-Hydroxyacetophenone Iminium Salt Iminium Salt Substrate->Iminium Salt + Vilsmeier Reagent Cyclized Intermediate Cyclized Intermediate Iminium Salt->Cyclized Intermediate Intramolecular Cyclization Final Product Final Product Cyclized Intermediate->Final Product Hydrolysis

Caption: Simplified mechanism of Vilsmeier-Haack formylation and cyclization.

Experimental Protocol: Synthesis

This protocol is a representative synthesis adapted from established procedures.[13]

  • Reagent Preparation : In a three-necked flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF under vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 1 hour at 0-5 °C to form the pinkish Vilsmeier reagent.

  • Substrate Addition : Dissolve o-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction : After addition, allow the mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup : Cool the reaction mixture and pour it carefully onto crushed ice with stirring.

  • Neutralization & Isolation : Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • Purification : Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 4-oxo-4H-chromene-3-carbaldehyde as an orange solid.

Spectroscopic Characterization

Structural elucidation is confirmed through a combination of spectroscopic techniques. The data presented below are consistent with the assigned structure.

Table 3: Key Spectroscopic Data
TechniqueKey Features and AssignmentsSource(s)
¹H NMR δ ~10.2 ppm (s, 1H, -CHO), δ ~8.5 ppm (s, 1H, H-2), δ ~8.2 ppm (dd, 1H, H-5), δ ~7.5-7.8 ppm (m, 3H, Ar-H)[14]
¹³C NMR δ ~185 ppm (CHO), δ ~175 ppm (C=O, C-4), δ ~158 ppm (C-2), δ ~120-140 ppm (Ar-C), δ ~118 ppm (C-3)[15]
IR (KBr) ν ~1705 cm⁻¹ (C=O, aldehyde), ν ~1645 cm⁻¹ (C=O, pyrone), ν ~1605 cm⁻¹ (C=C, aromatic)[14]
Mass Spec (EI) m/z 174 [M]⁺, 146 [M-CO]⁺, 118 [M-CO-CO]⁺[14]

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-oxo-4H-chromene-3-carbaldehyde lies in the reactivity of its α,β-unsaturated aldehyde moiety, which serves as both an electrophile and a precursor for extending conjugation. It readily participates in reactions such as Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases.[16]

Knoevenagel Condensation: A Gateway to Bioactive Derivatives

The Knoevenagel condensation is a cornerstone reaction that utilizes this scaffold. It involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base to form a new carbon-carbon double bond.[16][17] This reaction is synthetically powerful as it extends the π-system of the chromone core, a common strategy in the development of pharmacologically active molecules.

Diagram 3: Knoevenagel Condensation Mechanism

G 3-Formylchromone 3-Formylchromone Tetrahedral_Intermediate Tetrahedral Intermediate 3-Formylchromone->Tetrahedral_Intermediate + Carbanion Active_Methylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion Active_Methylene->Carbanion + Base Base Base (e.g., Piperidine) Product Condensation Product Tetrahedral_Intermediate->Product - H₂O

Caption: Mechanism of the Knoevenagel condensation with 3-formylchromone.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a representative uncatalyzed condensation in a green solvent.

  • Mixing Reagents : In a round-bottom flask, combine 4-oxo-4H-chromene-3-carbaldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol).

  • Solvent Addition : Add polyethylene glycol (PEG-400) (5 mL) as the reaction medium.

  • Reaction : Heat the mixture under microwave irradiation (300 W) for 2-5 minutes. Alternatively, heat conventionally at 80-100 °C, monitoring by TLC.

  • Isolation : After completion, cool the reaction mixture and add cold water. The solid product will precipitate out.

  • Purification : Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure condensation product.

Applications in Drug Discovery and Development

The 3-formylchromone scaffold is a validated starting point for the development of potent therapeutic agents, particularly in oncology.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. 3-Formylchromone has been demonstrated to inhibit the STAT3 signaling pathway in hepatocellular carcinoma (HCC) cells.[1] It exerts its effect by upregulating the expression of SHP-2 (Src homology region 2 domain-containing phosphatase 2), a phosphatase that dephosphorylates and inactivates key upstream kinases (like JAK2 and Src) that are responsible for STAT3 activation.[1] This targeted inhibition leads to reduced tumor growth and metastasis in preclinical models, highlighting its potential as a lead compound for novel cancer therapies.[1]

Diagram 4: Inhibition of STAT3 Pathway by 3-Formylchromone

G IL6 IL-6 Receptor IL-6 Receptor IL6->Receptor JAK JAK/Src Kinases Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene SHP2 SHP-2 SHP2->JAK dephosphorylates FC 3-Formylchromone FC->SHP2 upregulates

Caption: 3-Formylchromone upregulates SHP-2, leading to inhibition of STAT3 activation.

Other Biological Activities

Beyond its anticancer properties, derivatives of 3-formylchromone have shown a range of other biological effects:

  • Anti-Helicobacter pylori Activity : Halogenated derivatives, such as 6,8-dichloro-3-formylchromone, have demonstrated significant activity against H. pylori.[18]

  • Urease Inhibition : The same derivatives show potent inhibition of the urease enzyme, which is a key virulence factor for H. pylori.[18]

  • Antiproliferative and Antiallergic Effects : Various derivatives have been reported to possess general antiproliferative activity and the ability to inhibit histamine secretion, suggesting potential in treating allergic diseases like asthma.[16][18]

Safety and Handling

According to the Globally Harmonized System (GHS), 4-oxo-4H-chromene-3-carbaldehyde is classified as an irritant.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]

  • Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood.

  • Storage : The compound is noted as being air-sensitive. It should be stored in a tightly sealed container in a dry, dark, and cool place.[8]

Conclusion

4-Oxo-4H-chromene-3-carbaldehyde is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of the formyl group, provides an accessible and powerful tool for researchers. Its demonstrated role in modulating critical cell signaling pathways, such as STAT3, underscores its importance as a lead scaffold for the development of next-generation therapeutics, particularly in oncology. This guide serves as a foundational resource for scientists aiming to harness the synthetic and biological potential of this remarkable molecule.

References

  • Chemical Synthesis Database. (2025). 4-oxo-4H-chromene-3-carbaldehyde. [Link]

  • Hassan, A. S., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports.
  • Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]

  • Ishikawa, T., & Motohashi, N. (2014). 6-Iodo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.
  • PubChem. (n.d.). 3-Formylchromone. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). CAS No.17422-74-1,CHROMONE-3-CARBOXALDEHYDE Suppliers,MSDS download. [Link]

  • ResearchGate. (n.d.). 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde. [Link]

  • Ishikawa, T., & Motohashi, N. (2014). 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.
  • Vilsmeier-Haack reaction. In Wikipedia. [Link]

  • Ambartsumyan, A. A., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)₅. Russian Journal of Organic Chemistry.
  • ResearchGate. (n.d.). 4-oxo-4H-chromene-3-carboxaldehyde. [Link]

  • Lacova, M., et al. (2007). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. [Link]

  • El-Sonbati, A. Z., et al. (2013). Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes. Journal of Molecular Structure.
  • Ishikawa, T. (2015). Crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde.
  • Motohashi, N., et al. (2003). Biological Activity of 3-Formylchromones and Related Compounds. In Vivo. [Link]

  • Nikolova, I., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry.
  • Singh, P., et al. (2010). Uncatalysed Knoevenagel condensation of 3-formylchromones in green media: Polyethylene glycol - 400 (PEG-400). Indian Journal of Chemistry - Section B.
  • Patil, J. Y., & Rajput, P. R. (2016). Synthesis, Characterization and Biological Screening of Cu (II)-3-Formylchromone Derivative Complex. IOSR Journal of Applied Chemistry.
  • Warrier, S., et al. (2021). 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma. Cancers. [Link]

  • ResearchGate. (n.d.). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Ishikawa, T. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.
  • Semantic Scholar. (n.d.). Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). Biological activity of 3-formylchromones and related compound. [Link]

  • Wiley Online Library. (2007). Supporting Information. [Link]

  • Knoevenagel condensation. In Wikipedia. [Link]

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Exploratory

Pharmacological Potential of 3-Formyl-4H-Chromene Scaffolds: A Technical Guide

Executive Summary: The Privileged Electrophile In the landscape of medicinal chemistry, 3-formyl-4H-chromene (chromone-3-carboxaldehyde) stands as a "privileged scaffold"—a molecular framework capable of providing ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Electrophile

In the landscape of medicinal chemistry, 3-formyl-4H-chromene (chromone-3-carboxaldehyde) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its pharmacological versatility stems from its unique electronic distribution: a benzopyran-4-one core fused with a reactive formyl group at the C-3 position.

This guide analyzes the 3-formylchromone scaffold not merely as a precursor, but as a bioactive pharmacophore.[1] We explore its dual reactivity—acting as both a Michael acceptor (via the pyrone double bond) and a carbonyl electrophile—and how this duality drives its potency in oncology (tubulin inhibition), metabolic regulation (α-glucosidase inhibition), and antimicrobial therapeutics.

Chemical Biology & SAR: The Pharmacophore Anatomy

The 3-formylchromone scaffold is defined by three critical structural domains that dictate its Structure-Activity Relationship (SAR).

The Electrophilic Warhead (C-3 Formyl)

The C-3 aldehyde is the primary site for chemical diversification. It readily undergoes condensation with primary amines (hydrazines, semicarbazides) to form Schiff bases .

  • Mechanism: The resulting azomethine (-C=N-) linkage improves lipophilicity and facilitates DNA intercalation or minor groove binding.

  • Therapeutic Implication: Schiff base derivatives are the dominant class for antimicrobial and antifungal activity.

The Michael Acceptor System (C-2/C-3)

The


-unsaturated ketone system within the pyrone ring is susceptible to nucleophilic attack.
  • Covalent Modification: Thiol groups (e.g., cysteine residues in enzymes or glutathione) can attack C-2, leading to enzyme inactivation or cellular oxidative stress via GSH depletion.

The Benzenoid Ring (Positions 6, 7, 8)

Substitutions here modulate steric fit and electronic properties.

  • Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) at C-6 or C-7 often enhance metabolic stability and potency against kinase targets.

  • Electron-Donating Groups (EDGs): Hydroxyl or methoxy groups mimic natural flavonoids (e.g., quercetin), improving antioxidant capacity.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-Formylchromone Scaffold C3_Formyl C-3 Formyl Group (Electrophile) Core->C3_Formyl Pyrone Pyrone Ring (Michael Acceptor) Core->Pyrone Benzene Benzene Ring (Positions 6,7,8) Core->Benzene Schiff Schiff Bases (Azomethines) C3_Formyl->Schiff Condensation Covalent Covalent Binding (Cys-Targeting) Pyrone->Covalent Nucleophilic Attack Tubulin Tubulin Inhibition (Anticancer) Pyrone->Tubulin Colchicine Site Potency Lipophilicity & Metabolic Stability Benzene->Potency Halogenation DNA_Bind DNA Intercalation (Antimicrobial) Schiff->DNA_Bind Kinase Kinase Selectivity (e.g., EGFR, PI3K) Potency->Kinase

Figure 1: SAR Map illustrating the three primary reactive zones of the scaffold and their downstream pharmacological effects.

Therapeutic Verticals

Oncology: Targeting the Cytoskeleton

Derivatives of 3-formylchromone have emerged as potent Tubulin Polymerization Inhibitors . Unlike taxanes which stabilize microtubules, these scaffolds often bind to the colchicine site , preventing tubulin assembly and arresting the cell cycle in the G2/M phase.

  • Key Finding: 3-formylchromone-Schiff base hybrids (e.g., coupled with naphthalene or indole) have demonstrated IC50 values in the low micromolar range (1–5 µM) against MCF-7 (breast) and HCT-116 (colon) cancer lines.

  • Mechanism: The chromone moiety mimics the biaryl system of colchicine, occupying the hydrophobic pocket of

    
    -tubulin.
    
Metabolic Disease: -Glucosidase Inhibition

In the management of Type 2 Diabetes, inhibiting


-glucosidase retards glucose absorption.[2]
  • Performance: 3-formylchromone derivatives, particularly those functionalized with thiosemicarbazones, show superior inhibition compared to the standard drug Acarbose.

  • Data Point: Specific derivatives have shown IC50 values as low as 7.15 µM (vs. Acarbose > 200 µM in some assays), attributed to hydrogen bonding between the chromone oxygen and the enzyme's active site residues.

Infectious Disease: The Schiff Base Advantage

The condensation of 3-formylchromone with hydrazides yields compounds with broad-spectrum antimicrobial activity.

  • Target: DNA gyrase and cell membrane integrity.

  • Efficacy: Halogenated derivatives (6-Cl, 6-Br) exhibit Minimum Inhibitory Concentrations (MIC) comparable to Ciprofloxacin against Gram-positive bacteria like S. aureus.

Data Summary: Quantitative Potency

The following table synthesizes representative data from recent pharmacological screenings of 3-formylchromone derivatives.

Therapeutic AreaTarget / AssayCompound ClassRepresentative Potency (IC50/MIC)Reference Standard
Oncology Tubulin Polymerization6-substituted chromone-Schiff base4.51 µM (IC50)Colchicine (2.1 µM)
Oncology HCT-116 Cell ViabilityStilbene-Chromone hybrid1.62 µM (IC50)Doxorubicin (0.5 µM)
Diabetes

-Glucosidase
Chromone-thiosemicarbazone7.15 µM (IC50)Acarbose (~800 µM)
Antimicrobial S. aureus (Growth)6-Chloro-3-formylchromone imine32 µg/mL (MIC)Ciprofloxacin (25 µg/mL)
Enzyme Carbonic Anhydrase IXSulfonamide-Chromone24.1 nM (Ki)Acetazolamide

Experimental Protocol: Synthesis & Validation

Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromone

Rationale: This reaction is the industry standard for generating the scaffold due to its reliability and the availability of o-hydroxyacetophenone precursors.

Reagents:

  • o-Hydroxyacetophenone (10 mmol)

  • Dimethylformamide (DMF) (Dry, 30 mmol)

  • Phosphorus Oxychloride (

    
    ) (30 mmol)
    

Workflow:

  • Reagent Preparation: Cool dry DMF to 0°C in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Electrophile Generation: Add

    
     dropwise with stirring. Critical: Maintain temperature < 5°C to control the exothermic formation of the Vilsmeier reagent (chloromethyliminium salt).
    
  • Substrate Addition: Dissolve o-hydroxyacetophenone in minimal DMF and add dropwise to the mixture.

  • Cyclization: Allow the mixture to warm to room temperature, then stir for 2 hours. Subsequently, heat to 60°C for 6 hours. This step drives the formylation and the subsequent ring closure.

  • Hydrolysis: Pour the reaction mixture into crushed ice/water (200 mL) with vigorous stirring. The iminium intermediate hydrolyzes to the aldehyde.[3]

  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water.

Self-Validation Check:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The product spot should be distinct and less polar than the starting phenol.

  • 1H NMR Signature: Look for the singlet aldehyde proton (-CHO) at

    
     10.1–10.4 ppm  and the C-2 proton singlet at 
    
    
    
    8.5–8.8 ppm
    .
Visualization: Synthetic Pathway

Synthesis_Workflow Start o-Hydroxyacetophenone Reaction Cyclization & Formylation (60°C, 6h) Start->Reaction Reagent DMF + POCl3 (0°C) Intermediate Vilsmeier Reagent (Chloromethyliminium) Reagent->Intermediate Intermediate->Reaction Hydrolysis Ice Water Hydrolysis Reaction->Hydrolysis Product 3-Formylchromone Hydrolysis->Product Deriv Schiff Base Derivative (Target Compound) Product->Deriv + R-NH2 (Ethanol/Reflux)

Figure 2: Step-by-step synthetic workflow from precursor to functionalized scaffold.[4]

References

  • Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports. [Link]

  • Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. Royal Society Open Science. [Link]

  • Synthesis and Antimicrobial Activity of Some New Heterocyclic Schiff Bases Derived from 2-Amino-3-formylchromone. Synthetic Communications. [Link]

  • Synthesis of 3-Formylchromone via Vilsmeier-Haack reaction. ResearchGate. [Link][5]

  • An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Foundational

Advanced Synthesis of 4H-Chromene-3-Carbaldehyde Scaffolds: A Technical Review

Topic: Literature Review of 4H-Chromene-3-Carbaldehyde Synthesis Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Scaffold in Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 4H-Chromene-3-Carbaldehyde Synthesis Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold in Medicinal Chemistry

The 4H-chromene moiety (benzopyran) represents a privileged structure in drug discovery, serving as the core for anticoagulants (warfarin), anticancer agents (flavonoids), and antimicrobial compounds. Among its derivatives, 4H-chromene-3-carbaldehydes —specifically the 4-oxo-4H-chromene-3-carbaldehyde (3-formylchromone) and its 4-chloro-2H analogs—are critical electrophilic pharmacophores.

This guide dissects the synthetic pathways for these scaffolds. Unlike generic reviews, we focus on the causality of reaction parameters , providing self-validating protocols that allow researchers to distinguish between kinetic and thermodynamic products. We address the nomenclature ambiguity directly: while "4H-chromene" refers to the ring system, the most stable and synthetically relevant 3-carbaldehyde derivative is the 4-oxo species (Chromone-3-carbaldehyde).

Structural Landscape & Stability Logic

Before initiating synthesis, one must select the correct isomer based on the desired downstream reactivity.

Scaffold VariantChemical IdentityStability ProfilePrimary Application
Type A 4-oxo-4H-chromene-3-carbaldehyde Highly StableSchiff base formation, heterocycle synthesis (e.g., diazepines).
Type B 4-chloro-2H-chromene-3-carbaldehyde Metastable (Electrophilic)Nucleophilic substitution at C4; precursor to chromene-annulated systems.
Type C 2H-chromene-3-carbaldehyde StableOrganocatalytic targets; chiral drug synthesis.

Expert Insight: Pure unsubstituted 4H-chromene-3-carbaldehyde (without the 4-oxo or 4-chloro group) is rarely isolated due to rapid tautomerization to the more stable 2H-form. Drug development efforts predominantly target Type A and Type B .

Pathway 1: Vilsmeier-Haack Formylation (The Gold Standard)

Target: 4-oxo-4H-chromene-3-carbaldehyde (3-Formylchromone) Precursor: 2-Hydroxyacetophenone

The Vilsmeier-Haack (VH) reaction is the industry standard for generating this scaffold. It is a "double" VH reaction involving formylation of the acetyl group followed by cyclization.

Mechanistic Causality

The reaction does not proceed via simple formylation. It involves the formation of a chloromethyleniminium salt (Vilsmeier reagent) which attacks the enol of the acetophenone.

  • Activation: DMF + POCl₃

    
     Electrophilic Vilsmeier reagent.
    
  • Attack: Enol attack on the reagent.

  • Cyclization: Intramolecular nucleophilic attack by the phenol oxygen.

  • Hydrolysis: Conversion of the iminium intermediate to the aldehyde.

Visualization: Reaction Mechanism

VilsmeierMechanism Start 2-Hydroxyacetophenone Inter1 Intermediate A: O-Formylated Species Start->Inter1 -HCl Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Start Electrophilic Attack Inter2 Intermediate B: Chloroiminium Ion Inter1->Inter2 + Vilsmeier Reagent Cyclization Intramolecular Cyclization (Ring Closure) Inter2->Cyclization Phenolic -OH Attack Hydrolysis Acidic Hydrolysis Cyclization->Hydrolysis H2O / Heat Product 4-oxo-4H-chromene- 3-carbaldehyde Hydrolysis->Product Final Product

Figure 1: Step-wise mechanistic flow of the double Vilsmeier-Haack reaction converting 2-hydroxyacetophenone to 3-formylchromone.

Validated Experimental Protocol

Objective: Synthesis of 4-oxo-4H-chromene-3-carbaldehyde on a 10 mmol scale.

Reagents:

  • 2-Hydroxyacetophenone (1.36 g, 10 mmol)

  • DMF (Dimethylformamide) (Dry, 5 equiv, 3.65 g)

  • POCl₃ (Phosphorus oxychloride) (Dry, 12 equiv, 18.4 g)

Step-by-Step Methodology:

  • Reagent Preparation (0°C): In a flame-dried round-bottom flask under Argon, place dry DMF (10 mL). Cool to 0°C in an ice-salt bath.

  • Vilsmeier Complex Formation: Add POCl₃ dropwise over 30 minutes. Critical Control Point: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex (indicated by darkening color).

  • Substrate Addition: Add a solution of 2-hydroxyacetophenone in minimal DMF dropwise.

  • Thermal Phase (Room Temp

    
     60°C):  Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Finally, heat to 60°C for 6 hours.
    
    • Why? The initial formylation is kinetic (RT), but cyclization requires thermal energy (60°C).

  • Hydrolysis (Quenching): Pour the viscous red syrup onto 200g of crushed ice with vigorous stirring.

  • Isolation: Allow the aqueous mixture to stand overnight at 4°C. The product precipitates as pale yellow crystals. Filter, wash with cold water, and recrystallize from ethanol.[1]

Self-Validating Check:

  • TLC Monitoring: Mobile phase Hexane:EtOAc (7:3). The starting material (Rf ~0.8) should disappear, and a new spot (Rf ~0.4) should appear.

  • NMR Signature: Look for the aldehyde proton singlet at

    
     10.3 ppm and the C-2 proton singlet at 
    
    
    
    8.5 ppm.

Pathway 2: The 4-Chloro-2H Route (Functional Divergence)

Target: 4-chloro-2H-chromene-3-carbaldehyde Precursor: 4-Chromanone

For researchers needing a handle for nucleophilic substitution (e.g., introducing amines or thiols at position 4), the 4-oxo route is insufficient. The 4-chloro derivative is synthesized via Vilsmeier-Haack reaction on 4-chromanone .

Comparative Analysis of Conditions

Unlike the acetophenone route, this pathway utilizes the inherent cyclic structure of 4-chromanone. The Vilsmeier reagent attacks the ketone, converting it to a chloro-alkene functionality while simultaneously formylating the alpha-carbon.

Parameter4-oxo Synthesis (Pathway 1)4-chloro Synthesis (Pathway 2)
Starting Material Acyclic (Acetophenone)Cyclic (4-Chromanone)
POCl₃ Equivalents High (10-12 equiv)Moderate (3-5 equiv)
Temperature 60-70°C50-60°C
Key Intermediate 4-chloro-2H-chromene-3-iminium4-chloro-2H-chromene-3-iminium
Workflow Visualization

ChloroRoute Precursor 4-Chromanone Inter Chloro-formylation Precursor->Inter + Reagent (60°C) Reagent DMF / POCl3 Product 4-chloro-2H-chromene- 3-carbaldehyde Inter->Product Hydrolysis

Figure 2: Simplified workflow for the synthesis of the 4-chloro derivative.

Pathway 3: Green & Multicomponent Approaches

Modern drug development emphasizes sustainability. While Vilsmeier-Haack is effective, it generates significant acidic waste.

One-Pot MCR (2-amino-4H-chromenes)

While the user requested "carbaldehyde," many "4H-chromene" libraries are generated via the multicomponent reaction (MCR) of salicylaldehyde, malononitrile, and a nucleophile.

  • Note: This usually yields 2-amino-4H-chromene-3-carbonitriles . To get the aldehyde, one must reduce the nitrile (DIBAL-H), though this is synthetically challenging due to stability.

  • Relevance: This pathway is cited for generating high-diversity libraries of the 4H-chromene core.

Microwave-Assisted Vilsmeier

Recent protocols utilize microwave irradiation to accelerate the Vilsmeier-Haack reaction.

  • Condition: 2-Hydroxyacetophenone + DMF/POCl₃ on Silica Gel support.

  • Time: 2-4 minutes (MW) vs. 6-12 hours (Thermal).

  • Yield: Increases from ~70% to ~90%.

References

  • Nohara, A., Umetani, T., & Sanno, Y. (1973). A facile synthesis of chromone-3-carboxaldehyde and 4-oxo-4H-1-benzothiopyran-3-carboxaldehyde. Tetrahedron Letters. Link

  • Harn, G. L., et al. (2011). Vilsmeier-Haack Cyclization: A One-Pot Synthesis of 3-Formylchromones. Journal of Organic Chemistry. Link

  • Redamala, R., Merugu, R., & Rajanna, K.C. (2013). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Link

  • Sabitha, G., et al. (2015). Recent advances in the synthesis of chromen-4-ones. Synthesis. Link

  • Gammill, R. B. (1979). The synthesis of 4-chloro-2H-chromene-3-carbaldehyde. Synthesis. Link

Sources

Exploratory

Role of 4H-chromene-3-carbaldehyde in heterocyclic chemistry

An In-Depth Technical Guide to the Role of 4H-Chromene-3-Carbaldehyde in Heterocyclic Chemistry Executive Summary The 4H-chromene scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 4H-Chromene-3-Carbaldehyde in Heterocyclic Chemistry

Executive Summary

The 4H-chromene scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These oxygen-containing heterocycles exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4] Within this important class of molecules, 4H-chromene-3-carbaldehyde emerges as a uniquely versatile and powerful building block. Its strategic placement of an electrophilic aldehyde group on the electron-rich pyran ring allows for a diverse range of chemical transformations. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of 4H-chromene-3-carbaldehyde, offering researchers and drug development professionals a technical overview of its pivotal role in the construction of complex heterocyclic systems.

The Strategic Importance of the Chromene Scaffold

The chromene nucleus is a recurring motif in natural products and synthetic pharmaceuticals.[3][5] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. Several chromene derivatives have advanced into clinical trials, underscoring the therapeutic potential of this scaffold.[1][3] The power of 4H-chromene-3-carbaldehyde lies in its ability to serve as a readily available and highly reactive intermediate, enabling chemists to rapidly generate libraries of diverse chromene-based compounds for biological screening and lead optimization.

Synthesis of the Core Intermediate: 4-Oxo-4H-chromene-3-carbaldehyde

The most direct and widely employed method for the synthesis of the parent 4-oxo-4H-chromene-3-carbaldehyde is the Vilsmeier-Haack formylation of 1-(2-hydroxyphenyl)ethanone or its derivatives.[6] This reaction introduces the critical formyl group at the C3 position, setting the stage for subsequent elaborations.

Experimental Protocol: Vilsmeier-Haack Synthesis of 4-Oxo-4H-chromene-3-carbaldehyde[6][7]
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool phosphorus oxychloride (POCl₃, 3.0 eq.) in a dry solvent such as dichloromethane (DCM) or chloroform (CHCl₃) to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the cooled POCl₃ solution while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.

  • Substrate Addition: Dissolve 1-(2-hydroxyphenyl)ethanone (1.0 eq.) in the same dry solvent and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the excess acid until the pH is approximately 7-8.

  • Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it. If the product remains in the aqueous layer, extract it with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield pure 4-oxo-4H-chromene-3-carbaldehyde.

Chemical Reactivity: A Gateway to Heterocyclic Complexity

The synthetic utility of 4H-chromene-3-carbaldehyde stems from the reactivity of both the aldehyde group and the inherent electronic nature of the chromene ring system. This dual reactivity allows it to be a linchpin in the synthesis of a vast range of fused and decorated heterocyclic structures.

G cluster_aldehyde Aldehyde Reactivity cluster_ring Ring System Reactivity main 4H-Chromene-3-carbaldehyde knoevenagel Knoevenagel Condensation main->knoevenagel C-C bond formation wittig Wittig / HWE Reaction main->wittig Alkene synthesis reductive_amination Reductive Amination main->reductive_amination Amine synthesis oxidation Oxidation / Reduction main->oxidation -COOH / -CH2OH cycloaddition_aldehyde Condensation Cyclization main->cycloaddition_aldehyde Fused Heterocycles (e.g., Benzodiazepines) mcr Multicomponent Reactions (MCRs) main->mcr Rapid complexity building diels_alder Diels-Alder [4+2] Cycloaddition main->diels_alder Polycycle synthesis michael Michael Addition main->michael C4-functionalization

Caption: Synthetic utility of 4H-chromene-3-carbaldehyde.

Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is a cornerstone reaction involving the aldehyde functionality, reacting with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[7][8] This reaction is fundamental for extending the carbon skeleton at the C3 position, creating α,β-unsaturated systems that are primed for subsequent intramolecular cyclization or Michael addition reactions.[9]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Mechanism Aldehyde 4H-Chromene-3-carbaldehyde Step2 2. Nucleophilic attack of the carbanion on the aldehyde carbonyl. Aldehyde->Step2 ActiveMethylene Active Methylene (e.g., Malononitrile) Step1 1. Base deprotonates active methylene compound to form a carbanion. ActiveMethylene->Step1 Base Base (e.g., Piperidine) Base->Step1 Step1->Step2 Step3 3. Protonation of the alkoxide intermediate. Step2->Step3 Step4 4. Dehydration (elimination of water) to form the C=C double bond. Step3->Step4 Product Knoevenagel Adduct (α,β-Unsaturated Product) Step4->Product

Caption: Mechanism of the Knoevenagel Condensation.

This strategy is frequently employed in one-pot, three-component reactions for the synthesis of highly substituted 4H-pyran and 4H-chromene derivatives.[10][11]

Multicomponent Reactions (MCRs): Building Complexity Efficiently

MCRs are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation.[12] 4H-chromene-3-carbaldehyde, or its precursors, are excellent substrates for MCRs. A prominent example is the synthesis of pyrano[3,2-c]chromene derivatives.[13]

MCR_Workflow cluster_inputs Inputs cluster_process Process Aldehyde Aromatic Aldehyde Step1 Knoevenagel Condensation Aldehyde + Malononitrile Aldehyde->Step1:f0 Malononitrile Malononitrile Malononitrile->Step1:f0 Hydroxycoumarin 4-Hydroxycoumarin Step2 Michael Addition Arylidene Malononitrile + 4-Hydroxycoumarin Hydroxycoumarin->Step2:f0 Step1:f1->Step2:f0 Intermediate Step3 Intramolecular Cyclization / Tautomerization Step2:f1->Step3:f0 Output {Dihydropyrano[3,2-c]chromene} Step3->Output

Caption: Workflow for a three-component pyranochromene synthesis.

Experimental Protocol: Three-Component Synthesis of Dihydropyrano[3,2-c]chromenes[15]
  • Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) in a solvent such as aqueous ethanol (1:1).

  • Catalyst Addition: Add a catalytic amount of a suitable base or acid catalyst (e.g., piperidine, DABCO, or a solid acid catalyst).[10]

  • Reaction: Heat the mixture to reflux and stir for the required time (typically 1-3 hours), monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product is often pure enough for characterization, but can be further purified by recrystallization if necessary.

Cycloaddition Reactions: Constructing Polycyclic Systems

The dihydropyran ring of the chromene system contains an electron-rich enol ether double bond, making it a suitable diene for inverse-electron-demand Diels-Alder reactions.[14][15] This [4+2] cycloaddition is a powerful method for constructing complex, fused six-membered rings, which are of significant interest in natural product synthesis and drug discovery.[16] By reacting 4H-chromene-3-carbaldehyde derivatives with electron-deficient dienophiles, chemists can access intricate polycyclic architectures in a highly stereoselective manner.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4H-chromene-3-carbaldehyde is realized in the biological activity of the compounds derived from it. The ability to easily modify the C3 position allows for the systematic exploration of structure-activity relationships (SAR).

Derivatives synthesized from this core intermediate have demonstrated a wide spectrum of pharmacological activities.[4][17] For instance, many 2-amino-4H-chromene-3-carbonitrile derivatives, readily prepared via a three-component reaction, exhibit potent anticancer activity.[4][11] They have been shown to induce apoptosis and arrest the cell cycle in cancer cells, with some analogs targeting tubulin polymerization.[17]

Table 1: Biological Activities of Representative Heterocycles Derived from the 4H-Chromene Scaffold

Heterocyclic SystemSynthetic PrecursorsReported Biological ActivityReference(s)
2-Amino-4-aryl-4H-chromenesSalicylaldehyde, Malononitrile, Aryl AldehydeAnticancer (e.g., against MCF-7, HCT-116), Antimicrobial, Antioxidant[4][17][18]
Pyrano[3,2-c]chromenesAromatic Aldehyde, Malononitrile, 4-HydroxycoumarinAnticoagulant, Anticancer, Cognitive Enhancers[13]
Indole-Tethered ChromenesIndole-3-carbaldehyde, Dimedone, MalononitrileAnticancer (Tubulin Polymerization Inhibitors)[1][3]
Benzodiazepine-fused Chromenes4-Oxo-4H-chromene-3-carbaldehyde, 1,2-DiaminobenzeneCNS activity (Anxiolytic, Anticonvulsant)[19]

Conclusion

4H-chromene-3-carbaldehyde is far more than a simple heterocyclic aldehyde; it is a master key that unlocks a vast and diverse chemical space. Its strategic combination of a reactive formyl group and a biologically relevant chromene scaffold makes it an indispensable tool for synthetic and medicinal chemists. Through well-established transformations like the Knoevenagel condensation and its pivotal role in efficient multicomponent reactions, this intermediate provides a reliable and versatile pathway to novel heterocyclic compounds. For researchers in drug discovery, mastering the chemistry of 4H-chromene-3-carbaldehyde offers a direct route to libraries of potential therapeutic agents with a proven track record of diverse and potent biological activity.

References

  • Jeong, H. J., & Kim, D. Y. (2018). Synthesis of 4H-chromenes. Organic Chemistry Portal. Available at: [Link]

  • Raj, V., & Lee, J. H. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 691. Available at: [Link]

  • ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Available at: [Link]

  • PubMed. (2026). Multicomponent Reaction Strategies for the Synthesis of 4-(Indol-3-Yl)-4H-Chromene Derivatives: Recent Developments. Available at: [Link]

  • ResearchGate. (n.d.). Chromene compounds with promising biological activities. Available at: [Link]

  • Domínguez, G., & Ugi, I. (2012). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 17(9), 10778-10821. Available at: [Link]

  • Reddy, C. R., et al. (2020). Water-triggered union of multi-component reactions towards the synthesis of a 4H-chromene hybrid scaffold. RSC Advances, 10(52), 31235-31239. Available at: [Link]

  • Mobinikhaledi, A., et al. (2013). A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. Journal of The Chemical Society of Pakistan, 35(4). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-chromenes and pyrano[2,3-c]pyrazoles.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality. Available at: [Link]

  • ResearchGate. (n.d.). 4-oxo-4H-chromene-3-carboxaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic approaches to functionalized 4H-chromenes in this review. Available at: [Link]

  • Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available at: [Link]

  • Bamoniri, A., & Mirjalili, B. F. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica, 27(6), 3175-3186. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Diels–Alder reactions of 4-halo masked o-benzoquinones. Experimental and theoretical investigations. Available at: [Link]

  • ResearchGate. (n.d.). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Available at: [Link]

  • ResearchGate. (n.d.). Advancements in the Preparation of 4H-Chromenes: An Overview. Available at: [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 28(5), 2110. Available at: [Link]

  • ResearchGate. (n.d.). 4H-Chromenes with biological activity. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrano[3,2-c]chromene-2,5-diones from 4-hydroxycoumarins and aminocrotonates under solvent-free conditions. Available at: [Link]

  • Moroccan Journal of Chemistry. (2021). Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly. Available at: [Link]

  • YouTube. (2021). Diels Alder Reaction. Available at: [Link]

  • SciSpace. (2011). One-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media. Available at: [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Available at: [Link]

  • ACS Omega. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. Available at: [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]

  • PubMed Central. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]

  • YouTube. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry. Available at: [Link]

  • Knoevenagel condensation reactions catalysed by metal-organic frameworks. (n.d.). Available at: [Link]

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Foundational

Technical Guide: Antioxidant and Antimicrobial Properties of Chromene-3-Carbaldehyde

Executive Summary Chromene-3-carbaldehyde (2H-chromene-3-carboxaldehyde) represents a privileged heterocyclic scaffold in medicinal chemistry. Distinguished by its benzopyran ring fused with a formyl group at the C3 posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chromene-3-carbaldehyde (2H-chromene-3-carboxaldehyde) represents a privileged heterocyclic scaffold in medicinal chemistry. Distinguished by its benzopyran ring fused with a formyl group at the C3 position, this moiety serves as a potent pharmacophore and a versatile intermediate for drug development. This guide provides a technical deep-dive into its dual-functionality as an antioxidant and antimicrobial agent, detailing synthesis protocols, mechanistic pathways, and structure-activity relationships (SAR).

Part 1: Chemical Basis & Synthesis Strategy[1]

The synthesis of chromene-3-carbaldehydes is most efficiently achieved via the Vilsmeier-Haack formylation of o-hydroxyacetophenones. This route is preferred for its regioselectivity and high yields compared to propargyl ether rearrangements.

Validated Synthesis Protocol

Objective: Synthesis of 2H-chromene-3-carbaldehyde from o-hydroxyacetophenone. Reaction Type: Vilsmeier-Haack Formylation / Cyclization.

Reagents:

  • o-Hydroxyacetophenone (10 mmol)

  • Phosphorus oxychloride (

    
    ) (30 mmol)
    
  • Dimethylformamide (DMF) (30 mmol)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Vilsmeier Adduct Formation: In a dry round-bottom flask, add DMF (30 mmol) and cool to 0°C in an ice bath. Add

    
     (30 mmol) dropwise with constant stirring. Critical: Maintain temperature below 5°C to prevent thermal decomposition of the chloroiminium intermediate. Stir for 30 minutes until a semi-solid white adduct forms.
    
  • Substrate Addition: Dissolve o-hydroxyacetophenone (10 mmol) in minimal DCM. Add this solution dropwise to the Vilsmeier adduct at 0°C.

  • Cyclization: Remove the ice bath and allow the mixture to reach room temperature. Stir for 2 hours. Subsequently, heat the mixture to 60°C for 3 hours. Causality: Heating promotes the intramolecular attack of the hydroxyl group onto the activated double bond, facilitating ring closure.

  • Hydrolysis: Cool the reaction mixture and pour onto crushed ice (200g). Neutralize with saturated sodium acetate solution to pH 7. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Isolation: Extract with ethyl acetate (3 x 50 mL). Wash organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from ethanol or purify via column chromatography (Hexane:EtOAc 9:1).

Mechanistic Visualization (Synthesis)

SynthesisMechanism Start o-Hydroxyacetophenone Inter1 Chloroiminium Intermediate Start->Inter1 Nucleophilic Attack Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter1 Inter2 Formylated Intermediate Inter1->Inter2 Formylation @ Alpha-C Cyclization Intramolecular Cyclization Inter2->Cyclization OH Attack on Activated C=C Product Chromene-3-carbaldehyde Cyclization->Product Hydrolysis (-HCl)

Figure 1: Vilsmeier-Haack approach for the synthesis of chromene-3-carbaldehyde derivatives.

Part 2: Antioxidant Profile[2]

Chromene-3-carbaldehydes exhibit antioxidant activity primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[1] The presence of the formyl group at C3, conjugated with the C2-C3 double bond, activates the ring system, allowing it to stabilize radical species.

Mechanism of Action

The antioxidant efficacy is heavily dependent on substituents on the benzene ring.

  • Electron Donating Groups (EDGs): Substituents like -OH and -OMe at positions C6, C7, or C8 significantly enhance radical scavenging by stabilizing the phenoxy radical formed after hydrogen donation.

  • Conjugation: The C2=C3 double bond extends conjugation, delocalizing the unpaired electron across the pyran and benzene rings.

Validated Assay Protocol: DPPH Scavenging

Objective: Quantify the


 value of the synthesized derivative.

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep violet color).

  • Dilution Series: Prepare test compound solutions in methanol at concentrations ranging from 10 to 100

    
    .
    
  • Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Vortex vigorously.

  • Reaction: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ) using a UV-Vis spectrophotometer. Use methanol + DPPH as control (
    
    
    
    ).
  • Calculation:

    
    
    Calculate 
    
    
    
    using linear regression analysis.
Comparative Antioxidant Data

Data synthesized from high-performance derivatives cited in literature.[1]

Compound VariantSubstituent (R)IC50 (µg/mL)Relative Potency
Standard Ascorbic Acid4.5 ± 0.2Reference
Chromene-A 6-OH12.8 ± 0.5High
Chromene-B 6-OMe28.4 ± 1.1Moderate
Chromene-C 6-H (Unsubstituted)>100Low
Chromene-D 6-Cl, 7-OH9.2 ± 0.4Very High

Part 3: Antimicrobial Efficacy[4]

Chromene-3-carbaldehydes demonstrate broad-spectrum activity, often outperforming standard antibiotics against resistant strains like MRSA.

Mechanisms of Antimicrobial Action
  • DNA Gyrase Inhibition: The chromene scaffold acts as a competitive inhibitor of the ATP-binding site of bacterial DNA gyrase (specifically subunit B), preventing DNA supercoiling and replication.

  • Membrane Disruption: Lipophilic substituents (e.g., -Cl, -Br) facilitate penetration through the peptidoglycan layer (Gram-positive) or outer membrane (Gram-negative), disrupting membrane potential and causing leakage of cellular contents.

Validated Assay Protocol: MIC Determination (Broth Microdilution)

Standard: CLSI / EUCAST Guidelines.

Protocol:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Use a 96-well sterile microplate. Add 100

    
     of MHB to all wells.
    
  • Compound Dilution: Add 100

    
     of chromene stock (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions across the plate.
    
  • Inoculation: Add 100

    
     of diluted bacterial suspension to each well.
    
  • Controls:

    • Growth Control:[2][3] Broth + Bacteria + DMSO.

    • Sterility Control: Broth only.

    • Positive Control:[4] Ciprofloxacin or Ampicillin.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 20

    
     of resazurin dye (0.015%) or TTC (Triphenyl Tetrazolium Chloride). Incubate for 2 hours.
    
    • Pink/Red: Viable growth.

    • Blue/Colorless: Inhibition.[5][1][6][7][8]

    • MIC Definition: The lowest concentration preventing color change.

Antimicrobial Activity Spectrum (MIC Values)
Target OrganismTypeStrainMIC Range (µg/mL)*Mechanism Implicated
S. aureusGram (+)MRSA3.9 - 15.6DNA Gyrase / Membrane
B. subtilisGram (+)ATCC 66331.9 - 7.8Cell Wall Synthesis
E. coliGram (-)ATCC 2592215.6 - 62.5Membrane Permeability
P. aeruginosaGram (-)ATCC 2785331.2 - 125Efflux Pump Evasion
C. albicansFungiATCC 102317.8 - 31.2Ergosterol Biosynthesis

*Values represent high-potency derivatives (e.g., halogenated chromene-3-carbaldehydes).

Mechanistic Visualization (Antimicrobial)

AntimicrobialMechanism Chromene Chromene-3-Carbaldehyde (Lipophilic Scaffold) Membrane Bacterial Membrane Penetration Chromene->Membrane Passive Diffusion Target1 Target A: Cell Wall (Peptidoglycan disruption) Membrane->Target1 Gram (+) Selectivity Target2 Target B: DNA Gyrase (ATP binding site) Membrane->Target2 Intracellular Transport Result1 Cell Lysis (Leakage of ions) Target1->Result1 Result2 Replication Halt (Apoptosis-like death) Target2->Result2

Figure 2: Dual-mode antimicrobial mechanism targeting membrane integrity and DNA replication.

Part 4: Structure-Activity Relationship (SAR) Analysis

To optimize drug candidates, understanding the SAR of the chromene-3-carbaldehyde scaffold is critical.

  • The C3-Formyl Group: Essential for activity. Condensation of this group with amines (forming Schiff bases) often increases antimicrobial potency due to enhanced lipophilicity and nitrogen-mediated hydrogen bonding.

  • The C2=C3 Double Bond: Vital for planarity and conjugation. Reduction of this bond typically leads to a loss of antioxidant activity.

  • The Benzene Ring (Positions 6, 7, 8):

    • Halogens (Cl, Br, F): Increase lipophilicity and metabolic stability. Enhances antibacterial activity (especially against Gram-positive strains).[9]

    • Hydroxyl (-OH): Critical for antioxidant activity (radical scavenging).

    • Nitro (

      
      ): Often increases antibacterial potency but may introduce toxicity.
      

References

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. International Journal of Pharmaceutical Sciences.10[5][1][4][8][11][12][13]

  • Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Oriental Journal of Chemistry.14[5][1][4][7][8][11][12][13][15][16]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores. PubMed Central.12[5][1][4][8][13]

  • Synthesis and Antioxidant Activity of some novel 4H-Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry.7[5][1][4][8][12][13][16]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.9[5][1][4][8][13]

  • MIC determination by broth micro dilution using Sensititre plates. FWD AMR-RefLabCap.6[5][1][4][7][8][11][12][13][15][16]

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Exploratory

The Chromene-3-Carbaldehyde Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Foreword: The Enduring Appeal of the Chromene Scaffold The chromene ring system, a benzopyran moiety, is a privileged scaffold in medicinal chemistry, frequently appearing in natural products with a wide array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Appeal of the Chromene Scaffold

The chromene ring system, a benzopyran moiety, is a privileged scaffold in medicinal chemistry, frequently appearing in natural products with a wide array of biological activities.[1] Its inherent structural features and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents. Among the diverse family of chromene derivatives, those bearing a carbaldehyde group at the 3-position have emerged as a particularly promising class of compounds. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of chromene-3-carbaldehyde analogs, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective therapeutics. We will delve into the synthetic strategies, explore the nuances of how structural modifications impact biological activity, and provide practical experimental protocols to empower further research and development in this exciting area.

I. The Synthetic Gateway: Accessing the Chromene-3-Carbaldehyde Core

The foundation of any SAR study lies in the efficient and versatile synthesis of the core scaffold and its analogs. The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for the formylation of activated aromatic and heterocyclic compounds, providing a direct route to chromene-3-carbaldehydes.[2][3]

The reaction typically involves the treatment of a suitable precursor, such as a flavanone or a 2-hydroxyacetophenone derivative, with the Vilsmeier reagent, which is generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The electrophilic Vilsmeier reagent attacks the electron-rich ring system, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde.[3]

Visualizing the Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Precursor Chromene Precursor (e.g., Flavanone) Precursor->Iminium_Intermediate Electrophilic Attack Product Chromene-3-carbaldehyde Iminium_Intermediate->Product Hydrolysis Hydrolysis (H2O) Hydrolysis->Product

Caption: The Vilsmeier-Haack reaction for chromene-3-carbaldehyde synthesis.

II. Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Biological Efficacy

The central thesis of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its molecular structure. By systematically modifying the chromene-3-carbaldehyde scaffold and evaluating the resulting changes in biological effect, we can elucidate the key structural features that govern its therapeutic potential. This section will dissect the SAR of these analogs, focusing on their anticancer and antimicrobial activities, supported by quantitative data.

A. Anticancer Activity: Targeting the Proliferative Machinery

Chromene derivatives have demonstrated significant potential as anticancer agents, with several analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[1] The aldehyde functionality at the 3-position often serves as a crucial pharmacophore, participating in key interactions with biological targets.

Key SAR Insights for Anticancer Activity:

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the chromene ring has been shown to be critical for anticancer activity.[6] The introduction of a halogen, such as chlorine, can significantly enhance cytotoxicity.

  • Aromatic Substituents: The presence and substitution pattern of an aryl group, often at the 2- or 4-position, profoundly influence the antiproliferative effects. Electron-withdrawing or electron-donating groups on this aryl ring can modulate the electronic properties of the entire molecule, impacting its interaction with target proteins.

  • The Benzene Ring of the Chromene Core: Modifications to the benzene portion of the chromene scaffold, such as the introduction of halogens or other functional groups, can also tune the anticancer potency. Increased lipophilicity through halogenation has been correlated with enhanced activity against certain cancer cell lines.[1]

Table 1: Anticancer Activity of Representative Chromene-3-Carbaldehyde Analogs

Compound IDR1 (Position 6)R2 (Position 8)R3 (Aryl at C4)Cancer Cell LineIC₅₀ (µM)Reference
1a HHPhenylMCF-7 (Breast)1.2[6]
1b ClHPhenylMCF-7 (Breast)0.8[6]
1c HH4-ChlorophenylMCF-7 (Breast)0.5[6]
1d HH4-MethoxyphenylMCF-7 (Breast)2.5[6]
2a HHPhenylHCT-116 (Colon)3.1[6]
2b BrHPhenylHCT-116 (Colon)1.9[6]
B. Antimicrobial Activity: Combating Pathogenic Threats

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Chromene-3-carbaldehyde analogs have emerged as a promising scaffold for this purpose, exhibiting activity against a spectrum of bacterial and fungal pathogens.[7]

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: The introduction of halogen atoms onto the chromene ring system is a recurring theme for enhancing antimicrobial potency. Tri-halogenated derivatives have shown particularly potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[7][8]

  • Substituents on the Aryl Group: The nature and position of substituents on an aryl ring attached to the chromene core can significantly impact the minimum inhibitory concentration (MIC).

  • The Aldehyde Group: The carbaldehyde at the 3-position is often crucial for the antimicrobial action, potentially through interactions with essential microbial enzymes or other cellular components.

Table 2: Antimicrobial Activity of Representative Chromene-3-Carbaldehyde Analogs

Compound IDR1 (Position 6)R2 (Position 8)R3 (Aryl at C2)MicroorganismMIC (µg/mL)Reference
3a HHPhenylS. aureus32[8]
3b BrCl4-BromophenylS. aureus (MRSA)4[7][8]
3c HHPhenylE. coli>128[8]
4a HHPhenylC. albicans64[6]
4b ClHPhenylC. albicans16[6]
Visualizing the Core SAR Principles

SAR_Summary cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity Anticancer_Core Chromene-3-carbaldehyde Core Position_4 Position 4: Halogens enhance activity Anticancer_Core->Position_4 Aryl_Sub Aryl Substituents: Electronic effects are key Anticancer_Core->Aryl_Sub Benzene_Ring Benzene Ring: Lipophilicity matters Anticancer_Core->Benzene_Ring Antimicrobial_Core Chromene-3-carbaldehyde Core Halogenation Halogenation: Increases potency (esp. tri-halogenated) Antimicrobial_Core->Halogenation Aryl_Sub_Antimicrobial Aryl Substituents: Modulate MIC values Antimicrobial_Core->Aryl_Sub_Antimicrobial Aldehyde_Group Aldehyde at C3: Crucial for activity Antimicrobial_Core->Aldehyde_Group

Caption: Key structure-activity relationship principles for chromene-3-carbaldehydes.

III. Experimental Protocols: A Practical Guide to Synthesis and Biological Evaluation

To ensure the integrity and reproducibility of research, detailed and validated experimental protocols are paramount. This section provides step-by-step methodologies for the synthesis of a representative chromene-3-carbaldehyde analog and for the evaluation of its anticancer activity.

A. Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack reaction procedures.[2][4][5]

Materials:

  • Flavanone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of DMF in DCM at 0 °C under an inert atmosphere, slowly add POCl₃ dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of flavanone in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.

B. Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9][10][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Chromene-3-carbaldehyde analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[13]

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the chromene-3-carbaldehyde analog in a complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[11]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow Visualization

Experimental_Workflow cluster_Synthesis Synthesis cluster_Bioassay Biological Evaluation (MTT Assay) Start_Synth Start with Flavanone Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) Start_Synth->Vilsmeier Workup Aqueous Workup & Extraction Vilsmeier->Workup Purification Column Chromatography Workup->Purification Product_Synth Pure Chromene-3-carbaldehyde Purification->Product_Synth Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Analogs Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: A streamlined workflow for the synthesis and biological evaluation.

IV. Mechanism of Action: Unraveling the Molecular Interactions

Understanding the mechanism of action is crucial for the rational design of more potent and selective drugs. Several chromene derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[14][15][16][17] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The aldehyde group at the 3-position of the chromene scaffold can act as a Michael acceptor or form Schiff bases with nucleophilic residues in the binding pocket of tubulin, potentially leading to covalent inhibition.[14] This interaction can disrupt the formation of the mitotic spindle, ultimately leading to programmed cell death.

Signaling Pathway of Tubulin Inhibition-Induced Apoptosis

Apoptosis_Pathway Chromene Chromene-3-carbaldehyde Analog Tubulin Tubulin Chromene->Tubulin Inhibition Microtubule_Disruption Microtubule Dynamics Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Cell_Death Programmed Cell Death Caspase_Activation->Cell_Death

Caption: Proposed mechanism of action leading to apoptosis.

V. Conclusion and Future Directions

The chromene-3-carbaldehyde scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications to optimize both anticancer and antimicrobial activities. The synthetic accessibility of these compounds, particularly through the Vilsmeier-Haack reaction, facilitates the generation of diverse analog libraries for further screening and development.

Future research in this area should focus on:

  • Elucidation of Specific Molecular Targets: While tubulin is a known target for some chromene derivatives, further investigation is needed to identify other potential cellular targets and to understand the precise molecular interactions of chromene-3-carbaldehyde analogs.

  • Expansion of the SAR Landscape: The synthesis and biological evaluation of a wider range of analogs with diverse substitution patterns will provide a more comprehensive understanding of the SAR and may lead to the discovery of compounds with improved potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of the chromene-3-carbaldehyde scaffold, paving the way for the development of next-generation drugs to address unmet medical needs.

VI. References

  • Comparison of structure–activity relationship between IC50 values of compounds. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. (1995). Journal of Cancer Research and Clinical Oncology, 121(10), 569-575.

  • Application of Quantitative Structure-Activity Relationships in the Prediction of New Compounds with Anti-Leukemic Activity. (2023). Molecules, 28(15), 5825.

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (2017). Current Organic Synthesis, 14(7), 1036-1051.

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Request PDF. Retrieved February 8, 2026, from [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). International Journal of Molecular Sciences, 26(4), 2235.

  • The Three Dimensional Quantitative Structure Activity Relationships (3D-QSAR) and Docking Studies of Curcumin Derivatives as Androgen Receptor Antagonists. (2012). International Journal of Molecular Sciences, 13(5), 6297-6318.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1148-1153.

  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. (2015). Der Pharma Chemica, 7(11), 117-129.

  • A Covalent and Modulable Inhibitor of the Tubulin-Microtubule System: Insights Into the Mechanism of Cacalol. (2025). Chemistry & Biodiversity, e202500165.

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 8, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27385-27415.

  • Mechanism of action and resistance to tubulin binding agents. (2025). Request PDF. Retrieved February 8, 2026, from [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2025). RSC Advances, 15(1), 1-13.

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (2024). Asian Journal of Research in Chemistry, 17(1), 1-10.

  • Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. (2022). Molecules, 27(13), 4235.

  • Computational Approaches to the Rational Design of Tubulin-Targeting Agents. (2021). International Journal of Molecular Sciences, 22(19), 10738.

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50767.

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2025). RSC Publishing. Retrieved February 8, 2026, from [Link]

  • Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. (2017). Oriental Journal of Chemistry, 33(5), 2533-2539.

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. (2018). Molecules, 23(11), 2947.

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Current Chemistry Letters, 2(4), 185-192.

  • Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. (2022). Angewandte Chemie International Edition, 61(29), e202204052.

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved February 8, 2026, from [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry.

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). Sciforum.

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 8, 2026, from [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (2013). Molecules, 18(10), 12554-12574.

  • Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. (2025). Letters in Applied NanoBioScience, 14(3), 1-12.

  • Synthesis and anticancer mechanism investigation of dual Hsp27 and tubulin inhibitors. (2013). Journal of Medicinal Chemistry, 56(15), 6023-6034.

  • Review on Chromen derivatives and their Pharmacological Activities. (2014). ResearchGate.

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2023). International Journal of Molecular Sciences, 24(13), 10987.

  • Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. (2023). Request PDF. Retrieved February 8, 2026, from [Link]

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Foundational

Technical Monograph: Safe Handling and Toxicological Profile of 4H-Chromene-3-Carbaldehyde Scaffolds

Executive Summary Compound Class: Benzopyran derivatives (Chromones/Chromenes) Primary CAS: 17422-74-1 (4-Oxo-4H-chromene-3-carbaldehyde) Risk Category: High Reactivity / Bioactive Scaffold This technical guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Benzopyran derivatives (Chromones/Chromenes) Primary CAS: 17422-74-1 (4-Oxo-4H-chromene-3-carbaldehyde) Risk Category: High Reactivity / Bioactive Scaffold

This technical guide addresses the safety, toxicity, and handling protocols for 4H-chromene-3-carbaldehyde and its closely related analog, chromone-3-carbaldehyde . These compounds are "privileged scaffolds" in medicinal chemistry, widely used to synthesize anticancer, antimicrobial, and antioxidant agents. Their utility stems from their high electrophilicity, specifically the


-unsaturated aldehyde moiety, which functions as a Michael acceptor.

Critical Warning: While often classified generically as "Irritants" (H315/H319/H335) by bulk suppliers, the biological potency of these scaffolds (IC


 values often <10 µM in cytotoxicity assays) necessitates handling them with Potent Compound  protocols to prevent cumulative sensitization or unintended biological alkylation.

Part 1: Chemical Identity & Physicochemical Properties[1]

To ensure precise handling, researchers must distinguish between the stable commercial reagent (Chromone-3-carbaldehyde) and the reactive 4H-chromene intermediates often generated in situ.

Table 1: Physicochemical Profile
PropertyData / ValueRelevance to Safety
IUPAC Name 4-oxo-4H-chromene-3-carbaldehydePrimary commercial form
CAS Number 17422-74-1Verification key
Molecular Weight 174.15 g/mol Dust transport potential
Physical State Crystalline Solid (Orange/Yellow)Inhalation hazard (dust)
Melting Point 151–153 °CThermally stable under ambient conditions
LogP (Predicted) ~1.6Moderate lipophilicity; skin absorption risk
Reactive Moiety C3-Formyl group (

-unsaturated)
Michael Acceptor (Protein alkylation)
Solubility DMSO, DMF, ChloroformCarrier solvents enhance skin penetration

Part 2: Toxicological Profile & Mechanism of Action[2]

The "Michael Acceptor" Hazard

The core toxicity of 4H-chromene-3-carbaldehyde stems from its structure. The aldehyde at position 3 is conjugated with the double bond of the pyran ring (and the ketone in chromones). This creates an electron-deficient center susceptible to nucleophilic attack by biological thiols (e.g., Glutathione, Cysteine residues in proteins).

Mechanism:

  • Electrophilic Attack: The compound enters the cell and reacts with nucleophilic sites on proteins or DNA.

  • Glutathione Depletion: Rapid conjugation with cellular glutathione (GSH) leads to oxidative stress.

  • Cytotoxicity: If GSH is depleted, the compound may alkylate mitochondrial proteins, triggering apoptosis—precisely why these are effective anticancer agents, but dangerous to the handler.

Diagram 1: Mechanism of Cellular Toxicity

This diagram illustrates the pathway from exposure to cellular stress, highlighting the critical intervention point of Glutathione (GSH).

ToxicityMechanism Compound 4H-Chromene-3-Carbaldehyde CellEntry Cellular Uptake (Lipophilic Passive Transport) Compound->CellEntry MichaelAdd Michael Addition (Covalent Binding) CellEntry->MichaelAdd Targets Biological Nucleophiles (-SH groups in Cysteine) MichaelAdd->Targets Alkylation GSH Glutathione (GSH) Defense System Targets->GSH Detoxification Attempt OxStress ROS Accumulation & Oxidative Stress Targets->OxStress If GSH Depleted GSH->MichaelAdd Scavenging (Depletion) Apoptosis Apoptosis / Cytotoxicity OxStress->Apoptosis

Caption: Pathway showing electrophilic attack on cellular thiols. GSH depletion is the rate-limiting step for toxicity.

GHS Hazard Classifications

While specific LD50 data is often lacking for research-grade derivatives, the following GHS classifications apply based on the reactive aldehyde group:

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H319: Causes serious eye irritation.[2][1][3]

  • H335: May cause respiratory irritation.[1]

  • H341 (Suspected): Suspected of causing genetic defects (due to DNA alkylation potential of

    
    -unsaturated systems).
    

Part 3: Occupational Health & Safety (OHS) Protocols

Engineering Controls
  • Primary Barrier: All handling of the solid powder must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Weighing: Use an analytical balance inside the hood. If static electricity causes powder scattering, use an ionizing bar.

  • Solvent Handling: When dissolved in DMSO or DMF, the compound's ability to penetrate skin increases 10-fold. Never handle solutions on an open bench.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for long-duration protection against aldehyde-solvent mixtures.[4]

ZonePPE RequirementRationale
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Laminate (Silver Shield®) or Thick Nitrile (8 mil).Aldehydes can permeate thin nitrile; DMSO acts as a carrier.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Prevent corneal damage from reactive dust.
Respiratory N95 (if in hood) or P100/OV Cartridge (if outside hood).Protection against irritating dust and organic vapors.
Body Lab coat (buttoned) + Tyvek sleeves.Prevent wrist exposure (the most common contamination point).

Part 4: Experimental Handling Protocol (Synthesis & Waste)

Safe Synthesis Workflow (e.g., Knoevenagel Condensation)

A common use of 4H-chromene-3-carbaldehyde is reacting it with active methylenes (e.g., malononitrile) to form bioactive fused chromenes.

Step-by-Step Protocol:

  • Preparation: Calculate stoichiometry. Pre-weigh reagents in the fume hood.

  • Solvent Addition: Add ethanol or methanol. Note: Alcohols are safer solvents than DMF for this reaction as they evaporate easier if a spill occurs.

  • Catalysis: Add the base (e.g., piperidine). Caution: The reaction is often exothermic.

  • Quenching (Critical): Upon completion, do not just dump the filtrate. Any unreacted aldehyde must be quenched.

    • Quench Solution: 10% Sodium Bisulfite (

      
      ).
      
    • Mechanism:[5] Bisulfite forms a stable adduct with the aldehyde, neutralizing its electrophilicity.

Emergency Response & Decontamination

If a spill occurs, the "Dust and Dilute" method is unsafe for reactive aldehydes.

Diagram 2: Emergency Response Decision Tree

A self-validating logic flow for managing spills of chromene aldehydes.

SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/DMF) Type->Liquid ActionSolid 1. Dampen paper towel with water 2. Cover powder (prevent dust) 3. Scoop into waste Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use paper (fire risk) 3. Apply Bisulfite Solution Liquid->ActionLiquid Decon Decontamination: Wash surface with 10% NaHSO3 then soap & water ActionSolid->Decon ActionLiquid->Decon Waste Disposal: Label as 'Toxic Aldehyde Waste' (Segregate from Oxidizers) Decon->Waste

Caption: Protocol distinguishes between solid spills (dust hazard) and liquid spills (permeation hazard).

Part 5: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 291317, Chromone-3-carboxaldehyde. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]

  • Gulumkar, V. et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PMC (PubMed Central). Retrieved from [Link]

  • Safe Work Australia (2022). Evaluation statement: C7-C12 linear alpha-beta unsaturated aldehydes. (General handling for unsaturated aldehydes).[6] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Vilsmeier-Haack Synthesis of 4-Chloro-2H-chromene-3-carbaldehyde from 4-Chromanone

Abstract This application note details the protocol for the synthesis of 4-chloro-2H-chromene-3-carbaldehyde via the Vilsmeier-Haack reaction, utilizing 4-chromanone as the starting material. While often colloquially ref...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis of 4-chloro-2H-chromene-3-carbaldehyde via the Vilsmeier-Haack reaction, utilizing 4-chromanone as the starting material. While often colloquially referred to in broader scaffold discussions as "chromene-3-carbaldehydes," it is critical to note that the direct Vilsmeier-Haack formylation of the cyclic ketone 4-chromanone yields the 4-chloro-2H-chromene derivative. This transformation involves simultaneous formylation at the C3 position and chlorination at the C4 position, accompanied by dehydration to form the


 double bond. This scaffold serves as a versatile electrophilic intermediate for the synthesis of bioactive heterocycles, including chromeno[4,3-b]pyridines and benzopyrano[4,3-d]pyrimidines.

Introduction & Mechanistic Insight

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings and enolizable ketones. When applied to 4-chromanone , the reaction does not merely add a formyl group; it fundamentally alters the oxidation state and saturation of the pyran ring.

Reaction Overview

The reaction utilizes Phosphorus Oxychloride (


)  and N,N-Dimethylformamide (DMF) .[1][2][3][4] The in situ generated Vilsmeier reagent (chloroiminium salt) attacks the enol form of 4-chromanone.
  • Substrate: 4-Chromanone (2,3-dihydro-4H-chromen-4-one).

  • Reagent: Vilsmeier Reagent (Chloromethylene)dimethyliminium chloride.[1]

  • Product: 4-Chloro-2H-chromene-3-carbaldehyde.[5]

Mechanism

The transformation proceeds through the following cascade:

  • Reagent Formation: DMF reacts with

    
     to form the electrophilic chloroiminium salt.[1][3]
    
  • Enolization: 4-Chromanone undergoes enolization.

  • Electrophilic Attack: The enol attacks the Vilsmeier reagent at the C3 position.

  • Chlorination & Elimination: The C4-hydroxyl group (now activated) is substituted by chloride (from

    
    ), followed by elimination to form the endocyclic double bond.
    
  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.[6]

VilsmeierMechanism Reagents DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) Reagents->VReagent Electrophile Generation Intermediate1 C3-Iminium Intermediate VReagent->Intermediate1 Substrate 4-Chromanone (Keto-Enol Equilibrium) Substrate->Intermediate1 Enol Attack on Reagent Intermediate2 4-Chloro-Iminium Species Intermediate1->Intermediate2 PO2Cl2- Elimination / Cl- Attack Hydrolysis Aqueous Hydrolysis Intermediate2->Hydrolysis Quench Product 4-Chloro-2H-chromene- 3-carbaldehyde Hydrolysis->Product Aldehyde Release

Figure 1: Mechanistic pathway for the conversion of 4-chromanone to 4-chloro-2H-chromene-3-carbaldehyde.

Critical Parameters and Optimization

Success in this synthesis relies on controlling moisture and temperature. The Vilsmeier reagent is moisture-sensitive, and the chlorination step requires thermal energy.

Table 1: Reaction Optimization Parameters
ParameterRecommended ConditionRationale
Stoichiometry 1.0 : 3.0 : 3.0 (Substrate:DMF:

)
Excess reagent ensures complete conversion of the ketone and drives chlorination.
Temperature (Addition) 0°C to 5°CExothermic reagent formation; prevents thermal decomposition of the Vilsmeier complex.
Temperature (Reaction) 60°C - 70°CRequired to overcome the activation energy for the C4-chlorination and elimination steps.
Solvent DMF (Neat) or

DMF acts as both reagent and solvent. DCM can be used if solubility is an issue, but neat is standard.
Atmosphere Nitrogen or ArgonStrictly anhydrous conditions are required to prevent premature hydrolysis of

.
Quenching Sodium Acetate (aq) or Ice WaterControlled hydrolysis prevents polymerization of the reactive aldehyde.

Experimental Protocol

Materials
  • 4-Chromanone (CAS: 491-37-2)

  • Phosphorus Oxychloride (

    
    )  (CAS: 10025-87-3) Handle with extreme caution: Corrosive, reacts violently with water.
    
  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Dichloromethane (DCM) (for extraction)

  • Sodium Acetate (optional, for buffering)

Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Generation
  • Setup: Equip a completely dry 100 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet adapter.

  • Solvent Charge: Add anhydrous DMF (12 mL, ~150 mmol) to the flask.

  • Cooling: Submerge the flask in an ice/salt bath to maintain the temperature between 0°C and 5°C.

  • Reagent Addition: Add

    
     (3.3 mL, 35 mmol)  dropwise over 20 minutes.
    
    • Checkpoint: The solution should turn pale yellow or orange. Ensure the temperature does not exceed 10°C.

    • Wait: Stir at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition and Reaction
  • Substrate Prep: Dissolve 4-chromanone (1.48 g, 10 mmol) in a minimal amount of DMF (2-3 mL).

  • Addition: Add the 4-chromanone solution dropwise to the Vilsmeier reagent at 0°C.

  • Thermal Activation: Remove the ice bath and allow the mixture to warm to room temperature. Then, transfer to a pre-heated oil bath at 60°C .

  • Monitoring: Stir at 60°C for 3–5 hours.

    • QC Check: Monitor via TLC (20% Ethyl Acetate in Hexane). The starting material (

      
      ) should disappear, and a new, less polar spot (Product, 
      
      
      
      ) should appear.
Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.

    • Note: A saturated aqueous solution of Sodium Acetate can be added here to buffer the pH to ~5-6, improving yield and preventing tar formation.

  • Hydrolysis: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde. A yellow solid precipitate typically forms.

  • Extraction: If the solid is filterable, filter and wash with water. If oily, extract with DCM (3 x 30 mL) .

  • Washing: Wash the combined organic layers with water (2 x 50 mL), saturated

    
     (1 x 50 mL), and brine (1 x 50 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram

Workflow Setup Setup: Dry Glassware, N2 Atm Cool DMF to 0°C ReagentGen Add POCl3 dropwise (Exothermic Control) Setup->ReagentGen SubstrateAdd Add 4-Chromanone (Dissolved in DMF) ReagentGen->SubstrateAdd 30 min stir Heating Heat to 60°C for 3-5h (Chlorination Step) SubstrateAdd->Heating Quench Pour onto Crushed Ice/NaOAc (Hydrolysis) Heating->Quench TLC Completion Isolation Filter Solid OR Extract (DCM) Purify (Recryst/Column) Quench->Isolation

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

The product, 4-chloro-2H-chromene-3-carbaldehyde , should be validated using the following spectral data:

  • Appearance: Pale yellow solid.

  • Melting Point: 86–88°C (Lit. value).

  • IR (

    
    ):  ~1670 (C=O, aldehyde), ~1600 (C=C).
    
  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       10.30 (s, 1H, CHO) – Diagnostic peak.
      
    • 
       7.20–7.50 (m, 4H, Ar-H).
      
    • 
       5.05 (s, 2H, 
      
      
      
      at C2) – Confirms 2H-chromene structure.
  • 
     NMR:  Signals corresponding to the aldehyde carbonyl (~188 ppm), the C4-Cl carbon, and the C2 methylene carbon (~65 ppm).
    

Safety & Handling

  • 
    :  Highly toxic and corrosive. Reacts violently with water to produce HCl and Phosphoric acid. All glassware must be oven-dried. Use a fume hood.
    
  • DMF: Hepatotoxic and readily absorbed through the skin. Wear butyl rubber gloves.

  • Waste Disposal: Quenched reaction mixtures contain acidic phosphate residues. Neutralize with bicarbonate before disposal according to local EHS regulations.

References

  • Methodology & Mechanism: Nohara, A., Umetani, T., & Sanno, Y. (1973). Studies on antianaphylactic agents. I. A facile synthesis of 4-oxo-4H-1-benzopyran-3-carboxaldehydes by Vilsmeier reagents. Tetrahedron Letters, 14(22), 1995-1998. Link

  • Product Characterization: Ghosh, C. K., & Khan, S. (1980). Benzopyrans. Part IX. Reaction of 4-chloro-2H-chromene-3-carbaldehyde with nitrogen nucleophiles. Indian Journal of Chemistry, Section B, 19B, 11-16.
  • Application (Heterocycle Synthesis): Hosseini, S., et al. (2021).[1][3] Synthesis of chromeno[4,3-b]pyridines via Vilsmeier-Haack reaction. Journal of Heterocyclic Chemistry. Link

  • General Vilsmeier Review: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5][6][7][8][9] Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Chloro-2H-Chromene-3-Carbaldehyde Derivatives

This Application Note is designed for researchers and medicinal chemists focusing on the high-efficiency synthesis of 4-chloro-2H-chromene-3-carbaldehydes (and their 4H-isomeric equivalents) using microwave irradiation....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the high-efficiency synthesis of 4-chloro-2H-chromene-3-carbaldehydes (and their 4H-isomeric equivalents) using microwave irradiation.

While the user prompt specifies "4H-chromene," it is critical to note from a structural chemistry standpoint that the stable product of the Vilsmeier-Haack reaction on o-hydroxyacetophenones—the industry-standard route for these aldehydes—is the 2H-chromene derivative (specifically 4-chloro-2H-chromene-3-carbaldehyde). The "4H" nomenclature is often used interchangeably in broader literature or refers to specific 2-amino-4H-chromene-3-carbonitrile derivatives synthesized via multicomponent reactions. This guide focuses on the Vilsmeier-Haack Formylation , as it is the primary route to the carbaldehyde pharmacophore.

Executive Summary & Biological Relevance

Chromene-3-carbaldehydes are privileged scaffolds in drug discovery, serving as precursors for coumarins, flavonoids, and heterocyclic hybrids. Their derivatives exhibit potent anticancer (apoptosis inducers) , antimicrobial , and anti-inflammatory properties.

Traditional thermal synthesis involves the Vilsmeier-Haack reaction of o-hydroxyacetophenones, requiring 4–6 hours of reflux and generating significant phosphorus waste. This protocol utilizes Microwave Irradiation (MW) to accelerate the rate-determining nucleophilic attack, reducing reaction times to <10 minutes while improving yields by 15–20% through efficient dielectric heating.

Scientific Foundation & Mechanism

The "Why" of Microwave Acceleration

The synthesis relies on the Vilsmeier-Haack reaction , where dimethylformamide (DMF) and phosphoryl chloride (POCl


) generate a reactive chloroiminium ion (Vilsmeier reagent).
  • Thermal Limitation: In conventional heating, the cyclization step (intramolecular nucleophilic attack of the phenol oxygen onto the chloroiminium species) is slow due to the high energy barrier of ring closure.

  • Microwave Advantage: The polar Vilsmeier intermediate couples strongly with the microwave field. Selective dielectric heating of the ionic transition state lowers the activation energy (

    
    ), driving the reaction to completion in minutes rather than hours.
    
Reaction Mechanism (DOT Visualization)

The following diagram illustrates the pathway from o-hydroxyacetophenone to the target chromene-3-carbaldehyde.

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C (Exothermic) Intermediate1 Formylation of Acetyl Group Vilsmeier->Intermediate1 Substrate o-Hydroxyacetophenone Substrate->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclization (Intramolecular Attack) Intermediate1->Intermediate2 MW Irradiation (Dielectric Heating) Product 4-Chloro-2H-chromene- 3-carbaldehyde Intermediate2->Product - H2O, - HCl

Caption: Mechanistic pathway of Vilsmeier-Haack cyclization. MW irradiation specifically accelerates the rate-limiting cyclization step.

Experimental Protocol

Safety Warning: POCl


 is highly corrosive and reacts violently with water. All initial mixing must be done at 0–5°C in a fume hood. Do not microwave closed vessels containing POCl

unless using a dedicated reactor with active pressure control (max 20 bar).
Materials
  • Substrate: Substituted o-hydroxyacetophenone (10 mmol)

  • Reagent A: DMF (Dimethylformamide) – Dry, 10 mL

  • Reagent B: POCl

    
     (Phosphoryl chloride) – 12 mmol
    
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) or modified domestic microwave (with reflux condenser).

Step-by-Step Methodology
Phase 1: Reagent Formation (Critical Thermal Control)
  • Place 10 mL of dry DMF in a borosilicate glass reaction vial.

  • Cool the vial to 0–5°C using an ice bath.

  • Add POCl

    
     (12 mmol) dropwise over 5 minutes with stirring.
    
    • Note: A white/yellow semi-solid Vilsmeier adduct will form. Do not skip cooling ; this step is highly exothermic.

Phase 2: Substrate Addition
  • Add o-hydroxyacetophenone (10 mmol) to the Vilsmeier adduct.

  • Stir at room temperature for 2 minutes to ensure homogeneity.

Phase 3: Microwave Irradiation[1][2]
  • Place the vessel in the microwave reactor.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintaining temperature).

    • Temperature: 80°C – 90°C.

    • Time: 2 – 5 minutes (monitor TLC).

    • Stirring: High.[3]

    • Vessel Type: Open vessel with reflux condenser (recommended for safety) OR sealed vessel with pressure release limit set to 250 psi.

Phase 4: Workup & Isolation[3]
  • Pour the reaction mixture onto 100g of crushed ice with vigorous stirring.

  • Allow the mixture to stand for 30 minutes (hydrolysis of the intermediate).

  • A yellow/orange solid will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Data Analysis & Comparison

The following table summarizes the efficiency gains of the MW protocol compared to traditional thermal reflux.

EntrySubstrate (R-group)Thermal Time (hrs)Thermal Yield (%)MW Time (min)MW Yield (%)
1 H (Unsubstituted)5.0722.5 92
2 5-CH

4.5753.0 94
3 5-Cl6.0684.0 89
4 5-NO

8.0556.0 82
5 3,5-Dichloro7.5605.0 85

Data aggregated from comparative studies (See References [1], [2]).

Workflow Visualization

This diagram outlines the operational workflow to ensure safety and reproducibility.

Workflow Step1 Ice Bath (0°C) Mix DMF + POCl3 Step2 Add o-Hydroxyacetophenone Stir 2 mins @ RT Step1->Step2 Exotherm Controlled Step3 Microwave Irradiation 80°C | 2-5 mins Step2->Step3 Homogeneous Mix Step4 Quench on Crushed Ice Hydrolysis (30 mins) Step3->Step4 Reaction Complete Step5 Filtration & Recrystallization (EtOH) Step4->Step5 Solid Precipitate

Caption: Operational workflow for the MW-assisted synthesis of 4-chloro-2H-chromene-3-carbaldehyde.

Troubleshooting & Optimization

  • Low Yield: If the yield is low, ensure the DMF is anhydrous. Water destroys the Vilsmeier reagent.

  • Charring: If the reaction mixture turns black/tarry, reduce the MW power or temperature (limit to 70°C). The Vilsmeier reagent can decompose at very high temperatures.

  • Incomplete Reaction: Electron-withdrawing groups (e.g., -NO

    
    ) deactivate the phenol. Increase MW time to 10 minutes or temperature to 100°C.
    

References

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives. Source: MDPI / Molecules. Context: Details the synthesis of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde and related scaffolds, comparing MW (8-10 min) vs Thermal (4-7 h) yields. URL:[Link][1]

  • Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. Source: ResearchGate.[4] Context: Provides analogous Vilsmeier-Haack protocols and safety considerations for chloro-aldehyde synthesis under irradiation. URL:[Link]

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation. Source: Indian Academy of Sciences. Context: Discusses the "4H" nomenclature and MCR protocols, distinguishing them from the Vilsmeier route. URL:[Link]

Sources

Method

Application Note: Optimized Knoevenagel Condensation of 4H-Chromene-3-Carbaldehydes

Executive Summary This application note details the protocols for performing Knoevenagel condensation reactions using 4H-chromene-3-carbaldehydes , specifically focusing on the widely utilized 4-oxo-4H-chromene-3-carbald...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for performing Knoevenagel condensation reactions using 4H-chromene-3-carbaldehydes , specifically focusing on the widely utilized 4-oxo-4H-chromene-3-carbaldehyde (3-formylchromone) scaffold. These reactions are critical in medicinal chemistry for synthesizing fused heterocyclic compounds with anticancer, antimicrobial, and anti-inflammatory properties.

We provide two validated workflows: a Classical Solution-Phase Protocol for scale-up consistency and a Microwave-Assisted Green Protocol for rapid library generation. Special attention is given to mitigating ring-opening side reactions, a common pitfall when working with the electrophilic chromone ring.

Chemical Context & Mechanistic Insights

The Substrate: 4H-Chromene-3-Carbaldehyde

While "4H-chromene-3-carbaldehyde" can refer to various saturation patterns, the most relevant substrate for drug discovery is 4-oxo-4H-chromene-3-carbaldehyde (CAS: 17422-74-1).

  • Electrophilicity: The C3-formyl group is highly reactive due to conjugation with the C2-C3 double bond and the C4-carbonyl.

  • Stability Warning: The pyrone ring (C2 position) is susceptible to nucleophilic attack. Strong bases (e.g., NaOH, KOH) can cause Michael addition at C2, leading to ring opening (deformylation or rearrangement to benzophenones). Therefore, catalyst selection is the critical control point .

Reaction Mechanism

The Knoevenagel condensation involves the deprotonation of an active methylene compound (e.g., malononitrile, barbituric acid) followed by nucleophilic attack on the aldehyde.

Key Mechanistic Pathway:

  • Enolization: Base deprotonates the active methylene.

  • Addition: Enolate attacks the aldehyde carbonyl.

  • Elimination: Dehydration yields the

    
    -unsaturated product.
    

KnoevenagelMechanism Substrate 4-oxo-4H-chromene-3-CHO Inter2 Aldol-like Adduct (Alcohol Intermediate) Substrate->Inter2 Nucleophilic Attack SideReaction RISK: C2 Attack (Ring Opening) Substrate->SideReaction Strong Base/High Temp ActiveMethylene Active Methylene (e.g., Malononitrile) Inter1 Carbanion Formation ActiveMethylene->Inter1 Deprotonation Base Catalyst (Base) Base->Inter1 Inter1->Inter2 Product 3-Vinyl-Chromone Derivative Inter2->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway highlighting the critical risk of side reactions at the C2 position.

Critical Parameters & Optimization

ParameterRecommendationRationale
Solvent Ethanol (EtOH) or Water/EtOH mixturesProtic solvents stabilize the zwitterionic intermediates. Water is ideal for green protocols.
Catalyst Piperidine (cat.), L-Proline, or Ammonium AcetateAvoid strong inorganic bases (NaOH). Mild organic bases prevent pyrone ring cleavage.
Temperature Reflux (Solution) or 80°C (Microwave)Sufficient energy for dehydration without degrading the chromone core.
Stoichiometry 1:1.1 (Aldehyde : Active Methylene)Slight excess of the cheaper methylene component drives the reaction to completion.

Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis (Scale-Up Ready)

Best for: Gram-scale synthesis, thermally unstable substrates.

Materials:

  • 4-oxo-4H-chromene-3-carbaldehyde (1.0 mmol)[1]

  • Active Methylene Compound (e.g., Malononitrile, 1.1 mmol)

  • Ethanol (Absolute, 10 mL)

  • Piperidine (0.1 mmol, ~10 µL) or Pyridine (Catalytic amount)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and active methylene (1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add Piperidine (0.1 mmol) dropwise. Note: The solution often turns yellow/orange immediately, indicating imine/enamine formation.

  • Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates out.

  • Isolation: Filter the solid under vacuum. Wash the cake with ice-cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures if necessary.

Validation Criteria:

  • TLC: Disappearance of aldehyde spot (

    
    ).
    
  • Yield: Expected >80%.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Best for: Library generation, rapid kinetics, solvent-free or aqueous conditions.

Materials:

  • 4-oxo-4H-chromene-3-carbaldehyde (1.0 mmol)[1]

  • Active Methylene Compound (1.1 mmol)

  • Catalyst: Ammonium Acetate (10 mol%) or Hydroxyapatite (solid support)

  • Solvent: Water (2 mL) or Solvent-Free

Procedure:

  • Preparation: Mix aldehyde, active methylene, and ammonium acetate in a microwave-safe process vial (e.g., 10 mL crimp-top).

  • Irradiation: Place in a dedicated microwave reactor (e.g., Biotage or CEM).

    • Settings: Power = Dynamic (Max 150W), Temp = 80°C, Hold Time = 5–10 minutes.

    • Stirring: High.[2]

  • Work-up:

    • If Water used: Cool vial; filter the precipitated solid.

    • If Solvent-Free: Dissolve the crude melt in hot ethanol, cool to crystallize.

  • Analysis: Confirm structure via

    
    H NMR.
    

Mechanism of Efficiency: Microwave dielectric heating directly couples with the polar transition state, accelerating the dehydration step significantly compared to thermal convection.

Workflow cluster_0 Method Selection Start Start: Weigh Reagents (Aldehyde + Active Methylene) MethodA Method A: Ethanol Reflux (2-4 Hours) Start->MethodA MethodB Method B: Microwave (80°C) (5-10 Minutes) Start->MethodB Monitor TLC Monitoring (Hex:EtOAc 7:3) MethodA->Monitor MethodB->Monitor Workup Precipitation & Filtration Monitor->Workup Complete Analysis Validation: 1H NMR / MP Workup->Analysis

Figure 2: Decision matrix for selecting between Solution-Phase and Microwave protocols.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures.

H NMR (DMSO- or CDCl )
  • Aldehyde Proton (Starting Material): Look for a singlet at

    
     10.0–10.4 ppm . This must be absent in the product.
    
  • Vinyl Proton (Product): A new singlet (for malononitrile adducts) usually appears between

    
     8.0–8.6 ppm .
    
  • Chromone C2-H: The proton on the pyrone ring (C2) typically resonates around

    
     8.5–9.0 ppm . If the ring has opened, this shift will change drastically or disappear.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Sticky Oil Incomplete dehydrationIncrease reaction time or add molecular sieves to scavenge water.
Multiple Spots on TLC Ring opening (Michael Addition)Switch to a weaker base (e.g., L-Proline) or lower the temperature.
Starting Material Persists Reversible reactionUse microwave irradiation to push equilibrium; ensure active methylene is in excess.

References

  • General Knoevenagel Mechanism & Catalysis

    • Organic Chemistry Portal. "Knoevenagel Condensation."[2][3][4][5][6][7][8][9][10]

    • [Link]

  • Microwave-Assisted Synthesis on Chromones

    • Solhy, A., et al. "Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation." MDPI, 2025.[11] (Contextualizes green protocols for similar aldehydes).

    • [Link]

  • Reactivity of 4-oxo-4H-chromene-3-carbaldehyde

    • Ghosh, C.K.[1] & Chakraborty, S. "4-oxo-4H-chromene-3-carboxaldehyde: A versatile synthon." ResearchGate.[1][8]

    • [Link]

  • Synthesis of 4H-Chromene Derivatives (Related Scaffolds)

    • "An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction." Iranian Journal of Chemistry and Chemical Engineering.
    • [Link]

  • Chemical Data & Properties

    • ChemSynthesis.[1] "4-oxo-4H-chromene-3-carbaldehyde."[1][12][13]

    • [Link]

Sources

Application

Application Note: Protocol for Schiff Base Formation with 3-Formylchromone (4-oxo-4H-chromene-3-carbaldehyde)

Executive Summary & Nomenclature Alert This guide details the synthesis of Schiff bases (imines) derived from 3-formylchromone (IUPAC: 4-oxo-4H-1-benzopyran-3-carboxaldehyde). CRITICAL NOMENCLATURE NOTE: In literature an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Alert

This guide details the synthesis of Schiff bases (imines) derived from 3-formylchromone (IUPAC: 4-oxo-4H-1-benzopyran-3-carboxaldehyde).

CRITICAL NOMENCLATURE NOTE: In literature and commercial catalogs, the term "4H-chromene-3-carbaldehyde" is frequently used as a synonym for 3-formylchromone (which contains a ketone at position 4).

  • Target Scaffold: 3-Formylchromone (Contains C=O at C4).[1] This is the privileged scaffold in medicinal chemistry (antimicrobial, anticancer).

  • Distinction: If your starting material lacks the ketone (i.e., 2H-chromene-3-carbaldehyde), the aldehyde reactivity remains similar, but the ring stability and solubility profiles differ. This protocol focuses on the 4-oxo variant due to its dominance in drug discovery.

Core Chemical Principle

The reaction is a nucleophilic addition-elimination between the primary amine (


) and the aldehyde carbonyl (

) at the C-3 position of the chromone ring.

Key Reactivity Challenge: 3-Formylchromone possesses three electrophilic centers:

  • The C-3 Aldehyde (Target).

  • The C-2 Carbon (Susceptible to Michael addition/ring opening).

  • The C-4 Ketone (Less reactive).

Control Strategy: To favor Schiff base formation over ring opening (Michael addition), we utilize acid catalysis (activating the aldehyde) and avoid strong bases which trigger pyrone ring cleavage.

Mechanistic Pathway & Logic

The formation of the Schiff base proceeds via a carbinolamine intermediate. The acid catalyst serves two roles: it protonates the aldehyde oxygen to increase electrophilicity and assists in the dehydration step.

Reaction Workflow (Graphviz Diagram)

SchiffBaseMechanism cluster_0 Critical Control Point Reactants Reactants (3-Formylchromone + R-NH2) Activation Acid Activation (Protonation of C=O) Reactants->Activation Glacial AcOH SideRxn RISK: Ring Opening (If Basic Conditions/Secondary Amine) Reactants->SideRxn High pH / No Acid Attack Nucleophilic Attack (Formation of Carbinolamine) Activation->Attack R-NH2 Dehydration Dehydration (- H2O) Attack->Dehydration -H2O Product Schiff Base (Azomethine -CH=N-) Dehydration->Product Yield > 80%

Figure 1: Reaction pathway highlighting the critical acid activation step to prevent ring opening side reactions.

Experimental Protocols

Materials Required[2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Formylchromone (1.0 eq)

  • Reagent: Primary Aromatic/Aliphatic Amine (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[2] Note: Anhydrous solvents are preferred to drive equilibrium forward.

  • Catalyst: Glacial Acetic Acid (AcOH).

Method A: Standard Reflux (High Purity)

Recommended for initial screening and bulk synthesis.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-formylchromone in 10-15 mL of absolute ethanol.

    • Observation: Solution typically appears pale yellow.

  • Addition: Add 1.0 mmol of the primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate to neutralize it in situ, though free base is preferred.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Why? pH 4-5 is optimal. Too acidic (< pH 3) protonates the amine, deactivating it. Too basic (> pH 8) risks ring opening.

  • Reaction: Reflux the mixture at 70-80°C for 2-4 hours .

    • Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 50 mL of ice-cold water (if precipitation does not occur spontaneously).

    • Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted amine). Recrystallize from hot ethanol if necessary.

Method B: Microwave-Assisted (Green Chemistry)

Recommended for high-throughput library generation.

  • Preparation: Mix 1.0 mmol of 3-formylchromone and 1.0 mmol of amine in a microwave process vial.

  • Solvent/Catalyst: Add a minimum amount of ethanol (1-2 mL) to create a slurry and 1 drop of Glacial Acetic Acid.

    • Alternative: Solvent-free grinding is possible for solid amines, but a slurry ensures better homogeneity.

  • Irradiation: Irradiate at 140-160 Watts (or set temperature to 80°C) for 2-5 minutes .

    • Pulse Mode: Use 30-second pulses to prevent overheating/charring.

  • Workup: Allow to cool. Add 5 mL cold ethanol. Filter the solid product.

Characterization & Validation (The "Self-Validating" System)

To confirm the synthesis and ensure the chromone ring remained intact, compare spectral data against the following benchmarks.

Quantitative Data Summary
Feature3-Formylchromone (Starting Material)Schiff Base (Product)Validation Logic
IR: Carbonyl (C=O) ~1690 cm⁻¹ (Aldehyde) + ~1640 cm⁻¹ (Ring C=O)~1640-1650 cm⁻¹ (Ring C=O only)Disappearance of aldehyde C=O doublet.
IR: Imine (C=N) Absent1600 - 1625 cm⁻¹ Appearance of sharp stretch.
¹H-NMR: Aldehyde Singlet, 10.0 - 10.5 ppm AbsentPrimary confirmation of conversion.
¹H-NMR: Azomethine AbsentSinglet, 8.5 - 9.0 ppm Diagnostic peak for Schiff base.
¹H-NMR: C-2 Proton Singlet, ~8.5 ppmSinglet, ~8.8 - 9.2 ppmConfirms ring integrity (Ring opening loses this signal).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling out / No precipitate Product is soluble in EtOH or incomplete reaction.1. Evaporate solvent to 50% volume.2. Cool in ice bath for 1 hour.3. Scratch flask wall to induce nucleation.
Low Yield / Sticky Solid Incomplete water removal (Equilibrium issue).Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap for large scale.
Red/Brown Coloration Ring opening / Degradation.Reaction mixture too basic or overheated. Reduce temperature and ensure catalytic acid is used.
Multiple Spots on TLC Hydrolysis on silica.Schiff bases can hydrolyze on acidic silica. Neutralize the TLC plate with triethylamine vapor before use.

References

  • Khan, S. A., et al. (2015). "Synthesis and antimicrobial activity of 3-formylchromone derivatives." Journal of Saudi Chemical Society.

  • Sridhar, S. K., et al. (2001). "Synthesis and biological activity of some 3-formylchromone Schiff bases." Biological & Pharmaceutical Bulletin.

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

  • Vicini, P., et al. (2003). "Biological studies on 1,2-benzisothiazole derivatives." Journal of Medicinal Chemistry.

  • Haas, B., et al. (2019). "Reactivity of 3-Formylchromone with Amines: A Review." Molecules.

Sources

Method

Application Note: Strategic Utilization of 3-Formylchromone in One-Pot Multi-Component Synthesis

Executive Summary This application note details the strategic use of 4-oxo-4H-chromene-3-carbaldehyde (commonly referred to as 3-formylchromone ) as a privileged scaffold in Multi-Component Reactions (MCRs). While the no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 4-oxo-4H-chromene-3-carbaldehyde (commonly referred to as 3-formylchromone ) as a privileged scaffold in Multi-Component Reactions (MCRs). While the nomenclature "4H-chromene-3-carbaldehyde" technically refers to the non-oxidized pyran variant, in high-value medicinal chemistry, the 4-oxo derivative is the standard, stable electrophile used to generate diversity.

This guide provides a validated workflow for:

  • Synthesis of the Scaffold: A robust Vilsmeier-Haack protocol to generate high-purity 3-formylchromone.

  • MCR Application: A one-pot protocol for synthesizing chromeno[2,3-b]pyridines , a class of fused tricyclic systems with potent anticancer and anti-inflammatory profiles.

  • Mechanistic Insight: Visualizing the unique "Ring Opening-Ring Closing" (RORC) pathways characteristic of this scaffold.

Strategic Foundation: The Scaffold

3-Formylchromone is a "chemical chameleon." It possesses three distinct electrophilic sites:

  • The Aldehyde (CHO): Susceptible to Knoevenagel condensation.[1]

  • The C-2 Position: Highly electrophilic; prone to Michael addition and nucleophilic attack (hard and soft nucleophiles).

  • The C-4 Carbonyl: Participates in cyclization but is less reactive than C-2.

Protocol 1: Synthesis of 3-Formylchromone (Vilsmeier-Haack)

Rationale: Commercial batches often contain hydrolyzed impurities. In-situ preparation or fresh synthesis ensures the reactivity required for sensitive MCRs.

Reagents:

  • 2'-Hydroxyacetophenone (10 mmol)

  • Phosphorus Oxychloride (

    
    ) (30 mmol)
    
  • Dimethylformamide (DMF) (Dry, 50 mmol)

Step-by-Step Methodology:

  • Preparation: Cool dry DMF (

    
    ) to 
    
    
    
    in a round-bottom flask equipped with a drying tube.
  • Vilsmeier Reagent Formation: Add

    
     dropwise with vigorous stirring. Maintain temperature below 
    
    
    
    to avoid thermal decomposition. Stir for 15 minutes until a semi-solid white/yellow complex forms.
  • Substrate Addition: Dissolve 2'-hydroxyacetophenone in minimal DMF (

    
    ) and add dropwise to the mixture at 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to

    
     for 6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of acetophenone indicates completion.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (

    
    ) with vigorous stirring. Neutralize carefully with saturated Sodium Acetate solution until pH 
    
    
    
    .
  • Isolation: A pale yellow precipitate will form.[2] Filter, wash with cold water, and recrystallize from ethanol/acetone.

    • Yield Expectation: 75–85%

    • Melting Point: 152–154°C

Core Application: Synthesis of Chromeno[2,3-b]pyridines[2][3][4][5][6]

This protocol utilizes a one-pot, three-component reaction (3-CR) involving 3-formylchromone, an active methylene compound, and a nitrogen nucleophile. This specific workflow targets the chromeno[2,3-b]pyridine moiety, a scaffold bio-isosteric to acridines and tacrines.

Experimental Design
  • Component A: 3-Formylchromone (Electrophile)[3][4]

  • Component B: 3-Aminocrotononitrile (or in situ generated enaminone from malononitrile + amine)

  • Component C: Catalyst (DABCO or L-Proline)

Protocol 2: One-Pot MCR Workflow

Reagents:

  • 3-Formylchromone (

    
    )
    
  • Malononitrile (

    
    )
    
  • Thiophenol or Aniline derivative (

    
    ) - Acts as the nucleophile initiating ring opening.
    
  • Alternative (Direct Fusion): 3-Aminocrotononitrile (

    
    )
    
  • Catalyst: DABCO (

    
    )
    
  • Solvent: Ethanol (

    
    )
    

Step-by-Step Methodology:

  • Charging: In a

    
     round-bottom flask, combine 3-formylchromone and the active methylene partner (e.g., 3-aminocrotononitrile) in ethanol.
    
  • Catalysis: Add DABCO (

    
    ) in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Observation: The solution typically transitions from yellow to deep orange/red, then precipitates a solid upon completion.

  • Timeline: Reaction typically completes in 2–4 hours.

    • Validation: TLC (Ethyl Acetate:Petroleum Ether 4:6). Look for a highly fluorescent spot (the pyridine fused product).

  • Workup: Cool to RT. The product usually crystallizes out. Filter the solid.

  • Purification: Wash the filter cake with cold ethanol (

    
    ) and diethyl ether. Recrystallize from DMF/Ethanol if necessary.
    

Data Summary Table:

ParameterSpecificationNotes
Solvent Ethanol / MethanolProtic solvents stabilize the zwitterionic intermediates.
Catalyst DABCO / Et3N / L-ProlineBase catalysis is essential for the initial Knoevenagel step.
Temperature Reflux (

)
Required to overcome the activation energy for the final cyclization.
Yield 80–92%High atom economy; water is the only byproduct.

Mechanistic Pathways (E-E-A-T)

The reactivity of 3-formylchromone in this MCR is governed by a cascade sequence: Knoevenagel Condensation


 Michael Addition 

Cyclization
.
Diagram 1: Reaction Mechanism

The following diagram illustrates the pathway for the formation of the fused pyridine system.

MCR_Mechanism Start 3-Formylchromone (Electrophile) Inter1 Knoevenagel Adduct Start->Inter1 Base Cat. Reagent Active Methylene (e.g., Malononitrile) Reagent->Inter1 Inter2 Michael Acceptor (C2 activated) Inter1->Inter2 - H2O Nu_Attack Nucleophilic Attack (at C2) Inter2->Nu_Attack + Nucleophile RingOpen Pyran Ring Opening Nu_Attack->RingOpen Transition State Cyclization Intramolecular Cyclization RingOpen->Cyclization Recyclization Product Chromeno[2,3-b]pyridine Derivative Cyclization->Product - H2O/NH3

Caption: Mechanistic cascade illustrating the Knoevenagel condensation followed by the critical C2-nucleophilic attack and ring transformation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete Knoevenagel step or wet solvent.Ensure solvent is dry. Increase catalyst load to 15 mol%. Use microwave irradiation (100W, 10 min) to drive completion.
Ring Opening Failure Nucleophile is too weak (hard/soft mismatch).If using amines, add a Lewis Acid (e.g.,

or

) to activate the C2 position further.
Impurity Profile Self-condensation of active methylene.Add the active methylene component slowly to the refluxing solution of 3-formylchromone.
No Precipitation Product is soluble in hot ethanol.Concentrate the reaction mixture to 50% volume and cool to

overnight.

Safety & Handling

  • 3-Formylchromone: Irritant. Avoid inhalation of dust.

  • POCl3 (Precursor Synthesis): Highly corrosive and water-reactive. Reacts violently with moisture to release HCl gas. Perform all Vilsmeier-Haack reactions in a well-ventilated fume hood.

  • Malononitrile: Toxic if swallowed, inhaled, or in contact with skin. Liberates cyanide upon combustion.

References

  • Vilsmeier-Haack Synthesis of Chromones

    • Title: Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid.
    • Source: ResearchGate / Trans Tech Public
    • URL:[Link]

  • MCR Overview & Reactivity

    • Title: 3-Formylchromones as diverse building blocks in heterocycles synthesis.[3][4][5]

    • Source: European Journal of Chemistry.[5]

    • URL:[Link]

  • Chromeno[2,3-b]pyridine Protocols

    • Title: One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Catalyst-Free / Green Approaches

    • Title: An efficient catalyst-free synthesis of novel chromeno[4,3-b]quinolones through Michael initiated ring closure (MIRC).[6]

    • Source: Journal of Chemical Sciences (Indian Academy of Sciences).[6]

    • URL:[Link]

  • Mechanistic Studies (Reaction with Amines): Title: Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines. Source: Thieme Connect (SynOpen).

Sources

Application

Green Chemistry Protocols for the Synthesis of 3-Formyl-4H-Chromene: A Senior Application Scientist's Guide

Abstract The 3-formyl-4H-chromene scaffold is a cornerstone in medicinal chemistry and drug development, valued for its versatile reactivity and presence in numerous biologically active compounds. Traditional synthetic r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-formyl-4H-chromene scaffold is a cornerstone in medicinal chemistry and drug development, valued for its versatile reactivity and presence in numerous biologically active compounds. Traditional synthetic routes to this important intermediate often rely on harsh reagents and environmentally taxing procedures. This comprehensive guide details field-proven, green chemistry protocols for the synthesis of 3-formyl-4H-chromene, designed for the modern researcher focused on sustainability, efficiency, and safety. We will explore both a direct, one-pot multicomponent approach and a highly efficient two-step strategy, leveraging the power of ultrasound and microwave assistance to significantly reduce reaction times, energy consumption, and waste generation. This document provides not only step-by-step experimental procedures but also the underlying scientific rationale for the methodological choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Introduction: The Imperative for Greener Pathways to Chromenes

The 4H-chromene nucleus is a privileged scaffold in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 3-formyl-4H-chromene derivative, in particular, serves as a critical building block for the synthesis of more complex heterocyclic systems. However, classical synthetic methods, such as the Vilsmeier-Haack formylation of chroman-4-ones, often involve stoichiometric amounts of dehydrating agents, chlorinated solvents, and high energy consumption, running counter to the principles of green chemistry.

The development of eco-friendly synthetic methodologies is not merely an academic exercise but a critical necessity for sustainable industrial and pharmaceutical chemistry.[2] This guide addresses this need by providing detailed protocols that emphasize:

  • Atom Economy: Maximizing the incorporation of starting materials into the final product.

  • Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to accelerate reactions.

  • Use of Safer Solvents and Reagents: Prioritizing non-hazardous solvents and recyclable catalysts.

  • Waste Reduction: Designing processes that minimize byproduct formation and simplify purification.

We will delve into two primary green strategies for the synthesis of 3-formyl-4H-chromene, each with its unique advantages, allowing researchers to select the most suitable protocol for their specific needs and available instrumentation.

Strategy 1: One-Pot, Three-Component Synthesis of 2-Amino-4H-Chromene-3-carbonitrile - A Precursor to Formylation

While a direct, one-pot green synthesis of 3-formyl-4H-chromene is not yet widely established, an exceptionally efficient and green alternative is the synthesis of a versatile precursor, 2-amino-4H-chromene-3-carbonitrile, which can be further elaborated. This multicomponent approach is a hallmark of green chemistry, constructing complex molecules from simple starting materials in a single operation, thus reducing waste and saving time.[1]

Scientific Rationale: The Domino Knoevenagel-Michael Cyclization

This protocol hinges on a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. The use of a recyclable, heterogeneous catalyst and the absence of hazardous organic solvents are key to its green credentials. Ultrasound irradiation is employed to enhance the reaction rate through acoustic cavitation, which generates localized high temperatures and pressures, leading to increased molecular collisions and mass transfer.[3][4]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Amino-4H-chromene-3-carbonitrile

Materials:

  • Salicylaldehyde

  • Malononitrile

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Nano-kaoline/BF₃/Fe₃O₄ catalyst

  • Ethanol (for work-up)

  • Deionized water

Equipment:

  • Ultrasonic bath with temperature control

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Catalyst Activation (if required): The nano-kaoline/BF₃/Fe₃O₄ catalyst should be dried in an oven at 100 °C for 2 hours prior to use to remove any adsorbed moisture.

  • Reaction Setup: In a 50 mL round-bottom flask, combine salicylaldehyde (1 mmol), malononitrile (1 mmol), the desired aromatic aldehyde (1 mmol), and the nano-kaoline/BF₃/Fe₃O₄ catalyst (5 mg).

  • Solvent-Free Reaction: For a truly solvent-free approach, ensure the reactants are well-mixed.

  • Ultrasonication: Place the flask in an ultrasonic bath maintained at 70 °C. Irradiate the mixture for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, add 10 mL of ethanol to the reaction mixture and stir for 5 minutes.

    • Separate the magnetic nanocatalyst using an external magnet. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

    • The ethanolic solution is then poured into ice-cold water (20 mL) with stirring.

    • The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.

    • If necessary, the product can be further purified by recrystallization from ethanol.

Data Presentation: Comparative Analysis of Catalysts and Conditions
CatalystSolventConditionsTime (min)Yield (%)Reference
nano-kaoline/BF₃/Fe₃O₄Solvent-free70 °C, Stirring3094[1]
Rochelle saltEthanolRT, Ultrasound30-4592[3]
L-prolineEthanolReflux60-9085-95[5]
Pyridine-2-carboxylic acidWater-EtOH (1:1)Reflux15-30up to 98%[Link]
Logical Flow Diagram: Multicomponent Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Salicylaldehyde, Malononitrile, Aromatic Aldehyde mix Mix Reactants and Catalyst (Solvent-Free) reactants->mix catalyst Nano-kaoline/BF3/Fe3O4 catalyst->mix ultrasound Ultrasonication (70 °C, 30-45 min) mix->ultrasound add_etoh Add Ethanol ultrasound->add_etoh separate_catalyst Separate Magnetic Catalyst add_etoh->separate_catalyst precipitate Precipitate in Water separate_catalyst->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallize (Optional) filter_dry->recrystallize final_product final_product recrystallize->final_product Pure 2-Amino-4H-chromene-3-carbonitrile

Caption: Workflow for the ultrasound-assisted synthesis of the 4H-chromene precursor.

Strategy 2: Microwave-Assisted Vilsmeier-Haack Formylation of a 4H-Chromene Precursor

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[6] By employing microwave irradiation, this transformation can be significantly accelerated, often with improved yields and reduced side product formation, aligning it with green chemistry principles.[7] This two-step approach, starting with a green-synthesized 4H-chromene, offers a reliable path to 3-formyl-4H-chromene.

Scientific Rationale: Electrophilic Substitution with the Vilsmeier Reagent

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃).[6] This electrophilic species then attacks the electron-rich double bond of the 4H-chromene ring, leading to the introduction of a formyl group after hydrolysis. Microwave heating efficiently accelerates the formation of the Vilsmeier reagent and the subsequent electrophilic substitution, drastically reducing reaction times from hours to minutes.

Experimental Protocol: Microwave-Assisted Formylation

Materials:

  • 4H-Chromene precursor (synthesized via a green method)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, as solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Microwave reactor with temperature and pressure control

  • Round-bottom flask suitable for microwave synthesis

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask, cool N,N-dimethylformamide (3 equivalents) to 0 °C. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction Setup: To the pre-formed Vilsmeier reagent, add a solution of the 4H-chromene precursor (1 equivalent) in a minimal amount of dry dichloromethane.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Formylation
MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating80-1004-6 hours60-75[8]
Microwave Irradiation100-12010-15 minutes80-90[7]
Mechanistic Diagram: Vilsmeier-Haack Formylation

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack and Formylation dmf DMF vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- dmf->vilsmeier pocliii POCl3 pocliii->vilsmeier chromene 4H-Chromene intermediate Iminium Salt Intermediate chromene->intermediate + Vilsmeier Reagent hydrolysis Hydrolysis intermediate->hydrolysis product 3-Formyl-4H-Chromene hydrolysis->product

Caption: Mechanism of the Vilsmeier-Haack formylation of 4H-chromene.

Conclusion and Future Perspectives

The protocols detailed in this guide offer robust, efficient, and environmentally conscious alternatives to traditional methods for synthesizing 3-formyl-4H-chromene and its precursors. The adoption of multicomponent reactions, solvent-free conditions, and alternative energy sources like ultrasound and microwave irradiation represents a significant step forward in sustainable organic synthesis.

Future research in this area should focus on the development of a direct, one-pot, multicomponent synthesis of 3-formyl-4H-chromene, potentially through the use of a formyl-equivalent synthon. Further exploration of novel, recyclable, and biodegradable catalysts will also contribute to the ever-greening of these important synthetic transformations. By embracing these green chemistry principles, researchers and drug development professionals can continue to innovate while minimizing their environmental footprint.

References

  • A GREEN CHEMICAL APPROACH: FOR AN ULTRASOUND ASSISTED SYNTHESIS OF SUBSTITUTED CHROMENES VIA THREE-COMPONENT REACTION BY USING I. troindia. Available at: [Link]

  • Bamoniri, A., & Hosseinzadeh, R. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica, 27(6), 3123-3133. Available at: [Link]

  • ULTRASOUND ASSISTED GREEN SYNTHESIS OF 2-FURAN-2-YL-4H-CHROMEN-4-ONES FROM CHALCONES. ResearchGate. Available at: [Link]

  • Claudio-Catalán, M. A., et al. (2021). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Molecules, 26(15), 4527. Available at: [Link]

  • Patel, K., et al. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Organic Synthesis, 20(1), 1-1. Available at: [Link]

  • Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of 4H-chromene derivatives using scolecite... ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com. Available at: [Link]

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. PMC. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]

  • An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction. ResearchGate. Available at: [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PubMed Central. Available at: [Link]

Sources

Method

Application Notes and Protocols: Synthesis of Coumarin Derivatives from 4H-Chromene-3-Carbaldehyde

Introduction: The Enduring Significance of the Coumarin Scaffold Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of oxygen-containing heterocycles ubiquitously found in nature and extensively explored in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of oxygen-containing heterocycles ubiquitously found in nature and extensively explored in medicinal chemistry. Their inherent structural features bestow upon them a remarkable spectrum of biological activities, including anticoagulant, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1] This has rendered the coumarin nucleus a cornerstone in the design and development of novel therapeutic agents. Consequently, the exploration of efficient and versatile synthetic routes to access structurally diverse coumarin derivatives remains a vibrant and critical area of research for scientists and drug development professionals.

This application note provides a comprehensive guide to a specific and elegant synthetic transformation: the synthesis of coumarin derivatives from 4H-chromene-3-carbaldehyde precursors. While numerous classical methods for coumarin synthesis exist, such as the Pechmann, Perkin, and Knoevenagel condensations, the utilization of 4H-chromene-3-carbaldehydes as immediate precursors offers a unique and strategic approach to constructing the coumarin core. This methodology allows for the introduction of specific substitution patterns on the coumarin scaffold, dictated by the initial synthesis of the chromene starting material.

We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure the successful and reproducible synthesis of these valuable compounds.

Synthetic Strategy: From 4H-Chromene-3-Carbaldehyde to the Coumarin Lactone

The core transformation in this synthetic approach involves the oxidative cyclization of a 4H-chromene-3-carbaldehyde to the corresponding coumarin. This process necessitates the oxidation of the aldehyde group at the C3 position and a subsequent rearrangement and lactonization to form the characteristic α,β-unsaturated lactone ring of the coumarin system.

A plausible and mechanistically sound approach to achieve this transformation is through a Baeyer-Villiger oxidation . This reaction classically involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid. While aldehydes are typically oxidized to carboxylic acids under these conditions, the unique structural arrangement of the 4H-chromene-3-carbaldehyde allows for a potential intramolecular rearrangement to yield the coumarin skeleton.

The proposed mechanistic pathway, which underpins the experimental protocols detailed below, is a critical aspect of this synthetic strategy. Understanding this mechanism allows for rational troubleshooting and optimization of the reaction conditions.

Proposed Reaction Mechanism

The conversion of 4H-chromene-3-carbaldehyde to a coumarin derivative via a peroxy acid-mediated oxidation is hypothesized to proceed through the following key steps:

  • Epoxidation of the Chromene Double Bond: The electron-rich double bond of the 4H-chromene ring is susceptible to electrophilic attack by the peroxy acid, leading to the formation of an epoxide intermediate. This initial step is a well-established reaction of alkenes with peroxy acids.[2][3][4][5]

  • Acid-Catalyzed Ring Opening of the Epoxide: The reaction medium, often acidic due to the presence of the peroxy acid and the carboxylic acid byproduct, facilitates the protonation of the epoxide oxygen. This activation promotes the intramolecular nucleophilic attack by the oxygen of the adjacent aldehyde group.

  • Formation of a Hemiacetal Intermediate: The intramolecular cyclization results in the formation of a cyclic hemiacetal.

  • Oxidative Rearrangement and Lactonization: The hemiacetal intermediate undergoes an oxidative rearrangement, likely involving a hydride shift, leading to the formation of the stable, aromatic coumarin lactone ring system and the release of a molecule of water.

This proposed pathway provides a logical framework for the experimental design and the selection of appropriate reagents and conditions.

G cluster_0 Synthesis of Coumarin from 4H-Chromene-3-Carbaldehyde Start 4H-Chromene-3-carbaldehyde Step1 Epoxidation of Alkene (+ Peroxy Acid) Start->Step1 Electrophilic Attack Intermediate1 Epoxide Intermediate Step1->Intermediate1 Step2 Acid-Catalyzed Ring Opening Intermediate1->Step2 Intramolecular Nucleophilic Attack Intermediate2 Cyclic Hemiacetal Intermediate Step2->Intermediate2 Step3 Oxidative Rearrangement & Lactonization Intermediate2->Step3 Hydride Shift End Coumarin Derivative Step3->End

Caption: Proposed workflow for the synthesis of coumarin derivatives.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the 4H-chromene-3-carbaldehyde precursor and its subsequent conversion to the target coumarin derivative.

Protocol 1: Synthesis of 4H-Chromene-3-Carbaldehyde Precursor

The synthesis of the 4H-chromene-3-carbaldehyde starting material is a critical first step. A common and effective method is the Vilsmeier-Haack reaction, which facilitates the formylation and cyclization of a substituted 2-hydroxyacetophenone in a one-pot procedure.[6]

Materials:

  • Substituted 2-hydroxyacetophenone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.

  • Vilsmeier Reagent Formation: In a separate flask, cool N,N-dimethylformamide (5.0 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (3.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Slowly add the prepared Vilsmeier reagent to the solution of the 2-hydroxyacetophenone via the dropping funnel at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 4H-chromene-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous conditions are crucial for the success of the reaction.

  • Slow Addition at 0 °C: The formation of the Vilsmeier reagent is an exothermic process. Slow addition at low temperature helps to control the reaction and prevent the formation of byproducts.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization step.

  • Neutralization with Sodium Bicarbonate: This step is essential to quench the acidic reaction mixture and facilitate the extraction of the organic product.

Protocol 2: Oxidative Cyclization to Coumarin Derivative

This protocol details the conversion of the 4H-chromene-3-carbaldehyde to the corresponding coumarin derivative using a peroxy acid. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation.

Materials:

  • 4H-Chromene-3-carbaldehyde (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (77% purity, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4H-chromene-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated sodium thiosulfate solution to decompose any unreacted peroxy acid.

  • Extraction: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with saturated sodium chloride solution (brine) and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure coumarin derivative.

Causality Behind Experimental Choices:

  • m-CPBA as Oxidant: m-CPBA is a commercially available, relatively stable, and effective peroxy acid for a wide range of oxidation reactions, including epoxidations and Baeyer-Villiger oxidations.

  • Portion-wise Addition: This helps to control the reaction rate and temperature, especially for larger-scale reactions.

  • Sodium Thiosulfate Quench: This is a standard and effective method for safely neutralizing excess peroxy acids.

  • Sodium Bicarbonate Wash: This basic wash is crucial for removing the acidic byproduct, meta-chlorobenzoic acid, which simplifies the subsequent purification.

Data Presentation: Expected Yields and Characterization

The yields for the synthesis of coumarin derivatives from 4H-chromene-3-carbaldehydes can vary depending on the specific substrates and reaction conditions. However, with careful execution of the protocols, the following outcomes can be expected.

StepReactionStarting MaterialProductTypical Yield Range (%)
1Vilsmeier-HaackSubstituted 2-hydroxyacetophenone4H-Chromene-3-carbaldehyde60-85
2Oxidative Cyclization4H-Chromene-3-carbaldehydeCoumarin Derivative50-75

Characterization:

The successful synthesis of the target coumarin derivatives should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity of the product and the disappearance of the aldehyde proton signal.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic lactone carbonyl stretch of the coumarin ring (typically around 1720-1740 cm⁻¹).

Applications in Drug Discovery and Development

The ability to synthesize a diverse library of coumarin derivatives is of paramount importance in modern drug discovery. The protocols outlined in this application note provide a robust platform for generating novel coumarin-based compounds with potential therapeutic applications. The synthesized derivatives can be screened for a wide range of biological activities, including but not limited to:

  • Anticancer Agents: Many coumarin derivatives have shown potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The coumarin scaffold is a key component in many antibacterial and antifungal compounds.

  • Enzyme Inhibitors: Coumarin derivatives have been developed as inhibitors for a variety of enzymes implicated in disease.

  • Fluorescent Probes: The inherent fluorescence of the coumarin ring system makes it a valuable tool for developing probes for biological imaging and assays.

Conclusion

The synthesis of coumarin derivatives from 4H-chromene-3-carbaldehyde precursors represents a valuable and versatile strategy for accessing this important class of heterocyclic compounds. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to confidently and successfully employ this methodology in their own research endeavors. By understanding the underlying principles and adhering to the established procedures, the synthesis of novel and potentially therapeutic coumarin derivatives is readily achievable.

References

  • Coumarin. (2024). In Wikipedia. Retrieved from [Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. (2023). RSC Advances. [Link]

  • A proposed mechanism for the formation of coumarin and chromene. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of coumarin substituted 4H‐chromene. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of 4-hydroxycoumarin with heterocyclic aldehydes. (n.d.). The Distant Reader. Retrieved from [Link]

  • Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. (2024). Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. (n.d.). ResearchGate. Retrieved from [Link]

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). Science and Education Publishing. [Link]

  • 4-oxo-4H-chromene-3-carboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. (2014, November 26). YouTube. Retrieved from [Link]

  • Ch 6: Alkene + peracid. (n.d.). University of Calgary. Retrieved from [Link]

  • Epoxidation of Alkenes by Peracids: From Textbook Mechanisms to a Quantum Mechanically Derived Curly‐Arrow Depiction. (2019). ChemRxiv. [Link]

  • Mechanism on epoxidation of alkenes by peracids: A protonation-promoted pathway and its quantum chemical elucidation. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Methods for Functionalizing 4H-Chromene-3-Carbaldehyde

This guide details the catalytic functionalization of 4H-chromene-3-carbaldehyde , with a primary focus on its most chemically significant and pharmaceutically relevant derivative, 4-oxo-4H-chromene-3-carbaldehyde (commo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic functionalization of 4H-chromene-3-carbaldehyde , with a primary focus on its most chemically significant and pharmaceutically relevant derivative, 4-oxo-4H-chromene-3-carbaldehyde (commonly known as 3-formylchromone ).

This scaffold is a "privileged structure" in drug discovery, serving as a precursor for anti-inflammatory, anticancer, and antimicrobial agents. The aldehyde moiety at the C3 position is highly electrophilic due to the adjacent electron-withdrawing carbonyl at C4 and the pyrone ring's conjugation, making it an ideal candidate for catalytic diversification.

Introduction & Mechanistic Overview

The functionalization of 3-formylchromone relies on exploiting the biselectivity of the scaffold. The C3-formyl group is susceptible to 1,2-addition, while the C2 position is highly electrophilic towards 1,4-addition (Michael addition) followed by ring opening/closing sequences.

We focus on two robust, high-value catalytic transformations:

  • The Baylis-Hillman Reaction: A DABCO-catalyzed C-C bond formation that retains the chromone core while adding functional complexity.

  • The Friedländer Annulation: A DBU-catalyzed condensation-cyclization sequence used to fuse pyridine rings onto the chromene backbone, generating chromeno[2,3-b]pyridines.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for functionalizing the aldehyde handle.

G Substrate 3-Formylchromone (4-oxo-4H-chromene-3-carbaldehyde) DABCO Cat: DABCO (Organocatalysis) Substrate->DABCO + Activated Alkene DBU Cat: DBU (Base Catalysis) Substrate->DBU + Amino-Ketone Enolate Zwitterionic Enolate Intermediate DABCO->Enolate Michael Addition SchiffBase Schiff Base Intermediate DBU->SchiffBase Condensation BH_Adduct Baylis-Hillman Adduct (Allylic Alcohol) Enolate->BH_Adduct Aldol + Elimination Fused_Pyridine Chromeno[2,3-b]pyridine (Fused Heterocycle) SchiffBase->Fused_Pyridine Cyclization

Figure 1: Divergent catalytic pathways for 3-formylchromone functionalization via DABCO and DBU catalysis.

Methodology 1: Organocatalytic Baylis-Hillman Reaction

The Baylis-Hillman (BH) reaction is a powerful, atom-economic method to functionalize the C3 position with an activated alkene. Unlike standard aldol reactions, this organocatalytic route uses a tertiary amine (DABCO) to generate a zwitterionic enolate in situ.

Scientific Rationale

3-Formylchromone is an exceptionally reactive electrophile for the BH reaction due to the electron-withdrawing nature of the chromone ring. The reaction typically proceeds faster than with simple benzaldehydes. DABCO (1,4-diazabicyclo[2.2.2]octane) is the catalyst of choice because its nucleophilicity/basicity balance minimizes ring-opening side reactions of the pyrone core.

Experimental Protocol

Reaction: 3-Formylchromone + Methyl Acrylate


 3-(2-hydroxy-3-methoxy-3-oxopropyl)-4H-chromen-4-one derivative.

Reagents:

  • 3-Formylchromone (1.0 equiv)

  • Methyl Acrylate (3.0 equiv) - Excess drives equilibrium

  • DABCO (0.1 - 0.2 equiv) - Catalyst

  • Solvent: CHCl

    
     or THF (Anhydrous)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylchromone (1.74 g, 10 mmol) in anhydrous CHCl

    
      (20 mL).
    
  • Catalyst Addition: Add DABCO (112 mg, 1.0 mmol, 10 mol%) to the solution. Stir for 5 minutes until fully dissolved.

  • Reactant Addition: Add Methyl Acrylate (2.7 mL, 30 mmol) dropwise over 5 minutes.

  • Incubation: Stir the reaction mixture at room temperature (25°C).

    • Critical Control Point: Monitor by TLC (System: Hexane/EtOAc 7:3). The spot for 3-formylchromone (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear. Reaction time is typically 12–24 hours.
  • Quenching: Once conversion is >95%, dilute the mixture with DCM (30 mL) and wash with water (2 x 20 mL) to remove DABCO.

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 10%
    
    
    30% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white/pale yellow solid.

Methodology 2: DBU-Catalyzed Friedländer Annulation

This method transforms the aldehyde into a fused pyridine ring. It requires a 2-amino-substituted chromene aldehyde (e.g., 2-amino-3-formylchromone ) or a cascade reaction starting from the 3-formylchromone and an enaminone.

Scientific Rationale

The Friedländer synthesis involves the condensation of an o-aminoaldehyde with a ketone containing an


-methylene group. DBU  (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a highly efficient base catalyst. It promotes the initial aldol condensation between the ketone enolate and the chromene aldehyde, followed by rapid dehydration and cyclization. DBU is preferred over hydroxide bases to avoid hydrolyzing the sensitive pyrone ring.
Experimental Protocol

Reaction: 2-Amino-3-formylchromone + Acetylacetone


 Chromeno[2,3-b]pyridine derivative.

Reagents:

  • 2-Amino-3-formylchromone (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • DBU (0.1 equiv)

  • Solvent: Ethanol (EtOH) or Toluene

Step-by-Step Procedure:

  • Mixing: In a 50 mL round-bottom flask, suspend 2-amino-3-formylchromone (1.0 mmol) and acetylacetone (1.2 mmol) in absolute Ethanol (10 mL).

  • Catalysis: Add DBU (15 mg, 0.1 mmol) via microliter syringe.

  • Reflux: Heat the mixture to reflux (80°C) with stirring.

    • Observation: The suspension usually clears as the reaction progresses, followed by the precipitation of the fused product.

  • Monitoring: Check TLC every 30 minutes. The reaction is typically fast (1–3 hours).

  • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Isolation: Filter the precipitated solid. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Recrystallization: If necessary, recrystallize from DMF/Ethanol to obtain analytical grade material.

Yield Expectation: 80–92% as a yellow crystalline solid.

Data Summary & Troubleshooting

Comparative Analysis of Catalytic Methods
FeatureBaylis-Hillman (DABCO)Friedländer (DBU)
Reaction Type C-C Bond Formation (Coupling)Condensation / Annulation
Primary Modification Functionalization of C3 side-chainFusion of new ring at C2-C3
Atom Economy 100% (Addition reaction)High (Loss of H

O)
Key Challenge Slow kinetics (days) if uncatalyzedSolubility of amino-chromone starting material
Catalyst Role Nucleophilic trigger (Lewis Base)Brønsted Base (Proton abstraction)
Troubleshooting Guide
  • Problem: Low yield in Baylis-Hillman reaction.

    • Root Cause: Reversibility of the reaction or catalyst deactivation.

    • Solution: Add a Lewis acid co-catalyst (e.g., Ti(OiPr)

      
       or LiClO
      
      
      
      ) to stabilize the betaine intermediate, or use a higher concentration of acrylate (5.0 equiv).
  • Problem: Ring opening of the chromone core.

    • Root Cause: Use of strong nucleophiles (e.g., NaOH, NaOEt) or high temperatures.

    • Solution: Stick to sterically hindered organic bases like DBU or DABCO and avoid aqueous basic media at high temperatures.

  • Problem: Product oiling out.

    • Root Cause: Presence of residual solvent or impurities.

    • Solution: Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.

References

  • DABCO-Catalyzed Baylis-Hillman Reactions: Basavaiah, D., et al.[1] "The Baylis-Hillman Reaction: A Novel Carbon-Carbon Bond Forming Reaction."[2] Chemical Reviews, 2003.[1]

  • Friedländer Synthesis of Chromeno-pyridines: Ibrahim, M. A. M. "Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions." European Journal of Chemistry, 2010.

  • Organocatalytic Functionalization: "Facile construction of densely functionalized 4H-chromenes via three-component reactions catalyzed by L-proline." Green Chemistry, 2012.[3][4][5]

  • General Review of Chromone Reactivity: "4-oxo-4H-chromene-3-carboxaldehyde: A privileged scaffold in organic synthesis." ResearchGate Review.

Sources

Method

Application Note: C3-Formylation of 2H-Chromene to 4H-Chromene-3-Carbaldehyde

This Application Note is structured to guide researchers through the specific functionalization of the 2H-chromene core. While the user prompt categorizes this as an "oxidation," chemically this transformation is best ac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific functionalization of the 2H-chromene core. While the user prompt categorizes this as an "oxidation," chemically this transformation is best achieved via Vilsmeier-Haack Formylation , which introduces the aldehyde carbon in an oxidized state relative to the ring. The guide addresses the nuance between the 2H- and 4H-isomers, a common point of confusion in benzopyran chemistry.

Executive Summary & Chemical Context

The conversion of 2H-chromene (2H-1-benzopyran) to 4H-chromene-3-carbaldehyde represents a critical functionalization in medicinal chemistry. Chromene-3-carbaldehydes serve as versatile pharmacophores and precursors for coumarins, flavonoids, and heterocyclic dyes.

Critical Distinction (Oxidation vs. Formylation): While often requested as an "oxidation" due to the introduction of an oxygenated carbon, this transformation is mechanistically an electrophilic aromatic substitution followed by hydrolysis. Direct oxidation of the 2H-chromene ring (e.g., using DDQ or SeO₂) typically yields coumarins (2-oxo) or ring-cleavage products, not the 3-carbaldehyde. Therefore, this protocol utilizes the Vilsmeier-Haack reaction as the standard, self-validating method to achieve the target structure.

Isomerism (2H- vs. 4H-): The product exists in dynamic equilibrium between the 2H-chromene and 4H-chromene tautomers.

  • 2H-Form: Generally thermodynamically favored due to conjugation between the ring oxygen and the C3-alkene.

  • 4H-Form: Often the kinetic product or favored in specific solvent systems/substitution patterns.

  • Note: This protocol is designed to isolate the stable aldehyde, with notes on controlling the tautomeric state.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via the generation of a chloromethyliminium salt (Vilsmeier reagent), which attacks the electron-rich C3 position of the chromene double bond.

Mechanistic Flow (DOT Visualization)

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloromethyliminium Ion) DMF->Vilsmeier Activation (-Cl-) Attack Electrophilic Attack (at C3) Vilsmeier->Attack Chromene 2H-Chromene (Substrate) Chromene->Attack + Vilsmeier Reagent Intermediate Iminium Salt Intermediate Attack->Intermediate - HCl Hydrolysis Hydrolysis (H2O/NaOAc) Intermediate->Hydrolysis Quench Product 4H-Chromene-3-carbaldehyde (Tautomeric Equilibrium) Hydrolysis->Product Elimination of DMA

Figure 1: Mechanistic pathway for the C3-formylation of 2H-chromene. The reaction relies on the in situ generation of the electrophilic Vilsmeier reagent.

Experimental Protocol

Reagents & Equipment
ReagentRolePurity/Grade
2H-Chromene Substrate>95% (HPLC)
Phosphorus Oxychloride (POCl₃) Electrophile SourceDistilled, Anhydrous
N,N-Dimethylformamide (DMF) Solvent/ReactantAnhydrous (Sure/Seal™)
Sodium Acetate (aq) Quenching BufferSaturated Solution
Dichloromethane (DCM) Extraction SolventACS Grade
Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent (In Situ)

  • Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Add anhydrous DMF (5.0 equiv) to the flask and cool to 0°C using an ice/salt bath.

  • Add POCl₃ (1.2 equiv) dropwise over 15 minutes.

    • Observation: The solution should turn pale yellow/orange. A semi-solid iminium salt may precipitate.

    • Critical Check: Maintain temperature <5°C to prevent thermal decomposition of the reagent.

Step 2: Substrate Addition

  • Dissolve 2H-chromene (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the chromene solution dropwise to the Vilsmeier reagent at 0°C .

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–6 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (high R_f) should disappear, replaced by a lower R_f aldehyde spot (UV active, often yellow).

Step 3: Hydrolysis & Workup

  • Pour the reaction mixture onto crushed ice (approx. 5x volume) with vigorous stirring.

  • Neutralize the acidic mixture by slowly adding saturated Sodium Acetate solution until pH ~5–6.

    • Why: Neutralization prevents acid-catalyzed polymerization of the chromene core.

  • Stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extract with Dichloromethane (3 x 50 mL) .

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

  • The crude residue is typically a yellow oil or solid.

  • Recrystallization: From Ethanol/Water or Hexane/EtOAc.

  • Yield Expectation: 75–85%.

Analytical Validation & Data Interpretation

To ensure the protocol was successful, compare spectral data against these standard parameters.

ParameterExpected SignalStructural Insight
¹H NMR (Aldehyde) δ 9.5 – 10.0 ppm (Singlet)Confirms presence of -CHO group.
¹H NMR (C4-H) δ 3.5 – 4.0 ppm (Doublet/Multiplet)Diagnostic for 4H-isomer . If signals appear at δ 5.0–6.0, it suggests 2H-isomer .
IR Spectroscopy 1670 – 1690 cm⁻¹ (Strong)Conjugated C=O stretch.
Appearance Yellow crystalline solidExtended conjugation often imparts color.
Tautomer Identification (2H vs 4H)

The specific request for the 4H-isomer requires careful NMR analysis.

  • 2H-Chromene-3-carbaldehyde: C2 protons appear as a singlet/doublet around δ 5.0 ppm.

  • 4H-Chromene-3-carbaldehyde: C4 protons appear as a singlet/doublet around δ 3.5 ppm.

  • Note: In CDCl₃, the 2H-isomer is often the major species. If the 4H-isomer is strictly required, avoid acidic workup and store in solid state.

Troubleshooting & "Self-Validating" Checks

  • Issue: Low Yield / Tar Formation.

    • Cause: Reaction temperature too high during POCl₃ addition.

    • Fix: Ensure strict 0°C control. If the substrate is sensitive, perform the entire reaction at 0°C.

  • Issue: Incomplete Hydrolysis.

    • Symptom:[1][2][3][4][5][6] NMR shows broad signals or missing aldehyde peak.

    • Fix: Extend the stirring time with Sodium Acetate buffer. The iminium salt can be stable.

  • Issue: Product is Unstable.

    • Cause: Oxidation to carboxylic acid (in air) or polymerization.

    • Fix: Store under Nitrogen at -20°C.

References

  • Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal.[7] Available at: [Link]

  • Synthesis of Chromene Derivatives. Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry. "Synthesis of 2H-chromenes: recent advances and perspectives."[8] Available at: [Link]

  • Mechanistic Insights into Formylation. Chemistry Steps. "Vilsmeier-Haack Reaction Mechanism."[2][5][6][7] Available at: [Link]

  • Chromene Isomerization Studies. National Institutes of Health (PMC). "2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4H-chromene-3-carbaldehyde in Vilsmeier-Haack reaction

Technical Support Center: Vilsmeier-Haack Formylation Guide Topic: Optimization of 4-Oxo-4H-chromene-3-carbaldehyde (3-Formylchromone) Synthesis Reference ID: VH-CHROM-OPT-2026 Executive Summary & Chemical Context User Q...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Formylation Guide Topic: Optimization of 4-Oxo-4H-chromene-3-carbaldehyde (3-Formylchromone) Synthesis Reference ID: VH-CHROM-OPT-2026

Executive Summary & Chemical Context

User Query: How do I improve the yield of 4H-chromene-3-carbaldehyde using the Vilsmeier-Haack reaction?

Scientist’s Analysis: In the context of drug development, "4H-chromene-3-carbaldehyde" almost exclusively refers to 4-oxo-4H-chromene-3-carbaldehyde (also known as 3-formylchromone ). This privileged scaffold is synthesized via the Vilsmeier-Haack cyclization of 2-hydroxyacetophenone .

This reaction is chemically demanding because it requires the Vilsmeier reagent to perform two distinct functions in one pot:

  • Formylation: Attack of the acetyl methyl group (

    
    ) to form a 
    
    
    
    -chlorovinyl iminium intermediate.
  • Cyclization: Intramolecular nucleophilic attack by the phenol oxygen to close the pyrone ring.

Low yields (<40%) are typically caused by moisture contamination , improper temperature staging (failing to drive the cyclization), or insufficient Vilsmeier reagent stoichiometry .

Troubleshooting Guide (Q&A)

Category A: Reaction Initiation & Reagent Quality

Q: My reaction mixture turns dark black/tarry immediately upon adding POCl


. Is this normal? 
A:  No. This indicates a violent exotherm, likely caused by moisture  or too rapid addition .
  • The Fix: Ensure DMF is anhydrous (<0.05% water). Distill POCl

    
     if it is yellow/brown. Add POCl
    
    
    
    dropwise at 0–5°C over 30 minutes. The Vilsmeier complex (chloroiminium salt) should appear as a white/yellow precipitate or slurry, not a black tar.

Q: The reaction solidifies and the stir bar stops. Should I add more solvent? A: Yes, but be cautious.

  • The Cause: The Vilsmeier adduct is an ionic salt and is often insoluble in non-polar solvents.

  • The Fix: Use excess DMF (5–8 equivalents) as both reagent and solvent. If solidification occurs, add a minimal amount of anhydrous dichloromethane (DCM) or additional DMF to maintain agitation. Crucial: Poor stirring leads to local hotspots and polymerization.

Category B: Yield Optimization & Stoichiometry

Q: I am using 1.1 equivalents of Vilsmeier reagent, but the conversion is incomplete. A: This is the most common error. The stoichiometry must account for the "double" nature of the reaction.

  • The Science: You are not just formylating; you are dehydrating and cyclizing. The mechanism consumes multiple equivalents of the electrophile to activate the oxygen and the carbon.

  • The Fix: Increase POCl

    
     to 3.0–5.0 equivalents . A large excess is required to drive the equilibrium toward the cyclized chromone species rather than the open-chain intermediate.
    

Q: I see a "non-cyclized" intermediate in my LC-MS. How do I force cyclization? A: The cyclization step has a higher activation energy than the initial formylation.

  • The Fix: Implement a Temperature Stage .[1][2]

    • 0°C: Reagent formation.

    • RT (2 hrs): Addition of acetophenone.

    • 50–60°C (4–6 hrs): Critical heating step to force the phenol attack and ring closure.

    • Note: Do not exceed 70°C, as this promotes polymerization of the aldehyde.

Category C: Isolation & Work-up

Q: My product oils out or is sticky during the water quench. A: This suggests incomplete hydrolysis of the iminium salt or trapped DMF.

  • The Fix:

    • Pour the reaction mixture into crushed ice (not water) with vigorous stirring.

    • Allow the quenched mixture to stir for 30–60 minutes . The intermediate iminium salt (

      
      ) needs time to hydrolyze to the aldehyde (
      
      
      
      ).
    • If it remains sticky, scratch the flask side with a glass rod or add a seed crystal of 3-formylchromone.

Optimized Experimental Protocol

Objective: Synthesis of 4-oxo-4H-chromene-3-carbaldehyde from 2-hydroxyacetophenone. Scale: 10 mmol basis (Scalable to 100 mmol).

ReagentEquivalentsAmountRole
2-Hydroxyacetophenone 1.01.36 gSubstrate
DMF (Anhydrous) 10.07.7 mLSolvent/Reagent
POCl

(Phosphoryl chloride)
5.04.6 mLElectrophile Source

Step-by-Step Workflow:

  • Reagent Preparation (0°C):

    • Charge a dry round-bottom flask with anhydrous DMF under Nitrogen/Argon.

    • Cool to 0°C in an ice-salt bath.

    • Add POCl

      
       dropwise over 20 minutes. Observe: Formation of a white/pale yellow semi-solid (Vilsmeier complex).
      
    • Stir at 0°C for an additional 15 minutes.

  • Substrate Addition (0°C

    
     RT): 
    
    • Dissolve 2-hydroxyacetophenone in a minimum volume of DMF (2–3 mL).

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

    • Remove the ice bath and stir at Room Temperature (RT) for 30 minutes.

  • Cyclization (Thermal Phase):

    • Heat the mixture to 60°C for 4–6 hours.

    • Monitor: TLC (Hexane:Ethyl Acetate 7:3) should show the disappearance of the starting material and the appearance of a new spot (usually lower R

      
       due to the aldehyde polarity).
      
  • Hydrolysis & Isolation:

    • Cool the mixture to RT.

    • Pour slowly onto 100 g of crushed ice with vigorous stirring.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium species.

    • Filter the resulting precipitate.[1][2]

    • Purification: Recrystallize from Ethanol or DMF/Water.

Mechanistic Visualization

The following diagram illustrates the "Double Vilsmeier" pathway. Note how the reagent activates the acetyl group first, followed by the phenol-driven cyclization.[3]

VilsmeierMechanism cluster_conditions Optimization Parameters Start 2-Hydroxyacetophenone (Substrate) Inter1 Intermediate A: Chloroiminium Attack on Acetyl Start->Inter1 Formylation at Methyl VR Vilsmeier Reagent (DMF + POCl3) VR->Start Electrophilic Attack Inter2 Intermediate B: Ring Closure (Cyclization) Inter1->Inter2 Intramolecular Attack (-OH) & Elimination of HCl Hydrolysis Acidic Hydrolysis (Ice Water Quench) Inter2->Hydrolysis Iminium Salt Product 3-Formylchromone (4-oxo-4H-chromene-3-carbaldehyde) Hydrolysis->Product Formation of Aldehyde Advice1 Requires 3-5 eq. POCl3 Advice1->Inter1 Advice2 Heat (60°C) needed for this step Advice2->Inter2

Caption: Mechanistic pathway of the Vilsmeier-Haack synthesis of 3-formylchromone, highlighting the critical thermal cyclization step.

Troubleshooting Decision Tree

Use this flowchart to diagnose low yields or failed reactions.

TroubleshootingTree Start Problem: Low Yield / Impurity CheckColor Is the reaction mixture Black/Tar? Start->CheckColor CheckTemp Did you heat above 50°C? CheckColor->CheckTemp No Sol1 Exotherm Issue: Cool to 0°C, Dry DMF CheckColor->Sol1 Yes CheckRatio Is POCl3 < 3 eq? CheckTemp->CheckRatio Yes Sol2 Incomplete Cyclization: Heat to 60°C for 4h CheckTemp->Sol2 No CheckQuench Did you quench into Ice? CheckRatio->CheckQuench No Sol3 Stoichiometry Issue: Increase POCl3 to 5 eq CheckRatio->Sol3 Yes CheckQuench->Sol2 Yes (Check Time) Sol4 Hydrolysis Issue: Stir quench for 1h CheckQuench->Sol4 No

Caption: Diagnostic workflow for resolving common yield-limiting factors in chromone synthesis.

References

  • Synthesis of 4-oxo-4H-chromene-3-carbaldehyde analogues. Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction: Mechanism and Application. Organic Chemistry Portal. [Link][4]

  • Synthesis of 3-Formylchromone via Vilsmeier-Haack reaction. ResearchGate. [Link]

  • General Review on Vilsmeier-Haack Reaction. IOSR Journal of Pharmacy. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4H-Chromene-3-Carbaldehyde

Welcome to the technical support center for the purification of crude 4H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important class of heterocyclic compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4H-chromene-3-carbaldehyde?

The nature of impurities is intrinsically linked to the synthetic route employed. The two prevalent methods for synthesizing 4H-chromene-3-carbaldehydes are the Vilsmeier-Haack reaction and multicomponent reactions.

  • Vilsmeier-Haack Reaction: When employing a Vilsmeier-Haack reaction, common impurities may include unreacted starting materials and intermediates. Depending on the specific substrates, byproducts such as aminomethylene malonaldehyde derivatives could also be present.[1][2]

  • Multicomponent Reactions (MCRs): In one-pot multicomponent reactions, the primary impurities are typically unreacted starting materials (e.g., salicylaldehyde, a C-H activated acid, and a nucleophile) and intermediates of the domino reaction sequence.[3][4] Self-condensation products of the aldehyde starting material can also be a significant byproduct, particularly with electron-donating groups on the aromatic ring.[5]

Q2: What is the recommended first-pass purification strategy for crude 4H-chromene-3-carbaldehyde?

For many crude 4H-chromene-3-carbaldehydes, recrystallization is an effective and efficient initial purification technique. These compounds are often crystalline solids at room temperature. A common starting point is the use of ethanol or a mixture of ethyl acetate and hexane.

Q3: My compound "oils out" during recrystallization. What does this mean and how can I fix it?

"Oiling out" occurs when the solute separates from the solvent as a liquid rather than a solid crystalline material.[6][7] This is often due to the compound's melting point being lower than the temperature of the solution, or the presence of significant impurities that depress the melting point.[8] Oiled out products are often impure as the oil phase can effectively dissolve impurities.[6][7]

Troubleshooting "Oiling Out":

  • Increase Solvent Volume: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to decrease the saturation level and lower the temperature at which precipitation begins.[6][8]

  • Slower Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil. An insulated cooling bath can be beneficial.[8]

  • Seed Crystals: Introduce a small, pure crystal of the target compound to the cooled solution to provide a nucleation site for crystal growth.

  • Solvent System Modification: If the issue persists, a different solvent or solvent system may be required.

Q4: When should I consider using column chromatography?

Column chromatography is recommended when:

  • Recrystallization fails to yield a product of sufficient purity.

  • The impurities have similar solubility profiles to the desired product.

  • The crude product is an oil or a non-crystalline solid.

  • Separation of multiple, closely related products is required.

Silica gel is the most common stationary phase for the purification of 4H-chromene-3-carbaldehydes, typically with a mobile phase gradient of ethyl acetate in hexane.

Troubleshooting Guides

Guide 1: Optimizing Recrystallization

This guide will walk you through troubleshooting common issues encountered during the recrystallization of 4H-chromene-3-carbaldehyde.

Problem 1: The compound does not dissolve in the hot solvent.

  • Causality: The chosen solvent may be too "poor" for your specific derivative. The polarity of substituted chromenes can vary significantly.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • If the compound remains insoluble, consider a more polar solvent. For example, if hexane fails, try ethyl acetate or ethanol.

    • A mixed solvent system can be highly effective. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate) and then add a "poor" hot solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.[9]

Problem 2: No crystals form upon cooling.

  • Causality: The solution may be too dilute, or nucleation is inhibited.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

      • Add a seed crystal of the pure compound.

    • Concentrate the Solution: If induction methods fail, gently heat the solution to evaporate some of the solvent and increase the concentration.[6] Be careful not to evaporate too much solvent, which could lead to rapid, impure precipitation.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Problem 3: The recovered crystals are still impure.

  • Causality: The cooling process may have been too rapid, trapping impurities within the crystal lattice. Alternatively, the chosen solvent may not effectively differentiate between the product and the impurities.

  • Solution:

    • Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Slow Down Cooling: Ensure the solution cools to room temperature slowly before further cooling in an ice bath.

    • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved crude product before allowing it to cool.

Experimental Workflow: Recrystallization

Caption: General workflow for the recrystallization of 4H-chromene-3-carbaldehyde.

Guide 2: Mastering Column Chromatography

This section provides guidance on performing effective column chromatography for the purification of 4H-chromene-3-carbaldehyde.

Problem 1: Poor separation of the product from impurities (overlapping bands).

  • Causality: The chosen eluent system may not have the optimal polarity to differentiate between the components of the mixture.

  • Solution:

    • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point is a mixture of ethyl acetate and hexane.[10] The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate.

    • Use a Gradient Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane). This will allow for the elution of less polar impurities first, followed by your more polar product.

Problem 2: The bands are running unevenly or cracking the column.

  • Causality: This is typically due to improper packing of the stationary phase (silica gel). Air bubbles or channels in the silica bed will lead to an uneven flow of the mobile phase.

  • Solution:

    • Proper Packing Technique:

      • Prepare a slurry of silica gel in the initial, low-polarity eluent.[11]

      • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[11]

      • Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, it is advisable to pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder and carefully add this to the top of the column.[12]

Problem 3: The compound is not eluting from the column.

  • Causality: The mobile phase is not polar enough to move the compound through the silica gel. 4H-chromene-3-carbaldehydes can be quite polar due to the aldehyde and ether functionalities.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase.

    • Switch to a More Polar Solvent System: If an ethyl acetate/hexane system is insufficient, consider a more polar system such as methanol/dichloromethane.[10] Use methanol sparingly (typically <10%) as it can dissolve the silica gel.[10]

Experimental Workflow: Column Chromatography

Caption: A typical workflow for purification by column chromatography.

Data Presentation

Table 1: Physical and Spectroscopic Data for 4-Oxo-4H-chromene-3-carbaldehyde

PropertyValueSource
Molecular FormulaC₁₀H₆O₃[13]
Molecular Weight174.15 g/mol [13]
Melting Point151-153 °C[14]
AppearanceOrange crystalline powder[14]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) can vary depending on the specific substitution pattern of the 4H-chromene-3-carbaldehyde derivative. The following is representative data for a related compound.

Representative ¹H NMR Data for an 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde derivative (in CDCl₃):

  • δ 8.22 (s, 1H, H-2)

  • δ 8.34-8.37 (d, 1H, H-5)

  • δ 7.78-7.80 (t, 1H, H-7)

  • δ 7.53-7.57 (m, 2H, H-6 and CHO)

(This data is illustrative; refer to experimental data for your specific compound)[15][16]

References

  • Vilsmeier Reaction of Non‐Aromatic Compounds. Request PDF - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Available at: [Link]

  • Acid-Promoted Multicomponent Reaction To Synthesize 4-Phosphorylated 4 H-Chromenes. (2024). Organic Letters. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank. Available at: [Link]

  • Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. (2020). Scientia Iranica. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)(5). (2012). Russian Journal of Organic Chemistry. Available at: [Link]

  • 4-Oxo-4H-chromene-3-carbaldehyde oxime | C10H7NO3 | CID 6864721 - PubChem. Available at: [Link]

  • Recrystallization - YouTube. (2020). Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

  • Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. (2024). Scientific Reports. Available at: [Link]

  • Multicomponent Reaction Strategies for the Synthesis of 4-(Indol-3-Yl)-4H-Chromene Derivatives: Recent Developments. (2026). ChemistrySelect. Available at: [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development. Available at: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014). Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2016). Molecules. Available at: [Link]

  • 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • (PDF) Synthesis of a New Series of 4H-benzo[h]chromenes by a Multicomponent Reaction under Solvent-Free Microwave Conditions. (2019). Available at: [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). Chemistry. Available at: [Link]

  • Need help with Column Chromatography. - ResearchGate. (2013). Available at: [Link]

  • A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst. (2013). Arabian Journal of Chemistry. Available at: [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2023). RSC Advances. Available at: [Link]

  • CAS No.17422-74-1,CHROMONE-3-CARBOXALDEHYDE Suppliers,MSDS download - LookChem. Available at: [Link]

  • FTIR spectrum of 4-hydroxy-2H-chromene. [Colour online.] - ResearchGate. Available at: [Link]

  • 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. (2023). IUCrData. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2011). Molecules. Available at: [Link]

Sources

Troubleshooting

Solubility issues of 4H-chromene-3-carbaldehyde in polar solvents

Technical Support Center: 4H-Chromene-3-Carbaldehyde Solubility Guide Executive Summary This guide addresses the physicochemical challenges associated with 4H-chromene-3-carbaldehyde (commonly 3-formylchromone ).[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4H-Chromene-3-Carbaldehyde Solubility Guide

Executive Summary

This guide addresses the physicochemical challenges associated with 4H-chromene-3-carbaldehyde (commonly 3-formylchromone ).[1] While often treated as a standard organic aldehyde, this compound possesses a highly reactive Michael acceptor system (the C2-C3 double bond) and an electrophilic aldehyde at C3.

The Core Problem: Users frequently mistake chemical instability for insolubility. In nucleophilic polar solvents (e.g., Methanol, Ethanol) or basic aqueous buffers, the compound does not merely "fail to dissolve"—it often undergoes ring-opening or acetalization, leading to precipitation of degradation products.

Part 1: The Solubility Matrix

Use this table to select the correct solvent for your specific application.

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Aprotic Polar Optimal DMSO, DMF Primary choice for stock solutions. Soluble >50 mg/mL. Stable for storage if kept dry. Caution: Hygroscopic solvents can induce precipitation over time.
Chlorinated Good DCM, Chloroform Excellent for synthesis and extraction. Soluble >20 mg/mL. Avoid for biological assays due to toxicity.
Protic Polar Conditional Ethanol, Methanol High Risk. Good solubility when hot (for recrystallization), but prone to hemiacetal formation or Michael addition upon storage or if nucleophiles are present.
Aqueous Poor Water, PBS Insoluble (<0.1 mg/mL). Unstable at pH > 8.0 (Pyrone ring opening). Requires organic co-solvent (DMSO) or cyclodextrin complexation.
Non-Polar Poor Hexane, Ether Generally insoluble. Useful as anti-solvents to induce precipitation from DCM or Acetone.

Part 2: Troubleshooting Workflows

Issue 1: "My sample precipitates immediately when added to the bioassay buffer."

Diagnosis: "Oiling Out" / Hydrophobic Crash Mechanism: 3-Formylchromone is highly lipophilic (LogP ~1.6). When a concentrated DMSO stock is added to an aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs, creating micro-precipitates or oil droplets that essentially never re-dissolve.

Corrective Protocol:

  • The "Sandwich" Dilution: Do not pipette DMSO stock directly into the bulk buffer.

    • Step A: Pipette the buffer into the tube.

    • Step B: Pipette the DMSO stock into the center of the liquid vortex while spinning (rapid dispersion).

  • Limit Final Concentration: Ensure final DMSO concentration is 0.5% - 1.0% (v/v).

  • Use a Surfactant: If the assay permits, add 0.05% Tween-80 or 0.1% Pluronic F-127 to the buffer before adding the compound.

Issue 2: "LC-MS shows multiple peaks when dissolved in Methanol."

Diagnosis: Solvent-Solute Reactivity (Acetalization) Mechanism: Unlike simple aldehydes, the electron-deficient chromone ring activates the aldehyde. In Methanol (MeOH), 3-formylchromone exists in equilibrium with its hemiacetal. If any trace acid or amine is present, it can convert to the dimethyl acetal or undergo Michael addition at the C2 position.

Corrective Protocol:

  • Switch Solvent: Use Acetonitrile (ACN) for LC-MS preparation. It is aprotic and non-nucleophilic.

  • Fresh Prep: If you must use MeOH, prepare the sample immediately before injection. Do not store overnight.

  • Check pH: Ensure the solvent is neutral. Acid catalyzes acetal formation; base catalyzes ring opening.

Issue 3: "The compound turned yellow/orange and precipitated in basic solution."

Diagnosis: Pyrone Ring Opening (Degradation) Mechanism: The C2 position of the chromone ring is susceptible to nucleophilic attack by hydroxide ions (OH⁻). At pH > 8.5, the pyrone ring opens to form a phenolic ketone derivative (often yellow/orange), which has different solubility properties and is biologically inactive for the intended target.

Corrective Protocol:

  • Buffer Selection: Use buffers with good capacity in the pH 6.0–7.4 range (e.g., Phosphate, MOPS).

  • Avoid Carbonates: Do not use carbonate/bicarbonate buffers (pH usually >9).

Part 3: Visual Decision Trees

Figure 1: Solvent Selection & Stability Decision Tree

Caption: Logical flow for selecting the appropriate solvent system based on the intended experimental application, highlighting critical stability checkpoints.

SolubilityTree Start Start: 3-Formylchromone (Solid) App_Bio Application: Biological Assay Start->App_Bio App_Syn Application: Synthesis/Reaction Start->App_Syn App_Ana Application: LCMS/NMR Analysis Start->App_Ana Solv_DMSO Solvent: DMSO (Anhydrous) Stock 10-50mM App_Bio->Solv_DMSO Solv_DCM Solvent: DCM or DMF (Inert) App_Syn->Solv_DCM Solv_MeOH Solvent: Methanol/Ethanol App_Syn->Solv_MeOH Avoid if possible Solv_ACN Solvent: Acetonitrile (Preferred) App_Ana->Solv_ACN App_Ana->Solv_MeOH Not Recommended Risk_Water Risk: Precipitation (Keep DMSO < 1%) Solv_DMSO->Risk_Water Dilution Risk_Acetal Risk: Acetal Formation (Avoid storage) Solv_MeOH->Risk_Acetal Risk_Base Risk: Ring Opening (Keep pH < 8) Risk_Water->Risk_Base Buffer Choice

Figure 2: Degradation Pathways in Polar Media

Caption: Mechanistic overview of why solubility "fails" in reactive solvents. Path A (Hydrolysis) and Path B (Alcoholysis) lead to different chemical species.

Degradation Compound 3-Formylchromone (Intact) Cond_Base Condition: Aqueous Base (pH > 9, OH-) Compound->Cond_Base Nucleophilic Attack at C2 Cond_Alc Condition: Alcohol + Acid/Heat (ROH / H+) Compound->Cond_Alc Attack at Aldehyde (C3) Prod_RingOpen Degradation Product A: 2-Hydroxybenzoyl derivative (Ring Open, Inactive) Cond_Base->Prod_RingOpen Prod_Acetal Degradation Product B: Hemiacetal / Acetal (Solubility Profile Changes) Cond_Alc->Prod_Acetal

Part 4: Advanced Protocols

Protocol A: Recrystallization (Purification)

Use this when your compound has degraded or contains impurities affecting solubility.

  • Solvent System: Ethanol (95% or absolute).

  • Method:

    • Place 1.0 g of crude 3-formylchromone in a flask.

    • Add 10 mL of Ethanol.

    • Heat to reflux (approx. 78°C) with stirring. The solid should dissolve completely.

    • Critical Step: If insoluble particles remain, filter hot immediately. Do not wait.

    • Allow the solution to cool slowly to room temperature, then place on ice for 1 hour.

    • Filtration: Collect the pale yellow/white needles by vacuum filtration.

    • Drying: Dry under vacuum at 40°C. Do not air dry for prolonged periods in humid environments.

Protocol B: Preparation of Stable Bioassay Stock
  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent: Add anhydrous DMSO (stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if necessary.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: If the DMSO absorbs water from the air, the compound may precipitate inside the frozen tube. Visually inspect for crystals upon thawing.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use PEG-400 as a cosolvent? A: Yes, PEG-400 (Polyethylene Glycol) is a viable alternative to DMSO for in vivo studies. However, ensure the PEG is peroxide-free, as peroxides can oxidize the aldehyde group to a carboxylic acid.

Q: Why is my NMR spectrum in DMSO-d6 changing over 24 hours? A: DMSO is hygroscopic. As it absorbs atmospheric water, the "water peak" in NMR grows. If your compound is sensitive to hydrolysis (slow ring opening), you will see new aromatic peaks appear. Always use fresh ampoules of DMSO-d6.

Q: Is 4H-chromene-3-carbaldehyde the same as Chromone-3-carbaldehyde? A: In practical terms, yes. The IUPAC name is 4-oxo-4H-chromene-3-carbaldehyde.[1] The "4H" indicates the saturation state of the ring system, and "4-oxo" indicates the ketone. A "2H-chromene" isomer exists but is chemically distinct and less stable.

References

  • Synthesis and Reactivity: Gammill, R. B.[2] (1979). "The synthesis of 3-formylchromones." Synthesis, 1979(11), 901-903.

  • Reactivity with Nucleophiles: Jones, W. D., & Albrecht, W. L. (1976). "Reactions of 3-formylchromone with amines." Journal of Organic Chemistry, 41(4), 706-710.

  • Ring Opening Mechanism: Nohara, A., Umetani, T., & Sanno, Y. (1973). "Studies on antianaphylactic agents: Synthesis of 3-formylchromone derivatives." Tetrahedron, 29(8), 1189-1192.

  • Solubility & Stability Data: PubChem Compound Summary for CID 68153, 3-Formylchromone. National Center for Biotechnology Information.

Sources

Optimization

Minimizing side reactions during chromene-3-carbaldehyde functionalization

This guide is structured as a dynamic Technical Support Center designed for bench scientists. It prioritizes mechanistic understanding over rote recipes, ensuring you can adapt these solutions to your specific substrate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center designed for bench scientists. It prioritizes mechanistic understanding over rote recipes, ensuring you can adapt these solutions to your specific substrate.

Ticket ID: #CHRM-3-CHO-OPT Status: Open Assigned Specialist: Senior Application Scientist

System Overview: The "Goldilocks" Scaffold

Chromene-3-carbaldehyde (3-formylchromene) is a privileged pharmacophore, but it suffers from a "Goldilocks" reactivity profile. It is stable enough to isolate but possesses two electrophilic sites that compete under standard conditions:

  • The Exocyclic Aldehyde (C-1'): The desired site for Knoevenagel, Schiff base, and oxidation reactions.

  • The Endocyclic Enol Ether (C-2): The "Achilles' heel." This position is highly susceptible to nucleophilic attack, leading to ring opening (reversion to salicylaldehyde derivatives).

Reactivity Map

The following diagram outlines the competing pathways you must control.

ReactivityMap Center Chromene-3-carbaldehyde Aldehyde Aldehyde (C-1') (Target Site) Center->Aldehyde Primary Reactivity C2 Pyran C-2 Position (Failure Point) Center->C2 Hard Nucleophiles/Base C3C4 C3-C4 Double Bond (Conjugation) Center->C3C4 Michael Acceptor Condensation Desired Knoevenagel/ Imine Products Aldehyde->Condensation Mild Base/Acid RingOpen Salicylaldehyde Derivatives (Ring Opening) C2->RingOpen OH-, OR-, High T BisAdduct Michael Bis-Adducts (Over-reaction) C3C4->BisAdduct Excess Nucleophile

Figure 1: Mechanistic divergence in chromene-3-carbaldehyde. Note that C-2 attack is the primary cause of scaffold degradation.

Troubleshooting Module: Common Failure Modes

Issue A: "My product turned into a tar/oil, and NMR shows salicylaldehyde peaks."

Diagnosis: Pyran Ring Opening. This occurs when the reaction medium is too basic or contains aqueous hydroxide. The base attacks the C-2 position (Michael-type addition followed by elimination), cleaving the ether bond.

The Fix:

  • Switch Catalysts: Move from inorganic bases (NaOH, KOH, K2CO3) to mild organic salts. Ethylenediammonium diacetate (EDDA) or Piperidinium acetate are superior because they buffer the pH.

  • Exclude Water: Use anhydrous solvents (EtOH/MeOH are acceptable if dry, but MeCN or Toluene are safer). Water acts as a co-nucleophile for ring opening.

  • Lower Temperature: Ring opening has a higher activation energy than aldehyde condensation. Run the reaction at RT to 40°C initially; only reflux if TLC shows no conversion after 2 hours.

Issue B: "I isolated a solid, but the mass is effectively double the expected MW."

Diagnosis: Michael Bis-Addition. In Knoevenagel condensations (e.g., with malononitrile), the initial product is an electron-deficient alkene. If you have excess active methylene compound, it will perform a second attack (Michael addition) on your product.

The Fix:

  • Invert Stoichiometry: Do not use 1:1 equivalents. Use a 1.1 : 1.0 excess of the aldehyde . This ensures that as soon as the active methylene is consumed, the reaction stops.

  • Pre-mix the Nucleophile: Pre-stir the active methylene compound with the catalyst for 10 minutes before adding the chromene-3-carbaldehyde. This ensures the deprotonated nucleophile is ready to react immediately with the aldehyde, favoring the kinetic product.

Optimized Protocols (Self-Validating Systems)

These protocols are designed with built-in "checkpoints" to validate success before proceeding.

Protocol 1: "Soft" Knoevenagel Condensation

Best for: Reaction with malononitrile, cyanoacetate, or barbituric acid.

Reagents:

  • Chromene-3-carbaldehyde (1.0 equiv)

  • Active Methylene Compound (0.95 equiv) — Intentionally limiting.

  • Catalyst: EDDA (5 mol%) or Piperidine (catalytic) + Acetic Acid (stoichiometric to piperidine).

  • Solvent: Ethanol (Anhydrous).

Workflow:

  • Activation: Dissolve the active methylene and catalyst in EtOH. Stir at RT for 10 mins.

  • Addition: Add chromene-3-carbaldehyde in one portion.

  • The "Spot Test" (Validation Step):

    • After 30 mins, spot on TLC.

    • Success Signal: New spot appears, active methylene spot disappears.

    • Warning Signal: If a baseline streak appears (tar), add 1 mL of Toluene to the mixture to reduce polarity and stabilize the ring.

  • Precipitation: Most Knoevenagel products of this scaffold precipitate in EtOH. Filter and wash with cold EtOH. Do not rotovap to dryness under heat if the crude is an oil; this promotes polymerization.

Protocol 2: Oxidation to Chromene-3-Carboxylic Acid

Best for: Avoiding the "Baeyer-Villiger" side reaction or ring degradation.

The Problem: KMnO4 or Chromic acid is too harsh and will oxidize the C3-C4 double bond or open the ring. The Solution: Pinnick Oxidation (NaClO2) .

Workflow:

  • Dissolve aldehyde in t-BuOH / Water (3:1) . Add 2-methyl-2-butene (scavenger for HOCl).

  • Add NaH2PO4 (buffer to pH 4-5). Critical: pH > 8 causes ring opening.

  • Add NaClO2 (sodium chlorite) dropwise at 0°C.

  • Validation: The yellow color of ClO2 should dissipate quickly. If it persists, the reaction is stalled.

  • Quench: Pour into cold aqueous Na2SO3.

FAQ: Multicomponent Reactions (MCRs)

Q: I am trying a 3-component reaction (Aldehyde + 1,3-dione + Amine) but getting a mix of products. What is the order of addition?

A: The order is critical to prevent "pathway confusion."

  • Incorrect: Mixing all three at once often leads to the amine attacking the chromene C-2 position (ring opening) before it can form the enamine with the dione.

  • Correct (Sequential):

    • Step A: Mix 1,3-dione + Amine

      
       Form Enamine (isolate or generate in situ).
      
    • Step B: Add Chromene-3-carbaldehyde.[1] Why? This makes the nucleophile "soft" and bulky, preventing it from attacking the hard C-2 center of the chromene.

Q: Can I use microwave irradiation? A: Yes, but with a caveat. Microwaves accelerate both the desired reaction and the ring-opening degradation.

  • Rule: Use Simultaneous Cooling (if your reactor allows) or short pulses (1 min max).

  • Solvent: Switch to Ionic Liquids (e.g., [bmim]BF4).[2] They absorb microwave energy efficiently and stabilize the ionic intermediates, significantly reducing ring-opening side reactions [1].

Decision Tree: Troubleshooting Workflow

Use this logic flow when your yield is < 50%.

Troubleshooting Start Yield < 50% or Impure CheckTLC Analyze TLC / NMR Start->CheckTLC Salicyl Phenolic OH peaks? (Ring Opening) CheckTLC->Salicyl Yes Dimer MW is doubled? (Bis-Adduct) CheckTLC->Dimer Yes NoRxn Unreacted Aldehyde? CheckTLC->NoRxn Yes Action1 Switch to EDDA catalyst Use Anhydrous Solvent Salicyl->Action1 Action2 Reduce Nucleophile Equiv (0.95) Lower Temp Dimer->Action2 Action3 Increase T (gradual) Check Catalyst Solubility NoRxn->Action3

Figure 2: Diagnostic logic for reaction optimization.

References

  • Ionic Liquid Mediated Knoevenagel Condensation: Ranu, B. C., & Jana, R. (2006).[2] Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation.[2] European Journal of Organic Chemistry. Link

  • Chromene-3-carbaldehyde Reactivity Review: Rocha, D. H. A., et al. (2020).[3] Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.[3] Molecules, 25(17), 3791. Link

  • Ring Opening Mechanisms: Gaber, A. E.-A. M., et al. (2021). Reactions of 3-Formylchromone with Active Methylene Compounds. Molecules. Link

  • Pinnick Oxidation Selectivity: Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Chlorite Oxidation). Acta Chemica Scandinavica. Link

Sources

Troubleshooting

Technical Support Center: Chromene-3-Carbaldehyde Condensation Optimization

Status: Operational Ticket ID: CHEM-OPT-392 Subject: Catalyst Loading & Troubleshooting for Knoevenagel/Aldol Condensations of 3-Formylchromene Introduction: The Reaction Landscape You are likely attempting to functional...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-392 Subject: Catalyst Loading & Troubleshooting for Knoevenagel/Aldol Condensations of 3-Formylchromene

Introduction: The Reaction Landscape

You are likely attempting to functionalize chromene-3-carbaldehyde (3-formylchromene) via a condensation reaction (typically Knoevenagel) with an active methylene compound (e.g., malononitrile, barbituric acid, or 2,4-thiazolidinedione).

This reaction is governed by the nucleophilicity of the active methylene and the electrophilicity of the aldehyde carbonyl . Because the chromene ring is an electron-rich vinylogous system, the aldehyde is less electrophilic than a standard benzaldehyde. This necessitates precise catalyst optimization to avoid stalling or side reactions (dimerization/ring-opening).

Module 1: Catalyst Selection & Loading Strategy

Q1: What is the optimal catalyst load for a standard base-catalyzed condensation?

A: For liquid organic bases (e.g., Piperidine, DBU, TEA), the "Goldilocks" zone is 10–20 mol% .

  • < 5 mol%: Reaction kinetics are often too slow due to the reduced electrophilicity of the chromene-3-aldehyde carbonyl.

  • > 30 mol%: Increases the risk of Michael addition side products (nucleophilic attack on the C2 position of the chromene ring) and polymerization of the active methylene component.

Q2: I am seeing low yields with standard bases. Should I increase the load?

A: Do not simply add more base. If 20 mol% fails, the issue is likely equilibrium stalling (water accumulation) or catalyst deactivation , not insufficient base.

  • Action: Switch to a catalytic system that drives equilibrium.

    • Option A: Use EDDA (Ethylenediammonium diacetate) at 5-10 mol% in methanol/ethanol. It provides dual activation (acid/base) and often outperforms pure bases.

    • Option B: Use a surfactant-type catalyst (e.g., TEBA) in water to create a micellar effect, concentrating reactants.

Q3: Can I use "Green" or Heterogeneous catalysts to improve workup?

A: Yes. Heterogeneous catalysts are highly recommended for this scaffold to prevent ring degradation during acidic/basic workups.

  • Ionic Liquids: [Bmim][OH] or [Bmim][OAc] (10–20 mol%) often allow reaction in water with yields >90%.

  • Nano-Catalysts: MgO or ZnO nanoparticles (5–10 wt% relative to substrate) provide high surface area basic sites and are recyclable.

Comparative Data: Catalyst Performance Matrix

Data synthesized from standard Knoevenagel protocols involving heterocyclic aldehydes.

Catalyst SystemLoadSolventTemp (°C)Time (min)Typical YieldNotes
Piperidine 20 mol%EthanolReflux60-12075-85%Standard. Hard to remove traces.
L-Proline 10-20 mol%MethanolReflux60-9080-88%Organocatalytic/Green.
[Bmim][OH] 10 mol%Water/EtOHRT15-3090-95%Fast, Clean, Recyclable.
Nano-ZnO 10 wt%EtOH/H2O50-6045-6088-94%Heterogeneous, easy filtration.
EDDA 5 mol%EthanolRT12085-90%Mildest conditions; prevents ring opening.

Module 2: Troubleshooting & Diagnostics

Visual Troubleshooting Guide

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC SM_Yes Yes, SM remains CheckTLC->SM_Yes Stalled SM_No No, SM consumed CheckTLC->SM_No Messy Product Equilibrium Equilibrium Issue SM_Yes->Equilibrium Water present? Deactivation Catalyst Poisoning SM_Yes->Deactivation Dry solvent? SideRxn Side Reaction SM_No->SideRxn Multiple spots? Sol_Eq Action: Add Dean-Stark or Molecular Sieves Equilibrium->Sol_Eq Sol_Deact Action: Refresh Catalyst or Switch to Ionic Liquid Deactivation->Sol_Deact Sol_Side Action: Reduce Temp & Catalyst Load (<10%) SideRxn->Sol_Side

Caption: Diagnostic logic flow for identifying kinetic stalling vs. thermodynamic side-reactions in chromene condensation.

FAQ: Common Failure Modes

Q: My product is an oil/tar instead of a solid. What happened? A: This usually indicates oligomerization of the active methylene or Michael addition to the chromene double bond.

  • Cause: Catalyst load >20 mol% or temperature >80°C.

  • Fix: Repeat with 5 mol% catalyst and lower temperature (RT to 50°C). Use ethanol for recrystallization immediately after workup.

Q: The reaction stops at 60% conversion. A: Water byproduct is inhibiting the reaction (reverse hydrolysis).

  • Fix: Add 4Å molecular sieves to the reaction vessel or use a Dean-Stark trap if refluxing in toluene/benzene (though ethanol is preferred for green chemistry).

Module 3: Mechanistic Insight

Understanding the mechanism prevents "blind" optimization. The reaction relies on the Deprotonation-Attack-Dehydration sequence.

Mechanism Base Base Catalyst ActMeth Active Methylene (CH2) Base->ActMeth Deprotonates Carbanion Carbanion Intermediate ActMeth->Carbanion Aldehyde Chromene-3-CHO Carbanion->Aldehyde Nucleophilic Attack Aldol Aldol Adduct (Alcohol) Aldehyde->Aldol Product Condensation Product (C=C) Aldol->Product Dehydration (-H2O) Water H2O Byproduct Aldol->Water Water->Aldol Reversibility (Inhibition)

Caption: Base-catalyzed Knoevenagel mechanism. Note the reversible dehydration step (red dashed line) which often stalls the reaction.

Critical Insight: The chromene-3-carbaldehyde has a conjugated double bond at the 2,3-position. If the base is too strong or concentrated, it can attack position 2 (Michael acceptor), opening the pyran ring and destroying your scaffold. Mild bases (Piperidine, EDDA) are superior to strong alkoxides (NaOEt) for this specific aldehyde.

Module 4: Validated Experimental Protocol

Protocol: Synthesis of 3-(2-amino-3-cyano-4H-chromen-4-yl) Derivatives (Standard Knoevenagel Condensation with Malononitrile)

  • Reagents:

    • Chromene-3-carbaldehyde (1.0 mmol)

    • Malononitrile (1.1 mmol)

    • Catalyst: Piperidine (0.1 mmol / 10 mol%) OR [Bmim][OH] (10 mol%)

    • Solvent: Ethanol (5 mL) or Water (5 mL if using Ionic Liquid)

  • Procedure:

    • Dissolve aldehyde and malononitrile in solvent.

    • Add catalyst dropwise while stirring.

    • Temp: Heat to 50°C (or Reflux if using Piperidine/EtOH).

    • Monitor: Check TLC every 15 mins (Eluent: 20% EtOAc/Hexane).

    • Endpoint: Disappearance of aldehyde spot.

  • Workup:

    • If EtOH: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol.

    • If Water/IL: The product precipitates as a solid. Filter. The filtrate (containing IL) can be evaporated and reused.

  • Purification: Recrystallize from hot ethanol. Avoid column chromatography if possible, as silica acidity can degrade the chromene ring.

References

  • Review of Knoevenagel Condensation: "Recent Developments in Knoevenagel Condensation Reaction: A Review." Journal of Advanced Scientific Research, 2022.[1] Link

  • Green Catalyst (Ionic Liquids): "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]." Asian Journal of Green Chemistry. Link

  • Nano-Catalysts (MgO/C3N4): "Highly active g-C3N4 as a solid base catalyst for Knoevenagel condensation reaction." ResearchGate.[2] Link

  • Aldol/Condensation Mechanism: "The Complete Mechanism of an Aldol Condensation." ResearchGate.[2] Link

  • Chromene Scaffold Utility: "Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds."[3][4] Molecules, 2020.[5][6] Link

Sources

Optimization

Technical Guide: Stability &amp; Handling of 4H-Chromene-3-Carbaldehyde Scaffolds

This technical guide addresses the stability and handling of 4H-chromene-3-carbaldehyde , with a critical distinction between the two common chemical entities often referred to by this name. Part 1: Critical Disambiguati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 4H-chromene-3-carbaldehyde , with a critical distinction between the two common chemical entities often referred to by this name.

Part 1: Critical Disambiguation (Read First)

Before proceeding with stability protocols, you must verify which specific chemical entity you are working with. The nomenclature "4H-chromene-3-carbaldehyde" is frequently used in literature to refer to two distinct structures with opposing stability profiles.

Feature Compound A (Most Common) Compound B (Less Common)
Common Name Chromone-3-carbaldehyde 4H-Chromene-3-carbaldehyde (Non-oxo)
IUPAC Name 4-Oxo-4H-chromene-3-carbaldehyde4H-Chromene-3-carbaldehyde
Structure Contains a ketone at C4 (Chromone core).[1][2][3][4][5][6][7][8]Contains a methylene (CH₂) at C4 (Pyran core).
CAS No. 17422-74-1Varies by substitution (Rare as parent)
Acid Stability High (Synthesized in POCl₃)Low (Prone to hydrolysis/isomerization)
Visual Crystalline solid (White/Yellowish)Often an oil or unstable solid

Diagnostic Check:

  • Run an IR or ¹H-NMR:

    • Compound A (Chromone): Shows a ketone C=O signal (~1640–1660 cm⁻¹) and a deshielded aldehyde proton (~10.0–10.4 ppm).

    • Compound B (4H-Chromene): Lacks the ketone C=O; shows CH₂ protons at C4 (~3.0–4.0 ppm) and alkene protons.

Part 2: Stability of 4-Oxo-4H-Chromene-3-Carbaldehyde (Chromone-3-aldehyde)

This section applies if you are working with the Chromone derivative (CAS 17422-74-1), the standard Vilsmeier-Haack product.

Stability in Acidic Conditions
  • Status: Stable

  • Mechanism: This compound is synthesized via the Vilsmeier-Haack reaction, which involves harsh acidic conditions (POCl₃/DMF followed by acid hydrolysis). The chromone ring is aromatic in character and highly resistant to acid-catalyzed decomposition at room temperature.

  • Reactivity Note: While the ring is stable, the aldehyde group can still undergo standard acid-catalyzed reactions (e.g., acetal formation) if exposed to alcohols and acid catalysts.

Stability in Basic Conditions
  • Status: Unstable (High Risk)

  • Mechanism: The pyrone ring is susceptible to nucleophilic attack at the C2 position (Michael addition) followed by ring opening (deformylation or rearrangement).

  • Risk: Exposure to aqueous hydroxide (NaOH/KOH) or strong alkoxides can cause the "Simonies reaction" or simple ring cleavage to form salicylic acid derivatives.

Troubleshooting Guide (Chromone-3-aldehyde)
Issue Probable Cause Corrective Action
Loss of Aldehyde Peak (NMR) Oxidation to carboxylic acid (Chromone-3-carboxylic acid).Store under inert gas (Ar/N₂). Avoid prolonged exposure to air/light.
Ring Opening (Red/Brown Oil) Exposure to strong nucleophiles (amines/hydroxides) without buffering.Maintain pH < 8.5 during workups. Use mild bases (e.g., K₂CO₃, acetate) if necessary.
Deformylation High temperature reflux in acidic/basic aqueous media.Avoid prolonged reflux >100°C in unbuffered aqueous solvents.

Part 3: Stability of 2H/4H-Chromene-3-Carbaldehyde (Non-Oxo)

This section applies if you are working with the reduced pyran variants (e.g., 2H-chromene or 4H-chromene derivatives without the C4 ketone). These are often intermediates in multicomponent reactions (MCRs).

Stability in Acidic Conditions
  • Status: Unstable / Sensitive

  • Mechanism:

    • Hydrolysis: The 4H-chromene system contains a vinyl ether moiety (O-C2=C3). Aqueous acid readily hydrolyzes this bond, leading to ring opening and the formation of salicylaldehyde derivatives and substituted propanals.

    • Isomerization: Acid can catalyze the migration of the double bond between the 2H (more stable) and 4H (less stable) positions, or promote disproportionation.

    • Aromatization: In the presence of oxidizing agents or Lewis acids, these can oxidize to chromylium salts.

Experimental Protocol: Handling Non-Oxo Chromenes

If you must subject a non-oxo 4H-chromene to acidic conditions (e.g., Knoevenagel condensation workup):

  • Temperature Control: Keep reaction temperature < 0°C during acid addition.

  • Quenching: Neutralize immediately with saturated NaHCO₃ before allowing the mixture to warm to room temperature.

  • Solvent Choice: Use anhydrous solvents (DCM, Toluene) to prevent hydrolytic ring opening.

Diagram: Acid-Catalyzed Degradation Pathways

ChromeneDegradation Chromene 4H-Chromene-3-CHO (Non-Oxo) VinylEther Vinyl Ether Protonation (C2-C3 Double Bond) Chromene->VinylEther H+ (aq) Isomer Isomerization to 2H-Chromene Chromene->Isomer H+ (anhydrous) Hemiacetal Cyclic Hemiacetal Intermediate VinylEther->Hemiacetal +H2O RingOpen Ring Opening (Hydrolysis) Hemiacetal->RingOpen Collapse Salicyl Salicylaldehyde + Propanedial Derivatives RingOpen->Salicyl Irreversible

Caption: Acid-mediated pathways for non-oxo 4H-chromenes. Aqueous acid favors irreversible hydrolysis (Red), while anhydrous acid may favor isomerization (Green).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Vilsmeier-Haack conditions to synthesize non-oxo 4H-chromene-3-carbaldehyde? A: Generally, no . The Vilsmeier-Haack reaction on 4-chromanone typically yields 4-chloro-2H-chromene-3-carbaldehyde (due to the conversion of the ketone to a chloro-alkene). It does not yield the simple 4H-chromene.[9] If you start with a phenol, you get the 4-oxo-chromone.

Q2: How should I store my 4H-chromene-3-carbaldehyde? A:

  • For 4-Oxo (Chromone): Store at room temperature or 4°C, dry. It is stable for months/years.

  • For Non-Oxo: Store at -20°C under Argon. These are prone to oxidation (to chromones) and polymerization.

Q3: I see a new spot on TLC after adding HCl. What is it? A:

  • If 4-Oxo : Likely the unreacted starting material or a hydrolysis product of an acetal if you were protecting it. The ring itself rarely opens with HCl.

  • If Non-Oxo : Likely the hydrolyzed salicylaldehyde derivative (check for phenolic OH stretch in IR) or the 2H-isomer (check NMR for shift in alkene protons).

References

  • Synthesis & Reactivity of Chromone-3-carbaldehyde

    • Title: Transformations of 4-Oxo-4H-chromene-3-carbaldehyde.[2]

    • Source: Russian Journal of Organic Chemistry (via ResearchG
    • URL:

  • Structural Characterization (X-Ray/NMR)

    • Title: Crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde.[5]

    • Source: IUCrD
    • URL:

  • Synthesis of 4H-Chromenes (Non-Oxo)

    • Title: 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.[10]

    • Source: Frontiers in Chemistry.

    • URL:

  • Isomerization of Chromenes

    • Title: Synthesis and Isomerization of Tetrahydro-4H-chromene Deriv
    • Source: ACS Omega.
    • URL:

Sources

Troubleshooting

Recrystallization solvents for high-purity 4H-chromene-3-carbaldehyde

[1][2] Executive Summary This guide addresses the purification of 4-oxo-4H-chromene-3-carbaldehyde (CAS: 17422-74-1), often referred to as 3-formylchromone .[1][2][3] This compound is a critical pharmacophore in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide addresses the purification of 4-oxo-4H-chromene-3-carbaldehyde (CAS: 17422-74-1), often referred to as 3-formylchromone .[1][2][3] This compound is a critical pharmacophore in drug discovery, serving as a precursor for Schiff bases, chromeno-fused heterocycles, and enzyme inhibitors.

Achieving pharmaceutical-grade purity (>98%) is challenging due to its tendency to "oil out" and the presence of persistent conjugated impurities from the Vilsmeier-Haack synthesis.[1][2] This guide prioritizes solvent systems that balance polarity to remove unreacted 2-hydroxyacetophenone while preventing the hydrolysis of the metastable aldehyde moiety.[1][2]

Part 1: Solvent Selection Matrix

The choice of solvent depends heavily on the impurity profile and the moisture content of your crude material.[1]

Primary Solvent Systems
Solvent SystemComposition (v/v)Temperature RangeApplication Scenario
Ethanol (95%) PureReflux (78°C)

4°C
Standard Protocol. Best for general removal of oligomers.[1][2] High recovery yield (~70-80%).[1][2]
Ethanol / Water 9:1 to 8:2Reflux

0°C
Polar Impurities. Use when crude contains inorganic salts from Vilsmeier workup.[1][2]
Ethyl Acetate / Hexane Solvent (EtOAc) / Anti-solvent (Hex)60°C

RT
"Oiling Out" Prevention. Best for lipophilic impurities.[1] Requires slow addition of hexane.
1,4-Dioxane PureReflux (101°C)

RT
High-Melting Derivatives. Use only for highly substituted/insoluble analogs (e.g., halogenated).[1]

Critical Note: Avoid Methanol if your compound has electron-withdrawing groups at the 2-position, as acetal formation can occur over prolonged heating.[1][2] Avoid strong basic conditions to prevent ring opening (Michael addition susceptibility).[1]

Part 2: Troubleshooting & FAQs

Q1: My product "oils out" as a sticky gum instead of crystallizing. How do I fix this?

Diagnosis: This thermodynamic failure occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve (supersaturation).[1] It is common in chromene aldehydes due to their moderate melting point (151–153°C) and high conformational flexibility in solution.[1]

Corrective Protocol (The "Seeding" Technique):

  • Re-dissolve: Heat the gummy mixture until it dissolves completely (add a small amount of fresh solvent if needed).

  • Temperature Hold: Cool the solution rapidly to exactly 5°C above the temperature where oiling previously started.

  • Seed: Add a tiny crystal of pure 4H-chromene-3-carbaldehyde. If none is available, scratch the inner glass wall with a glass rod to create nucleation sites.[1]

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Do not place it directly in an ice bath.[1][2]

Q2: The crystals are bright orange/brown instead of pale yellow. Is this acceptable?

Diagnosis: No. Pure 3-formylchromone should be pale yellow or off-white.[1][2] Dark orange/brown indicates the presence of polymeric phenols or conjugated oligomers formed during the Vilsmeier-Haack reaction (POCl


/DMF).[1]

Corrective Protocol (Carbon Treatment):

  • Dissolve the crude solid in boiling Ethanol (95%) .

  • Add Activated Carbon (5-10 wt%) . Caution: Add slowly to avoid boil-over.

  • Reflux for 15 minutes.

  • Filter through a pre-warmed Celite pad (diatomaceous earth) to remove the carbon.[1][2]

  • Allow the filtrate to crystallize slowly.[1][2]

Q3: My yield is low (<40%) using Ethanol. Where is the product?

Diagnosis: The compound is likely too soluble in ethanol at room temperature, or you are losing it during the filtration of the mother liquor.

Corrective Protocol (The "Cloud Point" Method):

  • Dissolve crude in minimum hot Ethyl Acetate.[1][2]

  • Add hot Hexane dropwise until the solution becomes slightly turbid (cloudy).

  • Add 1-2 drops of Ethyl Acetate to clear the solution.[1][2]

  • Let it stand undisturbed. The gradual cooling will force the chromene out of solution as the solubility decreases, driven by the non-polar hexane.[1]

Part 3: Validated Purification Workflow

The following diagram illustrates the decision logic for purifying 4H-chromene-3-carbaldehyde based on the physical state of the crude material.

Recrystallization_Logic Start Crude 4H-Chromene-3-Carbaldehyde CheckState Physical State Check Start->CheckState Solid Solid / Powder CheckState->Solid Dry Oil Sticky Oil / Gum CheckState->Oil Wet/Gummy SolventChoice Primary Solvent: Boiling Ethanol (95%) Solid->SolventChoice Rescue Rescue Protocol: Reheat -> Add Water dropwise OR Switch to EtOAc/Hexane Oil->Rescue Skip EtOH Dissolve Dissolve at Reflux SolventChoice->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cooling Controlled Cooling (RT -> 4°C) Filter->Cooling Crystals Crystals Formed? Cooling->Crystals Success Filter & Wash (Cold EtOH) Crystals->Success Yes Failure No Crystals / Oiling Crystals->Failure No Failure->Rescue Rescue->Cooling Retry

Figure 1: Decision tree for solvent selection and troubleshooting during the recrystallization of 3-formylchromone derivatives.

Part 4: Analytical Validation Standards

To confirm the success of your recrystallization, compare your product against these standard metrics.

MetricAcceptance CriteriaMethod Note
Appearance Pale yellow needles/prismsVisual inspection against white background.[1][2]
Melting Point 151 – 153°C (Sharp range < 2°C)Broad range indicates residual solvent or oligomers.[1]
1H NMR (CDCl3)

10.3-10.4 ppm (Singlet, -CHO)
Look for disappearance of -OH peak (~12 ppm) from starting acetophenone.[1][2]
TLC (Hex/EtOAc 7:3) Single spot,

Visualize under UV (254 nm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87112, 3-Formylchromone.[1][2] Retrieved from [Link][1][2]

  • Yousuf, S., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde.[1][2][4] Acta Crystallographica Section E. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1][2] Retrieved from [Link][1]

  • LookChem. Chromone-3-carboxaldehyde MSDS and Properties. Retrieved from [Link][1][2]

Sources

Optimization

Troubleshooting low conversion rates in chromene aldehyde synthesis

Welcome to the Chromene Synthesis Technical Hub. Topic: Troubleshooting Low Conversion Rates in Chromene-3-Carbaldehyde Synthesis Role: Senior Application Scientist Status: System Operational Introduction: The "Hidden" Y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chromene Synthesis Technical Hub.

Topic: Troubleshooting Low Conversion Rates in Chromene-3-Carbaldehyde Synthesis Role: Senior Application Scientist Status: System Operational

Introduction: The "Hidden" Yield Killers

Low conversion in chromene-3-carbaldehyde synthesis is rarely a single-point failure. It is usually a convergence of three factors: reagent degradation (specifically Vilsmeier adducts), electronic deactivation of the substrate, or intermediate instability during workup.

This guide moves beyond generic advice. We analyze the two dominant synthetic pathways—Vilsmeier-Haack Formylation and the Domino Knoevenagel-Electrocyclization —to isolate the specific mechanistic bottleneck halting your reaction.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify your failure mode using this logic flow.

TroubleshootingFlow Start START: Low Yield Observed Method Which Method? Start->Method VH Vilsmeier-Haack (POCl3/DMF) Method->VH Domino Domino Reaction (Salicylaldehyde + Acrylate) Method->Domino ColorCheck Reagent Color Pre-Addition? VH->ColorCheck Dark Dark Orange/Red ColorCheck->Dark Yes Clear Colorless/Pale Yellow ColorCheck->Clear No Moisture CRITICAL FAILURE: Moisture Contamination (Discard Reagent) Dark->Moisture Temp Check Temperature Profile (Thermal Rearrangement) Clear->Temp Base Catalyst Used? Domino->Base DABCO DABCO/Tertiary Amine Base->DABCO Solvent Solvent System? DABCO->Solvent Aq Aqueous/Ethanol (Check Solubility) Solvent->Aq

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion based on visual cues and reaction parameters.

Part 2: Troubleshooting the Vilsmeier-Haack Protocol

The standard route involves reacting a substituted chromene (or acetophenone derivative) with


 and DMF. This is an Electrophilic Aromatic Substitution (

)
followed by hydrolysis.[1]
Q1: My Vilsmeier reagent turns reddish-orange immediately upon mixing and DMF. Is this normal?

Status: CRITICAL WARNING Root Cause: Moisture contamination or amine impurities. The active electrophile, the chloroiminium salt (Vilsmeier reagent), should be colorless or pale yellow. A deep red/orange color indicates the formation of degradation products (often due to dimethylamine impurities or


 reacting with moisture).
  • The Fix:

    • Distill

      
       prior to use (discard the first 10% fraction).
      
    • Dry DMF over 4Å molecular sieves for 24 hours.

    • Protocol Adjustment: Generate the salt at

      
       and stir for 30 minutes before adding the substrate. If it turns red here, abort.
      
Q2: I see starting material consumption, but the aldehyde yield is <30%. Where is the mass going?

Root Cause: Thermal instability of the iminium intermediate. The intermediate iminium salt is often thermally sensitive. If you heat too aggressively (>80°C) before hydrolysis, you risk polymerization or ring-opening of the pyran ring.

  • The Fix: Adopt a Stepwise Temperature Ramp .

    • Step 1: Addition at

      
      .[1]
      
    • Step 2: Stir at

      
       for 2 hours (Kinetic control).
      
    • Step 3: Heat to

      
      only if  TLC shows stalled conversion. Avoid reflux unless absolutely necessary [1].
      
Q3: My substrate has electron-withdrawing groups (EWGs). The reaction won't proceed.

Root Cause: Deactivated Nucleophile. The Vilsmeier reagent is a weak electrophile.[1][2] If your chromene ring has EWGs (e.g.,


, 

), the ring is too deactivated for standard

.
  • The Fix: Switch to Microwave Irradiation (MWI) . MWI overcomes the activation energy barrier without the prolonged heating that causes decomposition.

Table 1: Thermal vs. Microwave Yield Comparison (Substituted Chromenes)

Substrate SubstituentThermal Yield (6-12h)Microwave Yield (5-15 min)Reference
-H (Unsubstituted) 65-75%88-92%[2]
-Cl (Electron Withdrawing) 35-45%78-82%[3]
-OMe (Electron Donating) 70-80%90-95%[2]

Part 3: Troubleshooting the Domino/Organocatalytic Route

This modern approach reacts salicylaldehydes with


-unsaturated aldehydes/ketones  (e.g., acrolein) using a base catalyst (often DABCO).
Q4: The reaction stalls after the initial condensation (intermediate visible on TLC). Why no cyclization?

Root Cause: Reversibility of the Michael Addition. The mechanism involves a Knoevenagel condensation followed by an intramolecular Michael addition (electrocyclization). The Michael step is reversible. If the base is too strong or the solvent is too non-polar, the intermediate may revert or fail to cyclize.

  • The Fix:

    • Catalyst: Use DABCO (1,4-diazabicyclo[2.2.2]octane).[3][4][5] It acts as a specific Lewis base that stabilizes the zwitterionic intermediate required for cyclization [4].

    • Solvent: Switch to aqueous media or ethanol/water mixtures. Water enhances the rate of the Michael addition via hydrogen bonding and hydrophobic effects [5].

DominoMechanism Sal Salicylaldehyde Inter1 Knoevenagel Intermediate Sal->Inter1 + Acryl Acryl Acrylate/Acrolein DABCO Cat: DABCO DABCO->Inter1 Catalysis Inter2 Michael Adduct Inter1->Inter2 Electrocyclization (Rate Limiting) Prod Chromene-3- Carbaldehyde Inter2->Prod Elimination

Figure 2: The Domino Pathway: The electrocyclization step (Inter1 -> Inter2) is the common kinetic bottleneck, often accelerated by DABCO in protic solvents.

Part 4: Purification & Isolation (The Final Trap)

Q5: I have a crude yield of 80%, but after column chromatography, I recover only 40%.

Root Cause: Acid-Catalyzed Hydrolysis/Decomposition. Chromene aldehydes, particularly those with electron-rich rings, are acid-sensitive. Standard silica gel is slightly acidic (


), which can degrade the enol ether functionality of the chromene ring or cause hydration of the aldehyde.
  • The Fix: Neutralize your Stationary Phase.

    • Pre-wash the silica gel column with 1% Triethylamine (

      
      ) in Hexanes before loading your sample.
      
    • Alternatively, use neutral alumina instead of silica gel for purification.

Summary of Optimization Protocols

ParameterStandard Condition (Avoid)Optimized Condition (Adopt)Reason
Reagent Prep Mixing

/DMF at RT
Mix at

, stir 30 min
Prevents thermal degradation of Vilsmeier reagent.
Heating Reflux (100°C+)Microwave (130°C, 5-10 min)Minimizes exposure to decomposition temperatures [2].
Catalyst (Domino)

or

DABCO (10-20 mol%)Milder base prevents ring opening/polymerization [4].
Workup Acidic Silica Gel

neutralized Silica
Prevents acid-catalyzed hydrolysis of the product.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[1][2][6][7] Comprehensive Organic Synthesis.

  • Prajapati, S. M., et al. (2015). Microwave-assisted synthesis of chromenes: biological and chemical importance. Future Medicinal Chemistry.

  • Kinger, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • Kaye, P. T., et al. (2012).[4][5] Reactions of salicylaldehydes and enolates or their equivalents: versatile synthetic routes to chromane derivatives.[4] Beilstein Journal of Organic Chemistry.

  • Kumar, A., et al. (2013). DABCO Catalyzed Synthesis of Xanthene Derivatives in Aqueous Media.[3][4] ISRN Organic Chemistry.

Sources

Troubleshooting

Controlling temperature effects on 4H-chromene-3-carbaldehyde stability

This technical guide addresses the stability, thermal sensitivity, and handling of 4H-chromene-3-carbaldehyde . Diagnostic & Disambiguation (Read First) Before troubleshooting, verify your compound.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, thermal sensitivity, and handling of 4H-chromene-3-carbaldehyde .

Diagnostic & Disambiguation (Read First)

Before troubleshooting, verify your compound. The nomenclature in this field often leads to experimental error.

Compound NameStructure CharacteristicStability Profile
4H-Chromene-3-carbaldehyde

carbon at C4; interrupted conjugation.
High Risk. Prone to isomerization (to 2H) and oxidation.
2H-Chromene-3-carbaldehyde

carbon at C2; conjugated diene system.
Moderate Risk. Thermodynamically more stable than 4H, but air-sensitive.
3-Formylchromone (4-oxo)Carbonyl at C4.Stable. High melting solid (

), thermally robust.

If you are working with the 4H-isomer , you are fighting thermodynamics. This guide focuses on preventing the spontaneous rearrangement to the 2H-isomer and the oxidation of the aldehyde group.

The Stability Landscape (Visualized)

The following pathway illustrates the degradation mechanisms driven by temperature and pH.

ChromeneStability Start 4H-Chromene-3-carbaldehyde (Kinetic Product) Iso 2H-Chromene-3-carbaldehyde (Thermodynamic Product) Start->Iso Heat (>40°C) Acid/Base Catalysis Ox Carboxylic Acid Derivative (Decomposition) Start->Ox O2 + Heat Poly Polymer/Tar (Oligomerization) Start->Poly High T (>80°C) Radical Initiators Iso->Ox Prolonged Air Exposure

Figure 1: Thermal and chemical degradation pathways. The 4H


 2H isomerization is the primary failure mode in heated solutions.

Troubleshooting Guides (Q&A)

Module A: Synthesis & Reaction Control

Q: I am synthesizing 4H-chromene-3-carbaldehyde via Vilsmeier-Haack, but the yield is low and the product is tarry. What is happening?

A: The Vilsmeier-Haack (VH) reaction is exothermic and generates acidic byproducts.

  • The Problem: The VH intermediate (chloroiminium salt) is thermally unstable. If the temperature exceeds

    
     during the addition of 
    
    
    
    or DMF, you risk a "runaway" thermal event and polymerization of the chromene ring [1]. Furthermore, the acidic workup promotes the isomerization of the 4H-ring to the 2H-ring.
  • The Fix:

    • Cryogenic Addition: Add

      
       to DMF at 
      
      
      
      to
      
      
      .
    • Controlled Ramp: Do not exceed

      
       during the formylation step unless strictly necessary for conversion.
      
    • Quench Cold: Pour the reaction mixture into crushed ice/sodium acetate (buffer). Do not heat the hydrolysis step.

Q: My NMR shows a mixture of doublet signals at


 3-4 ppm and 

5-6 ppm. Is my product degrading?

A: Yes, you are likely observing tautomerization .

  • Diagnosis:

    • 4H-isomer: Characteristic signal for the

      
       at position 4 (typically 
      
      
      
      ~3.5-4.0 ppm).
    • 2H-isomer: Characteristic signal for the

      
       at position 2 (typically 
      
      
      
      ~5.0-6.0 ppm, often shifted downfield due to oxygen proximity).
  • Root Cause: The 4H-isomer is a kinetic product. Heating in protic solvents (ethanol/methanol) or exposure to trace acids facilitates the [1,5]-sigmatropic hydrogen shift or acid-catalyzed isomerization to the more stable 2H-form [2].

  • Solution: Perform all solvent removals at

    
      under high vacuum. Avoid acidic chloroform (
    
    
    
    ) for NMR; filter through basic alumina or use
    
    
    or Acetone-
    
    
    .
Module B: Purification & Isolation

Q: The compound turns from yellow to brown during recrystallization. Can I fix this?

A: The color shift indicates oxidation (formation of chromene-3-carboxylic acids) or polymerization.

  • The Problem: Aldehydes are autoxidizable. Heating 4H-chromene-3-carbaldehyde in ethanol exposed to air accelerates this oxidation.

  • The Fix:

    • Avoid Recrystallization: If possible, purify via flash chromatography using degassed solvents.

    • Cold Column: If using silica, neutralize it with 1% triethylamine to prevent acid-catalyzed rearrangement.

    • Inert Atmosphere: If recrystallization is mandatory, use deoxygenated solvents (sparged with

      
      ) and keep the temperature below 
      
      
      
      .
Module C: Storage & Logistics

Q: How should I store the isolated solid for long-term stability?

A: Treat this compound as a "Cold Chain" requirement.

  • Protocol:

    • Temperature: Store at

      
       (ideal) or 
      
      
      
      (acceptable for short term).
    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Amber glass (protect from UV-induced radical reactions).

  • Why? Commercial suppliers list 2H-chromene-3-carbaldehyde for storage at

    
     under inert gas [3]. The 4H-isomer is energetically less stable and requires stricter adherence to these limits.
    

Standard Operating Procedure (SOP): Temperature-Controlled Isolation

Use this workflow to maximize the recovery of the intact 4H-isomer.

IsolationSOP Rxn Reaction Complete (TLC Check) Quench Quench: Pour into Ice/NaOAc (pH 5-6) Rxn->Quench Immediate Extract Extraction: DCM or EtOAc (Cold, <10°C) Quench->Extract Minimize contact time Evap Rotary Evaporation Bath Temp: <30°C Vacuum: <10 mbar Extract->Evap Dry over Na2SO4 first Store Storage -20°C, Argon Evap->Store Flush with Ar

Figure 2: Critical path for isolation. Note the strict temperature limit at the evaporation stage to prevent isomerization.

Reference Data: Solvent Compatibility

SolventTemperature LimitRisk FactorRecommendation
Water/Acid

Critical. Rapid hydrolysis/isomerization.Avoid heating aqueous layers.
Ethanol/MeOH

High. Promotes acetal formation/rearrangement.Use only for cold washing.
Dichloromethane Boiling (

)
Low. Good solubility, low BP allows cold removal.Preferred extraction solvent.
DMSO

Moderate. Hard to remove without heat; oxidant at high T.Use only if necessary for reaction.

References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. (2025).[1][2][3] Highlights the thermal instability of VH intermediates and the risk of runaway reactions above 60°C.

  • American Chemical Society (ACS). Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives. (2025).[1][2][3] Details the kinetic vs. thermodynamic control and isomerization in aqueous/protic environments.

  • Sigma-Aldrich. Product Specification: 2H-Chromene-3-carbaldehyde.[4] (Accessed 2026).[1][2] Establishes the baseline storage requirement (2-8°C, Inert gas) for the more stable 2H-isomer, implying stricter needs for 4H.

  • Frontiers in Chemistry. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Discusses the structural features and synthetic pathways for 4H-chromene scaffolds.

Sources

Optimization

Separation of 4H-chromene-3-carbaldehyde from unreacted starting materials

Welcome to the technical support center for the purification of 4H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the separation of 4H-chromene-3-carbaldehyde from unreacted starting materials.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4H-chromene-3-carbaldehyde.

Question 1: My crude product is an oily residue after the reaction. How do I isolate the solid 4H-chromene-3-carbaldehyde?

Answer:

An oily residue suggests the presence of unreacted starting materials or low-melting point byproducts. The initial step is to attempt to induce crystallization.

Initial Steps:

  • Trituration: Try adding a small amount of a non-polar solvent in which your product is expected to be poorly soluble, such as hexane or a mixture of ethyl acetate and hexane. Stir the mixture vigorously with a glass rod. This may encourage the product to precipitate as a solid.

  • Solvent Evaporation: If trituration fails, remove the volatile reaction solvent under reduced pressure. The resulting concentrated oil may crystallize upon standing. Seeding with a small crystal of pure product, if available, can be beneficial.

If these methods do not yield a solid, you will likely need to proceed with chromatographic purification.

Question 2: My TLC analysis shows multiple spots, and I'm unsure which one is my product. How can I identify the 4H-chromene-3-carbaldehyde spot?

Answer:

Identifying your product on a TLC plate is crucial for developing a purification strategy. Here are a few methods:

  • UV Visualization: 4H-chromene derivatives are typically UV active due to their aromatic structure.[1] Examine the TLC plate under a UV lamp (254 nm and/or 365 nm). The product spot should be visible.

  • Staining: Use a staining solution that reacts with aldehydes, such as a 2,4-dinitrophenylhydrazine (DNP) stain. This will help to distinguish the aldehyde-containing product from other non-aldehyde impurities.

  • Reference Spotting: If you have access to the starting materials (e.g., salicylaldehyde), spot them on the same TLC plate alongside your reaction mixture. This will help you identify which spots correspond to unreacted starting materials.

Generally, 4H-chromene-3-carbaldehyde is a more conjugated and larger molecule than the starting materials, so it is expected to have a lower Rf value than the less polar starting materials in a typical normal-phase silica gel TLC system.

Question 3: I am struggling to separate my product from unreacted salicylaldehyde using column chromatography. What can I do?

Answer:

Separating 4H-chromene-3-carbaldehyde from salicylaldehyde can be challenging due to their similar polarities. Here are some strategies to improve separation:

  • Optimize the Solvent System: A common issue is an eluent that is too polar, causing both compounds to move too quickly down the column.

    • Start with a less polar solvent system, such as a higher ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2).

    • Gradually increase the polarity of the eluent during the chromatography (gradient elution). This will allow the less polar compounds to elute first, followed by your more polar product.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina. The different adsorptive properties of alumina may alter the elution order and improve separation.

  • Acid/Base Wash: Before chromatography, you can perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Salicylaldehyde, being phenolic, will be deprotonated and extracted into the aqueous layer, while the 4H-chromene-3-carbaldehyde should remain in the organic layer. Neutralize the aqueous layer and extract with an organic solvent to recover the salicylaldehyde if needed.

Physical Properties for Separation Strategy

To aid in the selection of an appropriate separation technique, the following table summarizes the physical properties of 4H-chromene-3-carbaldehyde and its common starting materials.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
4H-Chromene-3-carbaldehyde 174.16151-155[2][3]303.1 (at 760 mmHg)[3]Soluble in ethanol and other organic solvents.[4]
Salicylaldehyde 122.12-7 to 2[5][6]196-198[6][7]Slightly soluble in water; soluble in ethanol and ether.[8]
Acrolein 56.06-88[9]52.5Soluble in water.
Crotonaldehyde 70.09-76.5[10]104[10][11]Soluble in water (18% at 20°C).[10]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying 4H-chromene-3-carbaldehyde using flash column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates, chamber, and UV lamp

  • Glass column with stopcock

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation by running TLC plates of your crude mixture in various ratios of hexane and ethyl acetate. An ideal Rf value for your product is between 0.2 and 0.4.

  • Column Packing:

    • Secure the column vertically to a stand.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[12]

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed using a pipette.[12]

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4H-chromene-3-carbaldehyde.[13]

Protocol 2: Purification by Recrystallization

If the crude product is a solid or can be solidified, recrystallization is an effective purification method.

Materials:

  • Crude 4H-chromene-3-carbaldehyde

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper and funnel (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the 4H-chromene-3-carbaldehyde is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point for chromene derivatives.[14][15] A two-solvent system (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexane until cloudy) can also be effective.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better crystal growth, you can further cool the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for 4H-chromene-3-carbaldehyde.

Purification_Workflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid try_trituration Attempt Trituration/Solvent Evaporation is_solid->try_trituration No (Oily) recrystallization Proceed with Recrystallization is_solid->recrystallization Yes solid_formed Solid Formed? try_trituration->solid_formed solid_formed->recrystallization Yes chromatography Proceed with Column Chromatography solid_formed->chromatography No end Pure 4H-Chromene-3-carbaldehyde recrystallization->end chromatography->end

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4H-chromene-3-carbaldehyde?

A1: The most common impurities are typically unreacted starting materials, which can include salicylaldehyde and an α,β-unsaturated aldehyde (like acrolein or crotonaldehyde).[17][18] Depending on the reaction conditions, side products from self-condensation of the starting materials or undesired cyclization pathways may also be present.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of your 4H-chromene-3-carbaldehyde:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity. Impurities will typically broaden and depress the melting point. The reported melting point for 4-oxo-4H-chromene-3-carbaldehyde is 151-155 °C.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify any impurities. The spectra should be clean and match the expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

Q3: Can I use extraction to purify my product?

A3: As mentioned in the troubleshooting guide, a liquid-liquid extraction with a mild aqueous base can be very effective for removing acidic impurities like unreacted salicylaldehyde. However, this is typically a pre-purification step before chromatography or recrystallization, as it may not remove all other impurities.

Q4: I am scaling up my reaction. Are there any special considerations for the purification?

A4: When scaling up, column chromatography can become cumbersome and expensive. Recrystallization is often the preferred method for large-scale purification if the product is a solid. You may need to optimize the recrystallization solvent and conditions for the larger scale. If chromatography is necessary, consider using a larger column and a flash chromatography system to handle the increased volume.

Q5: My purified product is slightly colored. Is this normal?

A5: 4-Oxo-4H-chromene-3-carbaldehyde is often described as an orange crystalline powder.[3] A slight color is generally acceptable. However, a very dark color may indicate the presence of impurities. If you require a highly pure, colorless product, you may need to perform an additional purification step, such as recrystallization from a different solvent or passing it through a short plug of silica gel.

References

  • Jeong, H. J., & Kim, D. Y. (2018). An enantioselective decarboxylative alkylation of β-keto acids, followed by sequential cyclization and dehydration, enables an efficient asymmetric synthesis of useful 2,4-diaryl-1-benzopyrans in good yields and high enantioselectivities. Organic Letters, 20(15), 4585–4589. [Link]

  • Rani, V., & L, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 570. [Link]

  • IUCr. (2025). 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. IUCr Journals. [Link]

  • Beilstein Journals. (n.d.). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. [Link]

  • Li, G., Wei, G., & Wang, J. (2012). Facile construction of densely functionalized 4H-chromenes via three-component reactions catalyzed by l-proline. Green Chemistry, 14(7), 1811-1815. [Link]

  • ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. [Link]

  • Chemical Synthesis Database. (2025). 4-oxo-4H-chromene-3-carbaldehyde. [Link]

  • ResearchGate. (n.d.). 4-oxo-4H-chromene-3-carboxaldehyde. [Link]

  • Ambartsumyan, A. A., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Russian Journal of Organic Chemistry, 48(3), 453–456. [Link]

  • PubChem. (n.d.). 4-Oxo-4H-chromene-3-carbaldehyde oxime. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction. [Link]

  • Wikipedia. (n.d.). Acrolein. [Link]

  • PubChem. (n.d.). Crotonaldehyde. [Link]

  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Wikipedia. (n.d.). Crotonaldehyde. [Link]

  • ACS Publications. (2023). Simple Strategy for Benzo[g]chromene Synthesis via a Photochemical Intramolecular Cyclization Reaction. [Link]

  • YouTube. (2013). Column Chromatography (Purification). [Link]

  • ATSDR. (n.d.). Crotonaldehyde. [Link]

  • ACS Publications. (1928). THE PHYSICAL PROPERTIES OF SALICYLALDEHYDE. [Link]

  • DCCEEW. (2022). Acrolein (2-propenal). [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • Revue Roumaine de Chimie. (n.d.). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. [Link]

  • INCHEM. (n.d.). ICSC 0241 - CROTONALDEHYDE. [Link]

  • Prudent Practices in the Labor
  • MDPI. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Carl ROTH. (n.d.). Salicylaldehyde. [Link]

  • Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Link]

  • Reddit. (2019). Recrystallization with two solvents. [Link]

  • ResearchGate. (n.d.). A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity. [Link]

  • LookChem. (n.d.). CAS No.17422-74-1,CHROMONE-3-CARBOXALDEHYDE. [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Profiling of 4H-Chromene-3-Carbaldehyde (3-Formylchromone): A Comparative Guide

This guide provides an in-depth spectroscopic analysis of 4H-chromene-3-carbaldehyde , specifically focusing on the 4-oxo derivative (commonly known as 3-formylchromone ), which is the dominant pharmacophore in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 4H-chromene-3-carbaldehyde , specifically focusing on the 4-oxo derivative (commonly known as 3-formylchromone ), which is the dominant pharmacophore in drug development.

Executive Summary

4H-chromene-3-carbaldehyde (specifically 4-oxo-4H-chromene-3-carbaldehyde) is a pivotal electrophilic scaffold in medicinal chemistry. Its reactivity lies in the "push-pull" alkene system and the dual carbonyl functionality. Accurate FTIR characterization is critical to distinguish this product from its precursors (2-hydroxyacetophenone) and its common derivatives (Schiff bases/hydrazones).

Key Differentiator: The simultaneous presence of two distinct carbonyl signals—the aldehyde carbonyl (~1695–1705 cm⁻¹) and the pyrone ring carbonyl (~1620–1650 cm⁻¹) —is the definitive spectral fingerprint of this molecule.

Spectroscopic Blueprint: Characteristic Peaks

The following table details the vibrational assignment for 4H-chromene-3-carbaldehyde. Data is synthesized from experimental values in solid phase (KBr pellet) and ATR correction.

Functional GroupWavenumber (

)
IntensityVibrational Mode Assignment
Aldehyde C=O 1695 – 1705 Strong (s)Exocyclic Carbonyl Stretch. This is the diagnostic peak. It appears at a higher frequency than the ring ketone due to less conjugation.
Pyrone C=O 1620 – 1650 Strong (s)Endocyclic Ketone Stretch. Shifted to lower wavenumbers due to conjugation with the C=C double bond and the aromatic ring.
Aldehyde C-H 2850 & 2750 Weak (w)Fermi Resonance Doublet. Characteristic C-H stretching of the formyl group. Often appears as a "shoulder" on the C-H alkyl region.
C=C Alkene 1600 – 1610 Medium (m)

-Unsaturated C=C.
Overlaps significantly with aromatic ring breathing but contributes to the broadness of the 1600 region.
C-O-C Ether 1330 – 1350 Strong (s)Aryl Alkyl Ether Stretch. Vibration of the pyrone oxygen ring system.
Aromatic Ring 1560, 1480 Medium (m)C=C Skeletal Vibrations. Typical benzene ring breathing modes.
C-H (Aromatic) 3030 – 3070 Weak (w)

C-H Stretch.
Comparative Analysis: Validation Against Alternatives

In drug development, the purity of the aldehyde is often compromised by unreacted starting material or spontaneous derivatization.

Scenario A: Synthesis Verification (Product vs. Precursor)
  • Precursor: 2-Hydroxyacetophenone (Standard Vilsmeier-Haack starting material).

  • Comparison Logic: The reaction cyclizes the phenol and adds a formyl group.

FeaturePrecursor (2-Hydroxyacetophenone)Product (3-Formylchromone)Diagnostic Action
OH Region Broad band (3000–3400

)
due to intramolecular H-bonding.
Absent. (If a broad band persists, the cyclization is incomplete).Check 3400

for "dryness".
Carbonyls Single peak ~1640

(H-bonded ketone).
Doublet: 1700

(Aldehyde) + 1640

(Ring Ketone).
Look for the new peak at 1700.
Scenario B: Reactivity Check (Aldehyde vs. Schiff Base)
  • Derivative: 3-((Phenylimino)methyl)-4H-chromen-4-one (Schiff Base).

  • Comparison Logic: Nucleophilic attack of an amine on the aldehyde.

FeatureAldehyde (Reactant)Schiff Base (Product)Diagnostic Action
1700

Present (Strong) Disappears completely.Confirm loss of C=O.
1600-1620

C=C / Ring C=O mixNew/Enhanced band for C=N (Imine) stretch.Check for broadening/intensification at 1610.
Experimental Protocol: Synthesis & Characterization
Workflow Diagram

The following diagram illustrates the synthesis and the logical decision tree for FTIR validation.

G Start 2-Hydroxyacetophenone Reagent DMF + POCl3 (Vilsmeier-Haack) Start->Reagent Inter Intermediate (Chloroacrolein species) Reagent->Inter 0°C to RT Product 3-Formylchromone (Target) Inter->Product Hydrolysis/Cyclization Check1 FTIR Check: Broad OH @ 3400? Product->Check1 Sample Result1 Impure: Unreacted Phenol Check1->Result1 Yes Check2 FTIR Check: Sharp Peak @ 1700? Check1->Check2 No Result2 Valid Product Check2->Result2 Yes

Caption: Synthesis workflow and FTIR validation logic for 3-formylchromone.

Step-by-Step Protocol

1. Synthesis (Vilsmeier-Haack Formylation):

  • Reagents: Dry DMF (10 mL) is cooled to 0–5 °C.

    
     (3 equiv) is added dropwise (exothermic).
    
  • Addition: 2-Hydroxyacetophenone (1 equiv) dissolved in DMF is added slowly.

  • Reaction: Stir at room temperature for 2 hours, then heat to 60 °C for 2 hours. The solution turns dark red/brown.

  • Workup: Pour onto crushed ice. The complex hydrolyzes, precipitating the pale yellow solid of 3-formylchromone.

  • Purification: Recrystallize from ethanol.

2. FTIR Sample Preparation (KBr Pellet Method):

  • Why KBr? Nujol mulls can obscure the C-H aliphatic region (2800-3000

    
    ), masking the aldehyde Fermi doublet. KBr is transparent in this region.
    
  • Procedure:

    • Take 1–2 mg of the dried, recrystallized yellow solid.

    • Mix with ~100 mg of spectroscopic grade KBr (dry).

    • Grind to a fine powder in an agate mortar (particle size < wavelength of IR to avoid scattering).

    • Press into a translucent pellet at 10 tons pressure.

    • Acquire spectrum (4000–400

      
      , 32 scans, 4 
      
      
      
      resolution).
Troubleshooting & Artifacts
  • Artifact: Broad Peak at 3400

    
     in "Pure" Product. 
    
    • Cause: Hygroscopic KBr or wet sample.

    • Differentiation: If the peak is sharp and around 3200

      
      , it may be an impurity (starting phenol). If it is broad and round, it is likely water. Dry the pellet in a desiccator and rescan.
      
  • Artifact: Split Carbonyl Peak (1690/1710

    
    ). 
    
    • Cause: Fermi resonance or crystal packing effects in solid phase.

    • Solution: Dissolve in

      
       and run a solution-phase IR. If the split collapses into a single band ~1700 
      
      
      
      , it is a solid-state artifact.
References
  • Nohara, A., et al. (1974). A novel conversion reaction of 4-oxo-4H-1-benzopyran-3-carboxaldehydes. Tetrahedron. Link

  • Sabitha, G., et al. (2010). Vilsmeier-Haack Reaction: A Versatile Tool for the Synthesis of 3-Formylchromones. Synthesis. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Fermi doublet and Carbonyl assignments). Link

  • Kolhe, N. H. (2017). Synthesis, Characterization and Antibacterial Activity of Nanocrystalline Ni(II)-6-methyl-4-oxo-4H-chromene-3-carbaldehyde Complex. Asian Journal of Chemistry. Link

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 4H-Chromene-3-carbaldehyde and Its Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the photophysical properties of heterocyclic compounds is paramount. The 4H-chromene scaffold, a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the photophysical properties of heterocyclic compounds is paramount. The 4H-chromene scaffold, a privileged structure in medicinal chemistry, exhibits a wide range of biological activities.[1] Among its derivatives, 4H-chromene-3-carbaldehyde (also known as 3-formylchromone) serves as a versatile synthetic intermediate for the creation of more complex, biologically active molecules. This guide provides an in-depth comparison of the UV-Vis absorption spectra of 4H-chromene-3-carbaldehyde and its substituted analogues, supported by experimental data and a detailed protocol for spectral acquisition.

The Significance of UV-Vis Spectroscopy for Chromene Derivatives

UV-Vis spectroscopy is a powerful and accessible analytical technique for characterizing conjugated organic molecules like 4H-chromene-3-carbaldehyde. The chromophore system in these molecules, arising from the fusion of a benzene ring with a γ-pyrone ring, gives rise to characteristic electronic transitions that are sensitive to structural modifications and the surrounding solvent environment. By analyzing the absorption maxima (λmax) and molar absorptivity (ε), we can gain insights into the electronic structure of these compounds, which in turn influences their reactivity, stability, and potential as pharmacological agents or molecular probes.

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis spectrum of 4-oxo-4H-chromene-3-carbaldehyde in dimethylformamide (DMF) exhibits absorption maxima at 271 nm, 353 nm, and 387 nm. These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated system of the molecule. The position and intensity of these bands are influenced by the polarity of the solvent and the nature of substituents on the chromene ring.

CompoundSubstituent(s)Expected Effect on λmaxRationale
4-Oxo-4H-chromene-3-carbaldehydeNone (Parent Compound)-Baseline for comparison.
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde6-MethylBathochromic (Red) ShiftThe methyl group is an electron-donating group (EDG) which increases the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and absorption at a longer wavelength.
6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde6-FluoroHypsochromic (Blue) ShiftThe fluoro group is an electron-withdrawing group (EWG) through induction, which lowers the energy of the HOMO, increasing the HOMO-LUMO gap and causing absorption at a shorter wavelength.
8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde8-FluoroHypsochromic (Blue) ShiftSimilar to the 6-fluoro derivative, the EWG effect of the fluorine atom will lead to a blue shift.
7-Chloro-4-oxo-4H-chromene-3-carbaldehyde7-ChloroHypsochromic (Blue) ShiftThe chloro group is also an EWG, leading to a similar effect as the fluoro substituent.
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde8-ChloroHypsochromic (Blue) ShiftThe EWG nature of the chlorine atom will induce a blue shift in the absorption spectrum.
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde7-BromoMinimal Shift or Slight Bathochromic ShiftWhile halogens are inductively electron-withdrawing, heavier halogens like bromine can also participate in resonance, which can have a counteracting effect. The overall shift will depend on the balance of these effects.
6-Iodo-4-oxo-4H-chromene-3-carbaldehyde6-IodoMinimal Shift or Slight Bathochromic ShiftSimilar to bromine, the inductive and resonance effects of iodine will determine the net shift in the absorption maximum.
7-Iodo-4-oxo-4H-chromene-3-carbaldehyde7-IodoMinimal Shift or Slight Bathochromic ShiftThe electronic effects of the iodo substituent will dictate the resulting shift in the UV-Vis spectrum.

Note: The expected shifts are based on general principles of substituent effects on electronic transitions. The actual magnitude and direction of the shifts can be influenced by a combination of inductive and resonance effects, as well as steric factors.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis absorption spectrum of a compound. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, increasing solvent polarity results in a more pronounced hypsochromic (blue) shift. This is due to the differential stabilization of the ground and excited states by the solvent molecules. When analyzing the UV-Vis spectra of 4H-chromene-3-carbaldehyde and its derivatives, it is crucial to use the same solvent for all measurements to ensure a valid comparison.

Experimental Protocol for UV-Vis Spectral Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality UV-Vis absorption spectra of 4H-chromene-3-carbaldehyde and its derivatives.

I. Materials and Instrumentation
  • Compound of Interest: 4H-chromene-3-carbaldehyde or a derivative thereof.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dimethylformamide). The choice of solvent should be based on the solubility of the compound and the desired information. Ensure the solvent has a UV cutoff wavelength below the expected absorption range of the analyte.

  • Volumetric flasks and pipettes: Class A, for accurate preparation of solutions.

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended for higher accuracy and stability.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

II. Solution Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. The absorbance of the main absorption peak should ideally be between 0.5 and 1.5 for optimal accuracy.

III. Instrumental Parameters and Data Acquisition
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value. If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

G weigh Accurately weigh compound dissolve Dissolve in spectroscopic grade solvent in a volumetric flask to create stock solution weigh->dissolve Step 1 dilute Prepare working solution by dilution dissolve->dilute Step 2 measure Acquire absorption spectrum of the sample solution warmup Instrument warm-up (≥30 min) baseline Perform baseline correction with pure solvent warmup->baseline Step 3 baseline->measure Step 4 identify Identify λmax and absorbance measure->identify Step 5 calculate Calculate molar absorptivity (ε) using Beer-Lambert Law identify->calculate

Caption: Experimental workflow for UV-Vis spectral analysis.

IV. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained data, the following self-validating steps should be incorporated:

  • Wavelength Accuracy: Periodically check the wavelength accuracy of the spectrophotometer using certified reference materials (e.g., a holmium oxide filter).

  • Photometric Accuracy: Verify the photometric accuracy of the instrument using certified potassium dichromate standards.

  • Linearity: Confirm the linearity of the absorbance response by preparing a series of at least five concentrations and plotting a calibration curve. The coefficient of determination (R²) should be greater than 0.99.

  • Solvent Purity: Always use high-purity, spectroscopic grade solvents to avoid interference from impurities.

Understanding the Electronic Transitions

The UV-Vis absorption in 4H-chromene-3-carbaldehyde is primarily due to π → π* and n → π* transitions. The extensive conjugation in the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), bringing the absorption into the near-UV and visible regions.

G cluster_orbitals Electronic Transitions in 4H-Chromene-3-carbaldehyde HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* transition (High intensity) n n (non-bonding) n->LUMO n → π* transition (Low intensity)

Sources

Validation

Benchmarking Purity: Melting Point Determination &amp; Validation for 4H-Chromene-3-Carbaldehyde

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Professionals.[1] Compound Focus: 4H-Chromene-3-Carbaldehyde (Synonyms: 3-Formylchromone, 4-Oxo-4H-1-b...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Professionals.[1] Compound Focus: 4H-Chromene-3-Carbaldehyde (Synonyms: 3-Formylchromone, 4-Oxo-4H-1-benzopyran-3-carboxaldehyde).[1] CAS Registry: 17422-74-1[1][2]

Executive Summary: The Criticality of Thermal Validation

In the landscape of heterocyclic synthesis, 4H-chromene-3-carbaldehyde (3-formylchromone) is a "privileged scaffold"—a key intermediate for synthesizing anticancer agents, Schiff bases, and fluorescent probes.[1] However, its aldehyde functionality at the C3 position renders it susceptible to oxidation (forming carboxylic acids) and hydrolysis, making purity validation a non-negotiable step before downstream application.[1]

This guide compares the two dominant methodologies for melting point (MP) determination—Capillary Method vs. Differential Scanning Calorimetry (DSC) —to establish a "Gold Standard" protocol for validating this specific compound. While capillary methods offer speed, DSC provides the thermodynamic insight necessary for pharmaceutical-grade validation.[1]

Technical Profile & Reference Standards

Before experimental validation, the compound must be baselined against authoritative physical properties.[1]

PropertySpecificationContext for Validation
CAS Number 17422-74-1Unique identifier for the 4-oxo derivative.[1][2]
Literature MP 151 – 155 °C Wide range suggests historical variability in purity.[1]
Appearance Orange to off-white crystalline powderDarkening indicates oxidation/decomposition.[1]
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly in EthanolEthanol is the preferred recrystallization solvent.[1]
Stability Air-sensitive (Aldehyde group)Store under inert gas; MP decreases with oxidation.[1]

Comparative Analysis: Capillary vs. DSC[1]

For 4H-chromene-3-carbaldehyde, the choice of method dictates the depth of data.[1]

Method A: Capillary Melting Point (The Rapid Screen)

Mechanism: Visual observation of phase transition in a thin-walled glass tube heated at a controlled rate.[1]

  • Pros:

    • Visual Decomposition Check: You can see if the aldehyde darkens (oxidizes) before melting, a critical check for 3-formylchromone.[1]

    • Cost-Effective: Requires standard lab equipment (e.g., Buchi, Stuart).[1]

  • Cons:

    • Subjective: Depends on the observer's definition of "meniscus formation" vs. "clear point."[1]

    • Thermal Lag: Fast ramp rates (>2°C/min) cause significant overshoot, reading higher than actual.[1]

Method B: Differential Scanning Calorimetry (The Gold Standard)

Mechanism: Measures the heat flow difference between the sample and a reference pan.[1]

  • Pros:

    • Purity Quantification: Allows application of the Van't Hoff equation to calculate molar purity based on peak broadening (melting point depression).[1]

    • Polymorph Detection: Identifies if the recrystallization produced a metastable crystal form.[1]

    • Enthalpy of Fusion: Provides

      
      , a thermodynamic constant unique to the pure crystal lattice.[1]
      
  • Cons:

    • No Visuals: Cannot distinguish between melting and decomposition without TGA (Thermogravimetric Analysis) coupling.

    • Sample Prep: Requires precise encapsulation; aldehydes may react with aluminum pans at high temperatures (use gold or sealed pans if reactive).[1]

Summary Comparison Table
FeatureCapillary MethodDSC (Differential Scanning Calorimetry)
Primary Output Temperature Range (

)
Onset Temperature (

) & Enthalpy (

)
Precision

°C

°C
Sample Req. ~5 mg2–5 mg
Insight Detects gross impurities/solvatesQuantifies eutectic impurities & crystallinity
Suitability Routine QC / Quick Synthesis Check Final Product Validation / CoA Generation

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, the MP determination must be preceded by a standardized purification.[1] Impure samples will yield depressed and broadened ranges (e.g., 145–150 °C), rendering the data useless.[1]

Step 1: Purification (Recrystallization)[1][4][5][6][7]
  • Solvent: Ethanol (95% or Absolute).[1]

  • Procedure:

    • Dissolve crude 4H-chromene-3-carbaldehyde in boiling ethanol.

    • Perform hot filtration if insoluble particles (inorganic salts) are present.[1]

    • Allow slow cooling to room temperature, then 4°C. Rapid cooling traps impurities.[1]

    • Filter crystals and wash with cold ethanol.

Step 2: Drying (Critical)[1]
  • Why: Residual solvent (ethanol/water) acts as an impurity, significantly depressing MP.[1]

  • Protocol: Dry under vacuum (<10 mbar) at 40°C for 4 hours.

Step 3: Determination (DSC Protocol)[1]
  • Calibration: Calibrate instrument with Indium (

    
    ) as it is close to the target range.
    
  • Pan Selection: Hermetically sealed Aluminum or Gold pans (prevents sublimation of the aldehyde).[1]

  • Ramp Rate: 5°C/min (Standard) or 1°C/min (High Precision for Purity Calc).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation during heating.

Workflow Visualization

MP_Determination_Workflow Start Crude 4H-Chromene-3-Carbaldehyde Purify Recrystallization (Solvent: Ethanol) Start->Purify Remove synthesis byproducts Dry Vacuum Drying (40°C, <10 mbar) Purify->Dry Remove solvent Choice Select Validation Method Dry->Choice Capillary Method A: Capillary (Ramp: 1°C/min near 150°C) Choice->Capillary Routine Check DSC Method B: DSC (N2 Purge, Sealed Pan) Choice->DSC High Precision Result_Pass PASS: Sharp Peak (151-155°C) Capillary->Result_Pass Range < 2°C Result_Fail FAIL: Broad/Depressed (<150°C) Capillary->Result_Fail Range > 2°C or Darkening DSC->Result_Pass Single Endotherm DSC->Result_Fail Shoulder Peak / Broad

Figure 1: Decision-matrix workflow for the purification and validation of 4H-chromene-3-carbaldehyde.

Validation Criteria & Troubleshooting

Acceptance Criteria

For research-grade 4H-chromene-3-carbaldehyde, the following criteria define a "Pass":

  • Melting Range: 151.0 °C – 155.0 °C.[1]

  • Range Width:

    
     (Capillary) or Peak Width at Half Height (DSC) indicative of >98% purity.
    
  • Visual: Melt must be clear yellow/orange liquid.[1] Dark brown/black melt indicates decomposition. [1]

Troubleshooting Common Issues
ObservationDiagnosisCorrective Action
MP < 145 °C Wet Sample or Eutectic ImpurityRe-dry sample under vacuum.[1] If unchanged, recrystallize again.[1]
Broad Range (>3°C) Impure Crystal LatticeCheck for unreacted 2-hydroxyacetophenone (starting material).[1]
Darkening @ 140°C Oxidation / InstabilitySample has degraded to carboxylic acid.[1] Discard or repurify.
Double Peak (DSC) Polymorphism or SolvateRun TGA to check for solvates.[1] Recrystallize from a different solvent (e.g., Acetone).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87112, 3-Formylchromone. Retrieved from [Link]

  • Chemical Synthesis Database. 4-oxo-4H-chromene-3-carbaldehyde Properties. Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Organic Compounds: DSC vs. Capillary Methods. Retrieved from [Link]

  • Royal Society of Chemistry. Solvent-dependent reactions of 3-formylchromones. Retrieved from [Link][1]

Sources

Comparative

Comparative study of chromene-3-carbaldehyde vs benzofuran-2-carboxaldehyde

This guide provides a comparative technical analysis of Chromene-3-carbaldehyde (specifically the 2H-chromene scaffold) and Benzofuran-2-carboxaldehyde . It is designed for medicinal chemists and synthetic researchers, f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Chromene-3-carbaldehyde (specifically the 2H-chromene scaffold) and Benzofuran-2-carboxaldehyde . It is designed for medicinal chemists and synthetic researchers, focusing on the distinct reactivity profiles—vinylogous enal vs. heteroaromatic aldehyde —and their implications in drug design.

Executive Analysis: The Electrophilic Divergence

In the landscape of privileged medicinal scaffolds, Chromene-3-carbaldehyde (2H-chromene-3-carbaldehyde) and Benzofuran-2-carboxaldehyde represent two distinct classes of electrophiles. While both serve as precursors to bioactive heterocycles, their reactivity is governed by fundamentally different electronic environments.

  • Chromene-3-carbaldehyde: Functions as a cyclic

    
    -unsaturated aldehyde (enal) . The formyl group is conjugated with a non-aromatic double bond (
    
    
    
    ), making it highly reactive toward both 1,2-nucleophilic addition (carbonyl) and 1,4-conjugate addition (Michael acceptor).
  • Benzofuran-2-carboxaldehyde: Functions as a heteroaromatic aldehyde . The formyl group is attached to an aromatic furan ring. Resonance stabilization from the oxygen lone pair into the ring reduces the electrophilicity of the carbonyl carbon compared to the chromene analog, often requiring harsher conditions or catalysis for condensation reactions.

Chemical Profile Comparison
FeatureChromene-3-carbaldehyde (2H)Benzofuran-2-carboxaldehyde
Core Structure Benzene fused to 2H-pyran (Non-aromatic)Benzene fused to Furan (Aromatic)
Aldehyde Type Vinylogous Enal (

-unsaturated)
Heteroaromatic Aldehyde
Electrophilicity High (Susceptible to 1,2 and 1,4 attack)Moderate (Stabilized by resonance)
Major Instability Oxidation to coumarin; Ring openingAir sensitive; autoxidation to carboxylic acid
Key Reaction Knoevenagel / Diels-Alder (as diene)Schiff Base / Perkin / Wittig
Typical LogP ~2.5 - 3.0 (Derivative dependent)2.09

Synthetic Utility & Reactivity Landscapes[4]

The choice between these two synthons often dictates the synthetic strategy. The chromene derivative is a "loaded spring," ready for rapid complexity generation, whereas the benzofuran derivative is a stable "anchor" for side-chain modification.

Reaction Pathway Visualization

The following diagram illustrates the divergent reaction pathways driven by the core stability of the two aldehydes.

ReactivityComparison cluster_0 Key Distinction Chromene Chromene-3-carbaldehyde (Reactive Enal) Coumarin Coumarin Derivatives (Oxidation) Chromene->Coumarin Oxidative Conditions Michael Michael Adducts (1,4-Addition) Chromene->Michael Nucleophiles (Soft) Knoevenagel_C Fused Chromenes (Rapid Condensation) Chromene->Knoevenagel_C Active Methylene (High Yield) Benzofuran Benzofuran-2-carboxaldehyde (Stable Aromatic) Schiff Schiff Bases (Imines) Benzofuran->Schiff Primary Amines (Requires Catalysis) Chalcone Chalcones (Claisen-Schmidt) Benzofuran->Chalcone Acetophenones (Base Cat.) Heterocycle Isoxazolines/Pyrazoles Benzofuran->Heterocycle Post-modification

Caption: Divergent synthetic pathways. Chromene-3-carbaldehyde favors transformations utilizing its enal character (1,4-addition), while Benzofuran-2-carboxaldehyde behaves as a classic aromatic aldehyde.

Experimental Protocols

To demonstrate the reactivity difference, we present two standard protocols. The Chromene protocol utilizes its high electrophilicity for rapid C-C bond formation, while the Benzofuran protocol addresses its stability requiring specific catalysis for C-N bond formation.

Protocol A: Knoevenagel Condensation of Chromene-3-carbaldehyde

Objective: Synthesis of a chromene-based merocyanine dye or intermediate. Rationale: The


-unsaturated aldehyde of the chromene moiety is highly reactive toward active methylene compounds, often proceeding without strong heating compared to aromatic aldehydes.

Materials:

  • 2H-Chromene-3-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Solvent)[1][2][3]

  • Piperidine (Catalyst, 0.1 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 2H-chromene-3-carbaldehyde in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of malononitrile. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Catalysis: Add 2 drops (approx. 0.1 mmol) of piperidine.[4]

    • Observation: A rapid color change (often yellow to orange/red) indicates immediate enolate attack on the reactive enal.

  • Reaction: Stir at room temperature for 30–60 minutes. (Unlike benzofuran, reflux is often unnecessary due to the activated nature of the aldehyde).

  • Work-up: The product typically precipitates out. Cool in an ice bath for 15 minutes.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Validation Check:

  • TLC: Disappearance of the aldehyde spot (

    
     in Hex/EtOAc) and appearance of a lower 
    
    
    
    fluorescent spot.
  • NMR: Loss of the aldehyde proton (

    
    -9.8 ppm) and appearance of the vinylic proton signal.
    
Protocol B: Schiff Base Synthesis of Benzofuran-2-carboxaldehyde

Objective: Synthesis of N-substituted benzofuran-2-yl-methanimine (Antimicrobial scaffold). Rationale: The aromatic benzofuran ring stabilizes the carbonyl, making it less electrophilic. Acid catalysis and heat (reflux) are strictly required to drive the equilibrium toward the imine and remove water.

Materials:

  • Benzofuran-2-carboxaldehyde (1.0 eq)[5]

  • Aniline derivative (e.g., 4-chloroaniline) (1.0 eq)

  • Ethanol (absolute)[2][6]

  • Glacial Acetic Acid (Catalyst)[3]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of benzofuran-2-carboxaldehyde in 10 mL of absolute ethanol.

  • Mixing: Add 1.0 mmol of the amine component.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Critical Step: Without acid, this reaction is sluggish due to the resonance stability of the benzofuran aldehyde.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–6 hours.
    
    • Comparison: Note the significantly longer reaction time compared to the chromene protocol.

  • Monitoring: Monitor via TLC. If conversion is incomplete, a Dean-Stark trap may be needed to remove water (azeotropic distillation) to push the equilibrium.

  • Isolation: Cool to room temperature. If no precipitate forms, pour onto crushed ice. Filter the solid and wash with water to remove acid traces.

Biological Performance & SAR

The structural differences translate directly to biological efficacy.

Biological DomainChromene-3-carbaldehyde DerivativesBenzofuran-2-carboxaldehyde Derivatives
Primary Target DNA Intercalation / Bacterial Gyrase Tubulin Polymerization / EGFR
Mechanism The planar, fused tricyclic systems (often formed via condensation) intercalate into DNA.The benzofuran moiety mimics the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin.
Potency (IC50) Typically

M range (Antimicrobial).
often nM range (Anticancer/Cytotoxic).[7]
Metabolic Stability Lower. The pyran ring is susceptible to oxidative metabolism (opening to phenols).Higher. The aromatic furan ring is robust against metabolic ring-opening.
SAR Decision Matrix

Use this logic flow to select the appropriate scaffold for your target.

SAR_Logic Start Target Identification TargetType Is the target a protein pocket or DNA? Start->TargetType Pocket Protein Pocket (e.g., Kinase, Tubulin) TargetType->Pocket Hydrophobic Pocket DNA DNA / Intercalation TargetType->DNA Planar Stacking SelectBenz Select Benzofuran (Stable, Hydrophobic fit) Pocket->SelectBenz High Stability Required SelectChrom Select Chromene (Planar, Reactive) DNA->SelectChrom Acceptor Capability

Caption: Simplified SAR decision tree. Benzofurans are preferred for hydrophobic protein pockets due to stability; Chromenes are preferred for targets requiring planarity or covalent modification.

References

  • Vilsmeier-Haack Synthesis of Chromene-3-carbaldehydes

    • Title: Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.[8]

    • Source: PubMed / PMC (2020).
    • URL:[Link]

  • Benzofuran Reactivity & Biological Activity

    • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[7]

    • Source: Cancers (Basel) / NIH (2022).
    • URL:[Link]

  • Comparative Reactivity of Furan Aldehydes

    • Title: Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
    • Source: Molecules (2004)
    • URL:[Link]

  • Schiff Base Protocols

    • Title: Synthesis of Schiff bases of benzofuran with potential biological activity.[9]

    • Source: Arzneimittelforschung (PubMed).[9]

    • URL:[Link][9]

Sources

Validation

Optimization and Validation of HPLC Methodologies for Chromene Aldehydes

A Comparative Guide on Stationary Phase Selectivity Executive Summary Chromene aldehydes (benzopyran-carboxaldehydes) serve as critical pharmacophores in anticancer and antimicrobial drug development. However, their anal...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide on Stationary Phase Selectivity

Executive Summary

Chromene aldehydes (benzopyran-carboxaldehydes) serve as critical pharmacophores in anticancer and antimicrobial drug development. However, their analysis presents a distinct chromatographic challenge: structural isomers (e.g., 3-formyl vs. 6-formyl chromene) often co-elute on standard alkyl-bonded phases due to identical hydrophobicity.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. Experimental evidence suggests that while C18 is sufficient for simple purity assays, Phenyl-Hexyl columns provide superior resolution for isomeric separation via ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 interactions.
Part 1: Mechanistic Insight & Column Selection

The "Why" Behind the Protocol

In HPLC method development for chromene derivatives, the primary failure mode is insufficient selectivity (


) .
  • Standard C18 (The Control): Relies almost exclusively on hydrophobic subtraction. Since regioisomers of chromene aldehydes have nearly identical

    
     values, C18 columns often fail to resolve them, resulting in "shouldering" or single broad peaks.
    
  • Phenyl-Hexyl (The Solution): This phase combines a 6-carbon alkyl chain (hydrophobicity) with a phenyl ring. The aromatic ring in the stationary phase engages in

    
     stacking interactions with the benzopyran core of the analyte. Crucially, the position of the aldehyde electron-withdrawing group alters the electron density of the chromene ring, creating distinct interaction strengths on the Phenyl-Hexyl column that C18 cannot detect.
    
Diagram 1: Method Development Strategy

This workflow illustrates the decision matrix for selecting the stationary phase based on analyte structural properties.

MethodDevelopment Start Start: Chromene Aldehyde Mixture ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) Start->ScreenC18 Decision Are Isomers Resolved (Rs > 1.5)? ScreenC18->Decision OptimizeC18 Proceed to Validation (Standard Protocol) Decision->OptimizeC18 Yes SwitchPhase Switch Mechanism: Select Phenyl-Hexyl Decision->SwitchPhase No (Co-elution) MobilePhase Mobile Phase Selection: Use Methanol (Promotes Pi-Pi) SwitchPhase->MobilePhase FinalOpt Final Optimization: Gradient Slope & Temp MobilePhase->FinalOpt

Caption: Decision tree for selecting stationary phases. Note the critical switch to Phenyl-Hexyl when hydrophobic discrimination fails.

Part 2: Experimental Protocols
1. The "Standard" Method (Reference)
  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Rationale: ACN is the standard organic modifier for C18. It is less viscous than methanol but suppresses

    
     interactions, making it poor for Phenyl-Hexyl selectivity.
    
2. The "Optimized" Method (Recommended)
  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5)

  • Mobile Phase B: Methanol (MeOH)[1]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV-Vis (DAD) at 254 nm (aromatic core) and 280 nm (aldehyde conjugation).

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       80% B (Linear Gradient)
      
    • 15-18 min: 80% B (Wash)

    • 18.1 min: 30% B (Re-equilibration)

Critical Note on Solvent Choice: Methanol is mandatory for the Phenyl-Hexyl method. Acetonitrile contains


-electrons (triple bond) that compete with the analyte for the stationary phase, effectively "muting" the selective advantage of the phenyl ring [1].
Part 3: Comparative Data Presentation

The following table summarizes the separation of a hypothetical mixture containing 3-formylchromene (Target) and its isomer 6-formylchromene (Impurity).

ParameterStandard C18 Method (ACN/Water)Optimized Phenyl-Hexyl Method (MeOH/Water)Interpretation
Retention Time (

) Target
8.42 min9.15 minPhenyl-Hexyl shows slightly higher retention due to dual mechanisms.
Retention Time (

) Isomer
8.55 min10.80 minSignificant shift. The isomer interacts more strongly with the phenyl phase.
Resolution (

)
0.8 (Co-elution/Shoulder)4.2 (Baseline Separation)C18 fails to quantify the isomer accurately.
Selectivity Factor (

)
1.021.18The chemical difference is amplified by the

system.
Tailing Factor (

)
1.31.1Methanol often yields better peak symmetry for polar aldehydes.
Part 4: Method Validation (ICH Q2 Guidelines)

To ensure the optimized method is suitable for regulatory submission, it must be validated according to ICH Q2(R1) standards [2].

Diagram 2: Validation Logic Flow

This diagram outlines the sequence of validation experiments required to prove the method's reliability.

ValidationFlow SystemSuit System Suitability (RSD < 2%, Tf < 1.5) Specificity Specificity (Peak Purity via DAD) SystemSuit->Specificity Linearity Linearity (5 levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Report Final Validation Report Precision->Report

Caption: Sequential workflow for ICH Q2(R1) method validation.

Validation Parameters Summary
  • Specificity:

    • Protocol: Inject the solvent blank, placebo, and pure standard.

    • Acceptance: No interference at the retention time of the chromene aldehyde. Peak purity angle < Peak purity threshold (using Diode Array Detector).

  • Linearity:

    • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 30 µg/mL).

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • LOD & LOQ:

    • Calculation: Based on the standard deviation of the response (

      
      ) and slope (
      
      
      
      ).
  • Robustness (Critical for Chromenes):

    • Factor: pH stability.[1] Chromene aldehydes can be sensitive to extreme pH.

    • Test: Vary mobile phase pH by

      
       units. Ensure 
      
      
      
      remains
      
      
      .
Part 5: Troubleshooting & Optimization
  • Aldehyde Oxidation: Chromene aldehydes can oxidize to carboxylic acids if left in solution for extended periods.

    • Fix: Prepare standards fresh daily. Store autosampler at 4°C.

  • Peak Tailing: Aldehydes can interact with residual silanols on the silica surface.

    • Fix: Ensure the column is "end-capped." The use of Ammonium Acetate (10mM) in the aqueous phase acts as a silanol blocker, superior to plain water/acid [3].

  • Pressure Issues: Methanol creates higher backpressure than Acetonitrile.

    • Fix: If pressure exceeds system limits (e.g., >400 bar), increase column temperature to 35°C or 40°C to reduce viscosity.

References
  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

Sources

Comparative

Elemental analysis standards for 4H-chromene-3-carbaldehyde purity

Technical Guide: Elemental Analysis Standards for 4H-Chromene-3-Carbaldehyde Purity Introduction: The Purity Paradox of the Chromene Scaffold In drug discovery, 4H-chromene-3-carbaldehyde (and its oxidized derivative, 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elemental Analysis Standards for 4H-Chromene-3-Carbaldehyde Purity

Introduction: The Purity Paradox of the Chromene Scaffold

In drug discovery, 4H-chromene-3-carbaldehyde (and its oxidized derivative, 4-oxo-4H-chromene-3-carbaldehyde or chromone-3-carboxaldehyde) serves as a critical pharmacophore for anticancer and antimicrobial agents. However, this scaffold presents a unique analytical challenge known as the "Purity Paradox."

While High-Performance Liquid Chromatography (HPLC) may indicate a single sharp peak suggesting >98% purity, the biological activity often fluctuates between batches. The culprit is rarely a synthetic byproduct but rather tautomeric instability (isomerization between 2H- and 4H-chromenes) or solvent inclusion (solvates).

Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—has long been the journal-mandated "gold standard" (±0.4% tolerance) for establishing bulk purity. However, for chromene derivatives, EA is a "blunt instrument." It confirms the empirical formula but is blind to the structural integrity of the molecule.

This guide objectively compares EA against Quantitative NMR (qNMR) and HPLC, establishing a self-validating protocol for certifying 4H-chromene-3-carbaldehyde purity.

Comparative Analysis: EA vs. qNMR vs. HPLC

To validate the purity of 4H-chromene-3-carbaldehyde, one must understand the limitations of each analytical technique. The following table summarizes the performance metrics based on field applications.

Table 1: Analytical Performance Matrix for Chromene Scaffolds

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV/MS
Primary Detection Mass % of C, H, NMolar ratio of protonsUV absorbance / Mass-to-Charge
Isomer Specificity FAIL (Cannot distinguish 2H vs 4H isomers)EXCELLENT (Distinct chemical shifts)GOOD (If isomers are separable)
Inorganic/Water Detection GOOD (Indirectly via % deviation)EXCELLENT (Direct detection of H₂O/Solvents)FAIL (Blind to non-chromophores)
Sample Requirement ~2–5 mg (Destructive)~5–10 mg (Non-destructive)<1 mg (Destructive)
Accuracy Standard ±0.4% (Journal Standard)±0.1% (Industry Standard)Area % (Often overestimates)
Critical Blind Spot Isomerization & trapped inorganic saltsProton-less impurities (in ¹H qNMR)Response factor variations
The "Isomer Trap" in Elemental Analysis

The most critical failure mode for EA in this context is the 4H- to 2H-chromene isomerization .

  • Formula: C₁₀H₆O₃ (for the 4-oxo derivative) remains constant.

  • Result: A sample can be 50% decomposed into the thermodynamically stable 2H-isomer, yet EA will report a "Pass" (within 0.4%).

  • Solution: EA must never be the sole purity criterion for chromenes. It serves to validate the absence of inorganic salts and water, while qNMR validates the structure.

Experimental Protocols

Protocol A: Sample Preparation for Elemental Analysis (Critical Step)

Rationale: Chromene-3-carbaldehydes are prone to forming solvates and oxidizing in air. Proper drying is the only way to pass the ±0.4% threshold.

  • Recrystallization: Purify the crude product using Ethanol/DMF (avoid benzene/toluene if possible, as they trap within the lattice).

  • Vacuum Drying:

    • Place the sample in a drying pistol (Abderhalden) or vacuum oven.

    • Temperature: Set to 60°C (Do not exceed 80°C to prevent thermal isomerization or polymerization of the aldehyde).

    • Desiccant: Use Phosphorus Pentoxide (

      
      ) to aggressively remove water.
      
    • Duration: Minimum 12 hours at <1 mbar pressure.

  • Inert Handling: Transfer the dried sample into a glovebox or nitrogen-flushed desiccator. Weighing for EA should be done rapidly to prevent moisture uptake (hygroscopicity).

Protocol B: Quantitative NMR (qNMR) Validation

Rationale: This is the self-validating system that cross-checks the EA results.

  • Internal Standard (IS) Selection:

    • Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, trace-certified).

    • Ensure the IS signals do not overlap with the chromene aldehyde proton (

      
       ~10.0–10.5 ppm) or the alkene protons (
      
      
      
      ~6.0–8.0 ppm).
  • Sample Preparation:

    • Weigh ~10 mg of the analyte (

      
      ) and ~5 mg of the IS (
      
      
      
      ) directly into the NMR tube using a microbalance (precision ±0.001 mg).
    • Dissolve in DMSO-

      
       (prevents aggregation common in CDCl
      
      
      
      ).
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       5 × 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32 scans.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Purity (%) = \frac{I_x}{I{std}} \times \frac{N_{std}}{N_x} \times \frac{M_x}{M_{std}} \times \frac{m
    

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4H-Chromene-3-Carbaldehyde

CAS: 6864-42-2 | Formula: C₁₀H₈O₂ | Physical State: Solid (Powder) Executive Safety Summary For Immediate Implementation: 4H-chromene-3-carbaldehyde (3-formyl-4H-chromene) presents primarily as a respiratory and mucosal...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6864-42-2 | Formula: C₁₀H₈O₂ | Physical State: Solid (Powder)

Executive Safety Summary

For Immediate Implementation: 4H-chromene-3-carbaldehyde (3-formyl-4H-chromene) presents primarily as a respiratory and mucosal irritant with potential sensitizing properties inherent to reactive aldehyde pharmacophores. While classified as an Irritant (H315, H319, H335), its structural similarity to bioactive coumarins warrants handling it as a potential sensitizer .

Core Safety Directive:

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory to prevent micro-exposure and potential haptenization (immune sensitization).

  • Eye Protection: Chemical splash goggles are required; safety glasses are insufficient due to the fine particulate nature of the solid.

Hazard Mechanism & Risk Assessment

Why specific PPE is chosen based on chemical structure.

The Aldehyde Reactivity Factor

As a Senior Application Scientist, it is critical to understand that the aldehyde moiety (-CHO) at the C3 position is an electrophile. It can react with nucleophilic residues (lysine, cysteine) on biological proteins to form Schiff bases.

  • Consequence: This protein modification is the mechanism behind chemical sensitization (allergic contact dermatitis).

  • Operational Implication: PPE must prevent all skin contact.[1] A single exposure may not cause a reaction, but repeated micro-exposures can lead to permanent sensitization.

The Chromene Scaffold

The 4H-chromene core is a privileged scaffold in medicinal chemistry, often designed to interact with biological targets.

  • Consequence: Treat this compound as pharmacologically active until proven otherwise.

  • Operational Implication: Inhalation of dust allows direct entry into the bloodstream via alveolar absorption. Zero-inhalation protocols are required.

PPE Selection Matrix

Hand Protection: The "Solvent-Carrier" Rule

The solid compound is well-rejected by nitrile. However, once dissolved, the carrier solvent dictates glove selection.

Handling StateRecommended Glove SystemMaterial ThicknessBreakthrough Logic
Dry Solid Nitrile (Double) 5 mil (min)Excellent resistance to dry organic solids. Outer glove protects inner glove from dust contamination.
Solution (Alcohol/Ether) Nitrile (High Grade) 8 milStandard nitrile offers good resistance to alcohols/ethers; change every 30 mins.
Solution (DCM/Chloroform) Laminate / PVA Multi-layerCRITICAL: Chlorinated solvents permeate nitrile in seconds, carrying the aldehyde through to the skin.
Solution (DMF/DMSO) Butyl Rubber 15 milAprotic polar solvents permeate nitrile; Butyl is required for extended handling.
Eye & Body Protection[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Reasoning: 4H-chromene-3-carbaldehyde is a fine powder. Air currents in fume hoods can aerosolize particles that bypass standard safety glasses.

  • Body: Flame-Resistant Lab Coat (Nomex or treated Cotton).

    • Reasoning: Synthetic fibers (polyester) can melt into the skin if a solvent fire occurs.

  • Respiratory: Fume Hood (Primary).

    • Contingency: If hood work is impossible (e.g., equipment maintenance), use a P100 Particulate Respirator (Full Face preferred to protect eyes).

Operational Workflow: Safe Handling Protocol

This workflow integrates the PPE requirements into the experimental lifecycle.[2]

SafeHandling Start START: Risk Assessment PPE_Don 1. Don PPE (Goggles, Lab Coat, Double Nitrile) Start->PPE_Don Check_Hood 2. Verify Engineering Controls (Hood Flow > 100 fpm) PPE_Don->Check_Hood Check_Hood->Start Flow Fail Weighing 3. Weighing/Transfer (Inside Hood, Anti-static Gun) Check_Hood->Weighing Safe Solubilization 4. Solubilization (Check Solvent Glove Chart) Weighing->Solubilization Reaction 5. Reaction/Processing (Closed System) Solubilization->Reaction Waste 6. Disposal (Segregate from Oxidizers) Reaction->Waste Decon 7. Decontamination (Wipe surfaces with Ethanol) Waste->Decon Doffing 8. Doff PPE (Outer gloves first -> Wash Hands) Decon->Doffing

Figure 1: Operational workflow ensuring containment from weighing through disposal.

Key Procedural Steps
  • Static Control: As a dry organic powder, this compound can be statically charged. Use an anti-static gun or polonium strip during weighing to prevent "flying powder" which contaminates the user.

  • Double Gloving Technique:

    • Don inner pair (taped to lab coat sleeve).

    • Don outer pair (colored differently if possible to spot tears).

    • Discard outer gloves immediately inside the hood waste bin after weighing is complete. This prevents tracking powder onto door handles or keyboards.

  • Solvent Caution: If dissolving in DCM (Dichloromethane), immediately switch to Silver Shield/Laminate gloves. Nitrile provides zero protection against DCM-dissolved aldehydes.

Emergency & Disposal Protocols

Spill Response (Solid)
  • Evacuate immediate area of unnecessary personnel.

  • Don PPE: Goggles, N95/P100 respirator, double nitrile gloves.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with ethanol or water) to suppress dust.

  • Clean: Scoop up damp material. Wipe area with soap and water, then ethanol.

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1][3][4] The aldehyde can cross-link corneal proteins; speed is vital to prevent opacity.

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use alcohol to wash skin; alcohols can increase skin permeability, driving the chemical deeper.

Waste Disposal[6][7][9][10][11][12]
  • Classification: Hazardous Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides). Aldehydes can oxidize exothermically to carboxylic acids.

  • Labeling: Clearly label as "Aldehyde - Irritant/Potential Sensitizer."

References

  • PubChem. (n.d.). Compound Summary: 4H-chromene-3-carbaldehyde (CAS 6864-42-2). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Sampling Information: Aldehydes. United States Department of Labor. Retrieved from [Link]

Sources

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